-Rubromycin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H20O12 |
|---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
methyl 6',10-dihydroxy-7',9'-dimethoxy-4',5',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[g][1]benzofuran]-7-carboxylate |
InChI |
InChI=1S/C27H20O12/c1-34-13-8-14(35-2)20(29)18-17(13)24-12(19(28)21(18)30)9-27(39-24)5-4-10-6-11-7-15(25(32)36-3)37-26(33)16(11)22(31)23(10)38-27/h6-8,29,31H,4-5,9H2,1-3H3 |
InChI Key |
XJHXEXQIVULOSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C3=C(CC4(O3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)C(=O)C2=O)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Rubromycin from Streptomyces: A Technical Guide
Abstract
Rubromycins, a class of aromatic polyketide antibiotics, are characterized by a unique bisbenzannulated[1][2]-spiroketal system. First discovered in the 1950s from Streptomyces collinus, these compounds have garnered significant interest due to their potent antimicrobial, anticancer, and enzyme-inhibitory activities.[3] This technical guide provides an in-depth overview of the discovery, isolation, and purification of Rubromycins from Streptomyces, tailored for researchers, scientists, and drug development professionals. It details the experimental protocols for fermentation, extraction, and purification, and presents a summary of the producing organisms and yields. Furthermore, this document illustrates the biosynthetic pathway and a general experimental workflow through detailed diagrams.
Introduction: Discovery and Significance
The journey of Rubromycin began in 1953 when Brockmann and Renneberg reported the isolation of α-rubromycin and βthis compound from the culture broth of Streptomyces collinus.[3] These compounds were notable for their vivid red color.[3] The correct planar structure of βthis compound was, however, only definitively determined in 2000 by Zeeck and co-workers through NMR data and isotope labeling experiments with a different producing strain, Streptomyces sp. A1.[3]
Rubromycins belong to the pentangular polyphenol family and originate from a type II polyketide synthase (PKS) pathway.[3] Their complex and intriguing chemical structure, particularly the[1][2]-spiroketal core that connects a highly oxygenated naphthazarin motif to an isocoumarin (B1212949) unit, has been a subject of extensive research.[3][4] This unique structural feature is responsible for their diverse and potent biological activities, making them promising candidates for drug development.[3][4]
Rubromycin-Producing Streptomyces Strains and Yields
A variety of Streptomyces species have been identified as producers of different Rubromycin analogs. The yields of these compounds can vary significantly depending on the strain and fermentation conditions.
| Streptomyces Strain | Rubromycin Analog(s) Produced | Reported Yield | Reference |
| Streptomyces collinus | αthis compound, βthis compound, γthis compound | Not specified in reviews | [3][5] |
| Streptomyces sp. A1 | βthis compound, δthis compound | Not specified in reviews | [3] |
| Streptomyces sp. CB00271 | βthis compound, βthis compound acid | >120 mg/L (βthis compound) | [1][4] |
| Streptomyces sp. ADR1 | βthis compound, γthis compound | 24.58 mg/L (βthis compound), 356 mg/L (γthis compound) | [5] |
| Actinoplanes ianthinogenes | Purpuromycin | Not specified in reviews | [3] |
| Streptomyces iakyrus TA 36 | γthis compound | Not specified | [6] |
Experimental Protocols
The isolation and purification of Rubromycins present challenges due to their low solubility in common organic solvents.[3] The following sections outline a general methodology compiled from various reported studies.
Fermentation of Streptomyces
3.1.1 Culture Media and Conditions
-
Strain Activation and Seed Culture: The producing Streptomyces strain is typically cultured on a suitable agar (B569324) medium, such as the International Streptomyces Project (ISP) media (e.g., ISP2, ISP4), for 7-14 days at 28-30°C.[5][6][7] For seed culture, a loop of spores or mycelia is inoculated into a liquid medium (e.g., ISP2) and incubated for 2-3 days at 28°C with shaking (e.g., 200 rpm).[5][7]
-
Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. Fermentation is typically carried out in a stirred-tank bioreactor for several days.[5] For example, Streptomyces sp. ADR1 was cultured in a 16 L stirred-tank bioreactor containing ISP2 medium.[5] Optimization of fermentation parameters such as aeration, pH, and nutrient composition is crucial for maximizing yield.[1]
Extraction of Rubromycins
-
Solvent Extraction: After fermentation, the culture broth is typically separated from the mycelia by centrifugation or filtration. The bioactive compounds are then extracted from the supernatant and/or the mycelial cake using a water-immiscible organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose.[5][8] The extraction is repeated multiple times to ensure complete recovery of the compounds. The organic phases are then combined and concentrated under reduced pressure.
Purification of Rubromycins
-
Chromatography: The crude extract is subjected to one or more chromatographic steps for purification. A common technique is reversed-phase high-performance liquid chromatography (RP-HPLC).[5][8] The specific column, mobile phase, and gradient will depend on the specific Rubromycin analog being purified. For instance, the purification of β- and γthis compound from Streptomyces sp. ADR1 involved RP-HPLC.[8]
-
Derivatization for Improved Solubility: Due to the poor solubility of Rubromycins, chemical derivatization techniques such as acetylation or methylation have been employed to increase their solubility in organic solvents, which facilitates purification and structural elucidation.[3]
Visualization of Key Processes
Experimental Workflow for Rubromycin Isolation
The following diagram illustrates a general workflow for the isolation and purification of Rubromycins from Streptomyces culture.
References
- 1. Genome mining of Streptomyces sp. CB00271 as a natural high-producer of βthis compound and the resulting discovery of βthis compound acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Streptomyces iakyrus TA 36 as First-Reported Source of Quinone Antibiotic γ–Rubromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to γ-Rubromycin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Rubromycin is a polycyclic aromatic polyketide natural product with significant biological activities.[1] Isolated from Streptomyces species, this compound has garnered attention for its potent inhibitory effects on key enzymes involved in viral replication and cancer progression, specifically HIV-1 reverse transcriptase and human telomerase.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of γthis compound. Detailed experimental protocols for its isolation and biological evaluation are also presented, along with visualizations of its inhibitory mechanisms.
Chemical Structure and Identification
γthis compound is a complex molecule characterized by a bisbenzannulated[4][5]-spiroketal core that connects a highly oxygenated naphthazarin motif to an isocoumarin (B1212949) unit.[1]
Table 1: Chemical Identification of γthis compound
| Identifier | Value |
| CAS Number | 27267-71-6 |
| Molecular Formula | C₂₆H₁₈O₁₂ |
| Molecular Weight | 522.41 g/mol |
| IUPAC Name | Methyl (2S)-4',9',10-trihydroxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][6]benzofuran]-7-carboxylate |
| Synonyms | γthis compound |
Physicochemical Properties
γthis compound is typically isolated as a red amorphous powder.[1] It exhibits limited solubility in common organic solvents.[1]
Table 2: Physicochemical Properties of γthis compound
| Property | Value |
| Appearance | Red powder |
| Solubility | Soluble in methylene (B1212753) chloride, DMSO, methanol |
| Melting Point | Not reported in the searched literature. |
| Specific Rotation ([α]D) | Not reported in the searched literature. |
Spectroscopic Data
The structural elucidation of rubromycins heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy, typically performed in DMSO-d₆ due to solubility constraints.[7]
Table 3: General ¹H and ¹³C NMR Spectral Characteristics of Rubromycins
| Nucleus | Chemical Shift (ppm) | Description |
| ¹H NMR | 11.0 - 13.0 | Exchangeable protons of hydroxyl groups (10-OH, 9'-OH, 4'-OH).[7] |
| 6.0 - 8.0 | Aromatic/olefinic protons (H-5, H-6, H-6') observed as singlets.[7] | |
| ~3.8 | Methoxy group at C-7'.[1] | |
| ¹³C NMR | ~180 | α,β-unsaturated carbonyl carbons.[7] |
| 140 - 170 | Oxygenated aromatic/olefinic carbons and carboxyl/ester groups.[7] | |
| 100 - 140 | Aromatic/olefinic carbons and the ketal carbon.[7] | |
| < 40 | Saturated carbons (C-3, C-3', C-4).[7] |
Note: A complete, assigned ¹H and ¹³C NMR dataset for γthis compound was not available in the searched literature.
Biological Activity and Mechanism of Action
γthis compound exhibits potent inhibitory activity against two key enzymes: human telomerase and HIV-1 reverse transcriptase.
Table 4: Biological Activity of γthis compound
| Target Enzyme | Activity | IC₅₀ | Kᵢ | Mechanism of Action |
| Human Telomerase | Inhibitor | ~3 µM[2] | Not Reported | Competitive inhibition with respect to the telomerase substrate primer.[8] |
| HIV-1 Reverse Transcriptase | Inhibitor | Not Reported | 0.13 ± 0.012 µM[3] | Competitive inhibition with respect to the template-primer complex.[3] |
Inhibition of Human Telomerase
Telomerase is a ribonucleoprotein that plays a crucial role in maintaining telomere length, and its reactivation is a hallmark of many cancers. γthis compound acts as a potent inhibitor of human telomerase.[2] The proposed mechanism involves the competitive binding of γthis compound to the enzyme, likely at the substrate primer binding site, thereby preventing the elongation of telomeres.[8]
References
- 1. Inhibition of telomerase by targeting MAP kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human telomerase by rubromycins: implication of spiroketal system of the compounds as an active moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human immunodeficiency virus-1 reverse transcriptase activity by rubromycins: competitive interaction at the template.primer site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity [mdpi.com]
- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-cancer targeting telomerase inhibitors: βthis compound and oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of β-Rubromycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Rubromycin is a member of the rubromycin family of antibiotics, characterized by a complex polycyclic aromatic structure featuring a unique spiroketal system.[1] This family of natural products, isolated from Streptomyces species, has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.[1] This technical guide provides a comprehensive overview of the molecular mechanism of action of βthis compound, with a focus on its inhibitory effects on key enzymes involved in cellular proliferation and viral replication. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Mechanism of Action: Multi-Targeted Enzyme Inhibition
The primary mechanism of action of βthis compound involves the inhibition of several critical enzymes, most notably human telomerase, human immunodeficiency virus type 1 (HIV-1) reverse transcriptase, and mammalian DNA polymerases. A crucial structural feature for this inhibitory activity is the intact spiroketal system; its opening, as seen in the related compound αthis compound, leads to a significant decrease in potency.[2]
Inhibition of Human Telomerase
Telomerase is a ribonucleoprotein enzyme that plays a critical role in cellular immortalization and is a key target in cancer therapy. βthis compound is a potent inhibitor of human telomerase.[2]
Kinetic Analysis of Inhibition:
A kinetic study of telomerase inhibition by βthis compound has revealed a dual mechanism of action:
-
Competitive Inhibition with respect to the telomerase substrate primer: βthis compound competes with the telomerase substrate primer for binding to the enzyme.[2]
-
Mixed-Type Inhibition with respect to the nucleotide substrate (dNTPs): This indicates that βthis compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the nucleotide and the catalytic rate.[2]
dot
Caption: Inhibition of Human Telomerase by βthis compound.
Inhibition of HIV-1 Reverse Transcriptase
HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus. βthis compound has been identified as a selective inhibitor of HIV-1 RT.[3]
Kinetic Analysis of Inhibition:
The inhibition of HIV-1 RT by βthis compound is characterized by the following:
-
Competitive Inhibition with respect to the template-primer: βthis compound directly competes with the binding of the template-primer to the reverse transcriptase enzyme.[3]
-
Noncompetitive Inhibition with respect to thymidine (B127349) triphosphate (TTP): This suggests that βthis compound binds to a site on the enzyme that is distinct from the TTP binding site and affects the catalytic activity without preventing TTP from binding.[3]
dot
Caption: Inhibition of HIV-1 Reverse Transcriptase by βthis compound.
Inhibition of DNA Polymerases
βthis compound also exhibits inhibitory activity against mammalian DNA polymerases, particularly DNA polymerase α and β.[1][4]
Kinetic Analysis of Inhibition:
Studies on the inhibition of DNA polymerases by rubromycins have indicated the following:
-
αthis compound (the open-ring form) is a more potent inhibitor of DNA polymerase β than βthis compound. [4]
-
αthis compound acts as a competitive inhibitor with respect to the nucleotide substrate (dNTPs) for both DNA polymerase α and β.[4]
-
αthis compound also non-competitively disturbs the template-DNA interaction with DNA polymerase β.[4] While this data is for αthis compound, it provides insight into the potential binding modes for the rubromycin scaffold.
Quantitative Data Summary
The inhibitory potency of βthis compound and its analogs against various enzymes has been quantified in several studies. The following tables summarize the key inhibitory constants.
Table 1: Inhibition of Human Telomerase by Rubromycins and Analogs
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type vs. TS Primer | Inhibition Type vs. dNTPs | Reference |
| βthis compound | ~3 | 0.74 | Competitive | Mixed | [2] |
| γthis compound | ~3 | N/A | N/A | N/A | [2] |
| Purpuromycin | ~3 | N/A | N/A | N/A | [2] |
| Griseorhodin A | 6-12 | N/A | N/A | N/A | [2] |
| Griseorhodin C | 6-12 | N/A | N/A | N/A | [2] |
| αthis compound | >200 | N/A | N/A | N/A | [2] |
Table 2: Inhibition of HIV-1 Reverse Transcriptase and DNA Polymerase α by Rubromycins
| Compound | Target Enzyme | Ki (µM) | Inhibition Type vs. Template-Primer | Inhibition Type vs. TTP | Reference |
| βthis compound | HIV-1 RT | 0.27 ± 0.014 | Competitive | Noncompetitive | [3] |
| γthis compound | HIV-1 RT | 0.13 ± 0.012 | Competitive | Noncompetitive | [3] |
| βthis compound | DNA Polymerase α | 25.1 ± 4.3 | N/A | N/A | [3] |
| γthis compound | DNA Polymerase α | 3.9 ± 0.6 | N/A | N/A | [3] |
Table 3: Inhibition of DNA Polymerases by Rubromycins
| Compound | Target Enzyme | Ki (µM) vs. Nucleotide Substrate | Reference |
| βthis compound | DNA Polymerase α | 2.40 | [4] |
| βthis compound | DNA Polymerase β | 10.5 | [4] |
| αthis compound | DNA Polymerase α | 0.66 | [4] |
| αthis compound | DNA Polymerase β | 0.17 | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the determination of βthis compound's mechanism of action.
Telomerase Inhibition Assay (Modified Telomeric Repeat Amplification Protocol - TRAP)
This protocol is based on the method described by Ueno et al. (2000).[2]
dot
Caption: Workflow for the Telomerase Inhibition Assay (TRAP).
1. Preparation of Cell Extracts:
-
HeLa cells are cultured and harvested.
-
Cells are washed with a wash buffer (e.g., 10 mM HEPES-KOH, pH 7.5, 1.5 mM MgCl2, 10 mM KCl, 1 mM DTT).
-
The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM MgCl2, 1 mM EGTA, 0.1 mM PMSF, 5 mM β-mercaptoethanol, 0.5% CHAPS, 10% glycerol).
-
The suspension is incubated on ice for 30 minutes and then centrifuged at 100,000 x g for 30 minutes at 4°C.
-
The supernatant is collected and stored at -80°C.
2. TRAP Assay:
-
The reaction mixture (50 µL total volume) contains:
-
20 mM Tris-HCl, pH 8.3
-
1.5 mM MgCl2
-
63 mM KCl
-
0.05% Tween 20
-
1 mM EGTA
-
50 µM dNTPs
-
0.1 µg of TS primer (5'-AATCCGTCGAGCAGAGTT-3')
-
2 units of Taq DNA polymerase
-
Cell extract containing telomerase activity
-
Varying concentrations of βthis compound or vehicle control.
-
-
The mixture is incubated at 30°C for 10-30 minutes for telomerase-mediated extension of the TS primer.
-
The reaction is then heated to 90°C for 3 minutes to inactivate telomerase.
-
0.1 µg of the CX primer (5'-CCCTTACCCTTACCCTTACCCTTA-3') is added.
-
PCR amplification is performed for 25-30 cycles (e.g., 94°C for 30 s, 50°C for 30 s, and 72°C for 1.5 min).
3. Analysis:
-
The PCR products are resolved on a 10-12% non-denaturing polyacrylamide gel.
-
The gel is stained with a fluorescent dye (e.g., SYBR Green) and visualized.
-
The intensity of the characteristic 6-bp ladder is quantified to determine the level of telomerase inhibition.
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol is based on the methodology described by Goldman et al. (1990).[3]
1. Enzyme and Reagents:
-
Recombinant HIV-1 reverse transcriptase.
-
Template-primer: poly(rA)-oligo(dT)12-18.
-
Substrate: [³H]TTP (tritiated thymidine triphosphate).
-
Reaction buffer: e.g., 50 mM Tris-HCl, pH 8.3, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT.
-
βthis compound dissolved in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
The reaction mixture (typically 50-100 µL) contains the reaction buffer, a fixed concentration of HIV-1 RT, varying concentrations of the template-primer and [³H]TTP, and different concentrations of βthis compound or vehicle control.
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped by the addition of ice-cold trichloroacetic acid (TCA).
-
The precipitated radiolabeled DNA is collected on glass fiber filters.
-
The filters are washed to remove unincorporated [³H]TTP.
-
The radioactivity on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of βthis compound to the control (no inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
For kinetic analysis (to determine Ki and the type of inhibition), the assay is performed with varying concentrations of both the substrate (template-primer or TTP) and the inhibitor. The data is then plotted using Lineweaver-Burk or Dixon plots.
DNA Polymerase Inhibition Assay
This protocol is based on the methods described by Mizushina et al. (2000).[4]
1. Enzymes and Reagents:
-
Purified DNA polymerase α and DNA polymerase β.
-
Activated calf thymus DNA (as template-primer).
-
dNTP mixture containing [³H]dCTP or [³H]dTTP.
-
Assay buffer for DNA polymerase α: e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 200 µg/mL BSA.
-
Assay buffer for DNA polymerase β: e.g., 50 mM Tris-HCl, pH 8.8, 5 mM MgCl₂, 1 mM DTT, 200 µg/mL BSA, 100 mM KCl.
-
βthis compound or αthis compound dissolved in a suitable solvent.
2. Assay Procedure:
-
The reaction mixture (e.g., 50 µL) contains the appropriate assay buffer, activated DNA, dNTPs (including the radiolabeled dNTP), the DNA polymerase, and varying concentrations of the rubromycin compound or vehicle control.
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at 37°C for 30-60 minutes.
-
The reaction is terminated by the addition of a stop solution (e.g., containing EDTA and a carrier nucleic acid).
-
The unincorporated radiolabeled dNTPs are separated from the newly synthesized DNA (e.g., by acid precipitation and filtration, as described for the HIV-1 RT assay).
-
The amount of incorporated radioactivity is quantified.
3. Data Analysis:
-
The percentage of inhibition and IC50 values are calculated as described for the HIV-1 RT assay.
-
Kinetic parameters (Ki and inhibition type) are determined by varying the concentrations of the nucleotide substrate and the inhibitor and analyzing the data using appropriate graphical methods.
Conclusion
βthis compound exerts its biological effects through a multi-targeted mechanism of action, primarily by inhibiting key enzymes essential for cellular proliferation and viral replication. Its potent inhibition of human telomerase, HIV-1 reverse transcriptase, and DNA polymerases underscores its potential as a lead compound for the development of novel therapeutic agents. The integrity of the spiroketal moiety is paramount for its potent inhibitory activity against telomerase. The detailed kinetic data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of βthis compound and the design of next-generation inhibitors based on its unique chemical scaffold.
References
- 1. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human telomerase by rubromycins: implication of spiroketal system of the compounds as an active moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human immunodeficiency virus-1 reverse transcriptase activity by rubromycins: competitive interaction at the template.primer site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biochemical mode of inhibition of DNA polymerase beta by alphathis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Pathway of Rubromycin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of rubromycin polyketides, a family of natural products with significant antimicrobial, anticancer, and enzyme-inhibiting properties. The unique structural feature of rubromycins is a bisbenzannulated[1][2]-spiroketal system, the formation of which involves a series of complex enzymatic reactions. This document details the core biosynthetic pathway, presents quantitative data on production, and provides detailed experimental protocols for key methodologies used in the study of rubromycin biosynthesis.
Core Biosynthesis Pathway of Rubromycins
The biosynthesis of rubromycins originates from a type II polyketide synthase (PKS) system, which constructs a C26 polyketide chain from an acetyl-CoA starter unit and twelve malonyl-CoA extender units.[3] This linear polyketide undergoes a series of cyclization and aromatization reactions, followed by extensive tailoring steps, to yield the characteristic hexacyclic framework of the rubromycin family.[2][3] The key steps in the biosynthesis, particularly the formation of the spiroketal core, have been extensively studied in the griseorhodin A-producing organism, Streptomyces sp. JP95.[3]
The central intermediate in the pathway is collinone, a pentangular precursor that undergoes a drastic oxidative rearrangement to form the spiroketal moiety.[3][4] This transformation is catalyzed by a cascade of flavin-dependent oxidoreductases.[4][5]
Key Enzymatic Steps in Spiroketal Formation:
-
[2][2]-Spiroketal Formation: The flavoprotein monooxygenase GrhO5, and its functional homolog RubL, initiate the spiroketal formation by converting collinone into the intermediate dihydrolenticulone, which contains a[2][2]-spiroketal ring.[1][4] This complex reaction involves the cleavage of three carbon-carbon bonds.[5] The reaction is NADPH- and O2-dependent and proceeds through an initial quinone reduction of collinone.[4]
-
Oxidation Step: The flavoprotein oxidase GrhO1 is proposed to assist in the formation of the[2][2]-spiroketal by oxidizing an intermediate, thereby preventing the formation of shunt products.[4][6]
-
Ring Contraction to[1][2]-Spiroketal: The second flavoprotein monooxygenase, GrhO6, catalyzes the subsequent ring contraction of the[2][2]-spiroketal intermediate to the mature[1][2]-spiroketal structure characteristic of rubromycins.[1][7]
-
Regulation by Acetyltransferase: The activity of GrhO6 is modulated by an acetyl-CoA-dependent acetyltransferase, GrhJ. This regulation controls the metabolic flux and directs the biosynthesis towards the canonical rubromycins by enabling the rapid generation and release of the labile product of GrhO6, which is then sequestered and stabilized by the ketoreductase GrhO10.[1][8]
The overall biosynthetic pathway is a complex and tightly regulated process involving a suite of enzymes that work in concert to assemble the intricate architecture of the rubromycin molecule.
Caption: Overview of the rubromycin biosynthesis pathway.
Quantitative Data on Rubromycin Production
The production of rubromycins varies significantly depending on the producing strain and the fermentation conditions. The following table summarizes reported production titers for β-rubromycin and γthis compound from different Streptomyces species.
| Streptomyces Strain | Rubromycin | Production Titer (mg/L) | Fermentation Condition | Reference |
| Streptomyces sp. CB00271 | βthis compound | 124.8 ± 3.4 | Optimized fermentation | [9][10] |
| Streptomyces sp. ADR1 | βthis compound | 24.58 | Shake flask | [11][12] |
| Streptomyces sp. ADR1 | βthis compound | 27.41 | 16-L stirred tank bioreactor | [12][13] |
| Streptomyces sp. ADR1 | γthis compound | 356 | Shake flask | [11][12] |
| Streptomyces sp. ADR1 | γthis compound | 580.35 | 16-L stirred tank bioreactor | [12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of rubromycin biosynthesis.
Heterologous Expression of the Griseorhodin A (grh) Gene Cluster
The heterologous expression of the grh gene cluster from Streptomyces sp. JP95 in a suitable host, such as Streptomyces albus J1074 or its derivatives, is a fundamental technique for studying the function of the biosynthetic enzymes.[3][14]
Protocol:
-
Vector Construction: The complete grh gene cluster is typically cloned into a suitable expression vector, such as a cosmid (e.g., pMP31).[5]
-
Host Strain: Streptomyces albus J1074 or a cluster-free chassis strain like S. albus Del14 is used as the heterologous host.[11][14]
-
Transformation: The expression vector is introduced into the S. albus host strain via protoplast transformation or intergeneric conjugation from E. coli.
-
Fermentation: The recombinant S. albus strain is cultivated in a suitable production medium (e.g., ISP2 medium) at 28-30°C for 7-14 days.[13][15]
-
Extraction and Analysis: The culture broth is extracted with an organic solvent, such as ethyl acetate.[15][16] The extract is then analyzed for the production of griseorhodin A and its intermediates using HPLC and LC-MS.[1][15]
Caption: Workflow for heterologous expression of the grh gene cluster.
In Vitro Enzyme Assays for GrhO5 and GrhO6
In vitro assays with purified enzymes are crucial for elucidating the specific function and catalytic mechanism of the tailoring enzymes in the rubromycin pathway.[4][6]
Protocol for GrhO5 Assay:
-
Enzyme Purification: Recombinant GrhO5 is expressed in E. coli and purified, typically as a His-tagged protein.
-
Reaction Mixture: A typical reaction mixture contains purified GrhO5, the substrate collinone, NADPH as a cofactor, and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).[6]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.[6]
-
Quenching and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate), which also serves to extract the product.
-
Analysis: The extracted product, dihydrolenticulone, and any side products are analyzed by HPLC and LC-MS.[6]
Protocol for GrhO6 Assay:
The protocol for the GrhO6 assay is similar to that of GrhO5, with the substrate being the[2][2]-spiroketal intermediate produced by GrhO5.[6] The product of the GrhO6 reaction is the[1][2]-spiroketal-containing compound.[6]
Gene Knockout in Streptomyces
Gene knockout experiments are essential for confirming the function of specific genes within the biosynthetic gene cluster. This is often achieved through homologous recombination.[3] A common method is the REDIRECT technology.
General Protocol:
-
Disruption Cassette Construction: A disruption cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed by PCR.
-
Transformation into E. coli: The disruption cassette is transformed into an E. coli strain carrying the target gene on a cosmid and expressing the λ Red recombinase system.
-
Recombination in E. coli: The λ Red system mediates homologous recombination, replacing the target gene on the cosmid with the disruption cassette.
-
Conjugation into Streptomyces: The modified cosmid is transferred from E. coli to the rubromycin-producing Streptomyces strain via intergeneric conjugation.
-
Selection and Verification: Exconjugants are selected based on the antibiotic resistance conferred by the disruption cassette. The gene knockout is verified by PCR and subsequent analysis of the metabolic profile of the mutant strain.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
HPLC is the primary method for the separation and quantification of rubromycins and their intermediates.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an acid modifier like formic acid or acetic acid, is employed for separation.
-
Detection: Detection is typically performed using a photodiode array (PDA) detector, monitoring at wavelengths around 254 nm and 490 nm.[15][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is indispensable for the structural elucidation of novel intermediates and final products in the rubromycin pathway.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is commonly used as the solvent.[3][18]
-
Key Signals:
-
1H NMR: Characteristic signals for exchangeable hydroxyl protons appear around 11.0-13.0 ppm. Aromatic and olefinic protons are observed in the range of 6.0-8.0 ppm. Oxygenated methine protons of the spiroketal moiety resonate between 4.0 and 6.5 ppm.[3][18]
-
13C NMR: Carbonyl carbons of the α,β-unsaturated ketone system appear around 180 ppm. Aromatic and olefinic carbons are found between 100 and 170 ppm. The spiroketal carbon gives a signal in the 100-140 ppm range. Saturated carbons of the spiroketal ring are observed below 40 ppm.[3]
-
This technical guide provides a foundational understanding of the biosynthesis of rubromycin polyketides, offering valuable information for researchers engaged in natural product chemistry, synthetic biology, and drug discovery. The provided protocols and data serve as a practical resource for the design and execution of experiments aimed at further unraveling the complexities of this fascinating biosynthetic pathway.
References
- 1. d-nb.info [d-nb.info]
- 2. Chemical Investigation of <em>Streptomyces Albus</em> Heterologous Expression Strains and The Biosynthesis of the Aromatic Polyketide Griseorhodin A [bonndoc.ulb.uni-bonn.de]
- 3. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigations on the early biosynthetic steps of griseorhodin A [bonndoc.ulb.uni-bonn.de]
- 6. Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An acetyltransferase controls the metabolic flux in rubromycin polyketide biosynthesis by direct modulation of redox tailoring enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genome mining of Streptomyces sp. CB00271 as a natural high-producer of βthis compound and the resulting discovery of βthis compound acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. opus.bsz-bw.de [opus.bsz-bw.de]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Biological Activity of Rubromycin Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubromycins are a class of aromatic polyketide natural products produced by Actinomycetes species.[1][2][3] These compounds are characterized by a unique bisbenzannulated[4][5]-spiroketal system.[1][2] Rubromycins have garnered significant scientific interest due to their diverse and potent biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This document provides a comprehensive overview of the biological activities of Rubromycins, detailing their mechanisms of action, summarizing quantitative data, and providing methodologies for key experimental assays.
Introduction
Natural products remain a vital source of novel therapeutic agents. The Rubromycin family, first isolated in the 1950s, represents a promising class of bioactive molecules.[3] Their complex chemical structure, featuring a highly oxygenated naphthazarin motif linked to an isocoumarin (B1212949) unit via a spiroketal core, is crucial for their biological function.[1][6] This guide will delve into the key biological activities of Rubromycins, with a focus on their potential applications in drug discovery and development.
Anticancer Activity
Rubromycins exhibit significant cytotoxic effects against a range of cancer cell lines. This activity is primarily attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, most notably telomerase and DNA polymerases.
Telomerase Inhibition
A standout biological property of Rubromycins is their potent inhibition of human telomerase, a ribonucleoprotein enzyme essential for maintaining telomere length and cellular immortality in approximately 90% of human tumors.[6] The inhibition of telomerase by Rubromycins leads to progressive telomere shortening, which in turn induces cellular senescence or apoptosis.[4][5][7]
The spiroketal core of the Rubromycin structure is essential for its telomerase inhibitory activity.[6] Kinetic studies have shown that β-rubromycin acts as a competitive inhibitor with respect to the telomerase substrate primer and as a mixed-type inhibitor with respect to the nucleotide substrate.[6]
The inhibition of telomerase by Rubromycins triggers a cascade of events culminating in programmed cell death (apoptosis). This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular players in this process include the upregulation of pro-apoptotic proteins like Bax and Bak, the release of cytochrome c from the mitochondria, and the activation of a cascade of caspases, including caspase-9 (initiator) and caspase-3 and -7 (executioner).[8][9][10][11] Some studies also indicate the involvement of the extrinsic pathway through the activation of caspase-8.[8][9]
DNA Polymerase Inhibition
Certain Rubromycins, particularly αthis compound, have been shown to be potent inhibitors of mammalian DNA polymerases, such as DNA polymerase α and β.[12] These enzymes are critical for DNA replication and repair. Inhibition of DNA polymerases can lead to cell cycle arrest and the induction of apoptosis.[13] αthis compound acts as a competitive inhibitor with respect to the nucleotide substrate.[12]
By inhibiting DNA polymerases, Rubromycins can stall DNA replication, leading to an S-phase arrest in the cell cycle. This replication stress activates DNA damage response (DDR) pathways, which can ultimately trigger apoptosis if the damage is irreparable.
Quantitative Data: Cytotoxicity
The following table summarizes the cytotoxic activity of various Rubromycins against different cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.
| Compound | Cell Line | Activity (µM) | Reference |
| βthis compound | MCF-7 (Breast) | <1.0 | [6] |
| βthis compound | HM02 (Stomach) | 0.5 | [6] |
| βthis compound | Kato III (Colon) | 0.84 | [6] |
| γthis compound | Various | ~3 | [6] |
| Purpuromycin | Various | ~3 | [6] |
| Griseorhodin A | Various | 6-12 | [6] |
| Griseorhodin C | Various | 6-12 | [6] |
| αthis compound | Various | >200 | [6] |
Antimicrobial Activity
Rubromycins exhibit notable activity against Gram-positive bacteria, including strains of Staphylococcus aureus and Bacillus subtilis. Some derivatives also show activity against fungi.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of Rubromycins is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) |
| γthis compound | S. aureus | Potent |
| γthis compound | B. subtilis | Potent |
| βthis compound | S. aureus | Potent |
| βthis compound | B. subtilis | Potent |
| Griseorhodin A | B. subtilis | Active |
| Griseorhodin C | S. aureus | Active |
| Griseorhodin G | P. notatum | Active |
| 8-Methoxygriseorhodin C | MRSA | 0.78 |
Enzyme Inhibition
Beyond telomerase and DNA polymerases, Rubromycins have been shown to inhibit other enzymes, highlighting their potential as broad-spectrum therapeutic agents.
HIV-1 Reverse Transcriptase Inhibition
Several Rubromycins are potent inhibitors of HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the human immunodeficiency virus.
DNA Helicase Inhibition
Heliquinomycin, a member of the Rubromycin family, has been found to selectively inhibit DNA helicases, enzymes that unwind DNA and are crucial for replication and repair.
Quantitative Data: Enzyme Inhibition
The following table summarizes the inhibitory activity of various Rubromycins against different enzymes, presented as IC50 or Ki (inhibition constant) values.
| Compound | Enzyme | Activity (µM) |
| βthis compound | HIV-1 RT | IC50: 3.42 |
| γthis compound | HIV-1 RT | IC50: 4.37 |
| Purpuromycin | HIV-1 RT | IC50: 3.69 |
| αthis compound | DNA Polymerase α | Ki: 0.66 |
| αthis compound | DNA Polymerase β | Ki: 0.17 |
| βthis compound | DNA Polymerase α | Ki: 2.40 |
| βthis compound | DNA Polymerase β | Ki: 10.5 |
| Heliquinomycin | DNA Helicase | Ki: 6.8 |
Experimental Protocols
This section provides detailed methodologies for the key assays used to evaluate the biological activities of Rubromycins.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Rubromycin compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay used to detect and quantify telomerase activity.
-
Cell Lysate Preparation: Harvest cells and prepare a cell extract using a suitable lysis buffer (e.g., CHAPS lysis buffer). The protein concentration of the lysate should be determined.
-
Inhibitor Incubation: Incubate the cell lysate with various concentrations of the Rubromycin compound for a specified time at room temperature.
-
Telomerase Extension: In a PCR tube, combine the treated cell lysate with a reaction mixture containing a telomerase substrate (TS) primer, dNTPs, and a TRAP buffer. Incubate at 25°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
PCR Amplification: Add a reverse primer (complementary to the telomeric repeats) and Taq DNA polymerase to the reaction mixture. Perform PCR amplification for approximately 30-35 cycles.
-
Product Analysis: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) followed by staining with a DNA-binding dye (e.g., SYBR Green). The presence of a characteristic DNA ladder indicates telomerase activity. Alternatively, quantitative real-time PCR (qPCR) can be used for more precise quantification.
-
Data Analysis: Quantify the intensity of the DNA ladder (or the qPCR signal) to determine the level of telomerase activity. Calculate the percentage of inhibition relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
References
- 1. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, biological activity, biosynthesis and synthetic studies towards the rubromycin family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telomere shortening and apoptosis in telomerase-inhibited human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Inhibition of human telomerase by rubromycins: implication of spiroketal system of the compounds as an active moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Telomerase Inhibition in Cancer Therapeutics: Molecular-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telomerase and mitochondria inhibition promote apoptosis and TET2 and ANMT3a expression in triple negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telomerase confers resistance to caspase-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The biochemical mode of inhibition of DNA polymerase beta by alphathis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Rubromycin Family: A Technical Guide to a Promising Class of Actinomycete Antibiotics
An In-depth Whitepaper for Researchers and Drug Development Professionals
The Rubromycin family, a class of structurally complex aromatic polyketides produced by actinomycetes, represents a compelling area of research for novel antibiotic and anticancer therapeutics. First isolated in 1953, these vividly colored compounds are characterized by a unique bisbenzannulated-spiroketal core, which is crucial for their biological activity.[1][2] This technical guide provides a comprehensive overview of the Rubromycin family, including their biosynthesis, mechanism of action, biological activities, and the experimental methodologies used in their study.
Chemical Structure and Classification
Rubromycins are pentangular polyphenols derived from a single C26 polyketide chain.[1][3] Their defining feature is the bisbenzannulated-spiroketal system that links a highly oxygenated naphthazarin motif to an isocoumarin (B1212949) unit.[1][3] Variations in the oxidation state of the naphthazarin moiety and substitutions on the spiroketal and isocoumarin rings give rise to the diversity within the Rubromycin family.[1][3]
The family is broadly classified into two main groups based on the oxidation states of the naphthazarin motif:
-
5′,8′-dihydroxy-7′-methoxy-4′,9′-naphthalenediones: This group includes compounds like α-rubromycin and βthis compound.[1]
-
4′,9′-dihydroxy-7′-methoxy-5′,8′-naphthalenediones: This group includes γthis compound, δthis compound, and purpuromycin.[1]
Further sub-classification is based on modifications at various positions of the core structure.[1]
Biosynthesis
The intricate structure of Rubromycins is assembled through a complex biosynthetic pathway involving a type II polyketide synthase (PKS) and a series of tailoring enzymes.[1][3] The biosynthesis is initiated by the formation of a linear C26 polyketide chain from an acetyl-CoA starter unit and twelve malonyl-CoA extender units.[1] This precursor undergoes a series of cyclization and aromatization reactions to form a pentacyclic intermediate.
The key and most intriguing step in the biosynthesis is the formation of the-spiroketal core. This transformation is catalyzed by a cascade of oxidative enzymes, primarily flavoprotein monooxygenases.[4][1][5] The process involves the cleavage of four carbon-carbon bonds and the removal of two carbon dioxide molecules from a precursor like collinone.[1] Key enzymes identified in this process include GrhO5, GrhO6, and GrhO1.[1][6][7] GrhO5 initiates the spiroketal formation by converting the precursor into a[4][4]-spiroketal intermediate, which is then contracted to the characteristic-spiroketal by GrhO6.[5][8] A recently discovered acetyltransferase, GrhJ, has been shown to regulate this process by activating GrhO6, thereby controlling the metabolic flux towards the production of canonical Rubromycins.[5][8]
Biosynthetic Pathway of Rubromycins
References
- 1. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 6. Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An acetyltransferase controls the metabolic flux in rubromycin polyketide biosynthesis by direct modulation of redox tailoring enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01952C [pubs.rsc.org]
An In-depth Technical Guide to the Spectroscopic Features and Characterization of Rubromycins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubromycins are a class of aromatic polyketide natural products produced by various actinomycetes, notably Streptomyces species.[1] These compounds are characterized by a unique and complex hexacyclic framework featuring a bisbenzannulated[1][2]-spiroketal system that connects a highly oxygenated naphthazarin motif to an isocoumarin (B1212949) unit.[3][4] The intricate structure of rubromycins has posed significant challenges for their isolation and structural elucidation.[1] However, their potent biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, have garnered considerable interest in the scientific community, positioning them as promising lead structures for drug development.[3] This technical guide provides a comprehensive overview of the spectroscopic features of rubromycins, details their characterization, and outlines relevant experimental methodologies.
Spectroscopic Characterization
The elucidation of the complex structure of rubromycins relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural determination of rubromycins. Due to their often poor solubility in common organic solvents, NMR spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1][4]
1H NMR Spectroscopy: The proton NMR spectra of rubromycins exhibit several characteristic signals:
-
Exchangeable Protons: Three distinct downfield signals are typically observed for the hydroxyl protons at positions 10-OH, 9'-OH, and 4'-OH, with chemical shifts around 11.0, 12.0, and 13.0 ppm, respectively.[4] However, for derivatives with a methoxy (B1213986) group at the C-5' position, only two hydroxyl signals are present.[4]
-
Aromatic/Olefinic Protons: Singlet signals for the aromatic/olefinic protons H-5, H-6, and H-6' are observed in the range of 6.0 to 8.0 ppm.[4]
-
Methoxy Group: A key signal for many rubromycins is the methoxy group at C-7', which appears around 3.8 ppm.[3]
-
Methyl Group: The C-7 methyl group, when present, gives a signal around 2.2 ppm.[3]
13C NMR Spectroscopy: The carbon NMR spectra provide further crucial information for the carbon skeleton:
-
Carbonyl Carbons: Signals for α,β-unsaturated carbonyl carbons are found in the downfield region, around 180 ppm.[4]
-
Aromatic/Olefinic Carbons: A cluster of signals between 100 and 170 ppm corresponds to the numerous oxygenated and non-oxygenated aromatic and olefinic carbons, as well as the ketal carbon.[4]
-
Saturated Carbons: The saturated carbons of the spiroketal core (C-3, C-3', and C-4) typically resonate at less than 40.0 ppm.[4]
-
Methoxy Carbons: Methoxy groups generally show signals in the range of 51.0–57.0 ppm.[3]
Table 1: Representative 1H and 13C NMR Spectroscopic Data for β-Rubromycin in DMSO-d6
| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| 3 | 3.10 (dd, 17.5, 4.0) | 36.2 |
| 4 | 2.95 (dd, 17.5, 4.5) | 30.8 |
| 5 | 7.85 (s) | 120.5 |
| 6 | 7.25 (s) | 118.0 |
| 7-COOCH3 | 3.85 (s) | 52.5 |
| 8 | - | 160.5 |
| 9 | - | 110.2 |
| 10 | 11.5 (s) | 161.0 |
| 1' | - | 108.5 |
| 3' | 4.95 (d, 6.0) | 72.1 |
| 4' | 12.8 (s) | 165.2 |
| 5' | - | 155.8 |
| 6' | 6.55 (s) | 108.1 |
| 7'-OCH3 | 3.95 (s) | 56.8 |
| 8' | - | 158.3 |
| 9' | 13.5 (s) | 185.5 |
| 10' | - | 180.1 |
(Note: The data presented are approximate and may vary slightly between different literature sources. The table is a summary of generally observed chemical shifts and does not represent a complete assignment from a single source.)
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of rubromycins. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[5] Fragmentation patterns observed in MS/MS experiments can provide additional structural information. For instance, the molecular formulas for βthis compound and γthis compound have been determined as C27H20O12 and C26H18O12, respectively.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended conjugated system of the rubromycin chromophore gives rise to characteristic absorptions in the UV-Vis region. The red color of these compounds is a result of their absorption in the visible range. For example, βthis compound and γthis compound exhibit a characteristic absorption maximum (λmax) at 490 nm.[1] The enzymes involved in the biosynthesis of the spiroketal core, which contain a flavin adenine (B156593) dinucleotide (FAD) cofactor, also show a distinct long-wavelength absorption between 500 and 650 nm.[2]
Table 2: UV-Vis Absorption Data for Selected Rubromycins
| Compound | Solvent | λmax (nm) |
| βthis compound | Not specified | 490 |
| γthis compound | Not specified | 490 |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectra of rubromycins are expected to show characteristic absorption bands for:
-
O-H stretching: Broad bands for the hydroxyl groups.
-
C-H stretching: For aromatic and aliphatic C-H bonds.
-
C=O stretching: Strong absorptions for the quinone and lactone carbonyl groups.
-
C=C stretching: For the aromatic and olefinic double bonds.
-
C-O stretching: For the ether and ester linkages.
Biological Characterization and Mechanism of Action
Rubromycins exhibit a broad spectrum of biological activities, with their anticancer properties being of particular interest.
Anticancer Activity
Several rubromycins have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast cancer (MCF-7), gastric cancer (KATO-III), and hepatocellular carcinoma (HEP G2).[3]
Telomerase Inhibition
A key mechanism underlying the anticancer activity of rubromycins is their ability to inhibit telomerase.[3] Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is overactive, contributing to their immortality. Rubromycins, particularly βthis compound, have been shown to be potent inhibitors of human telomerase. The unique[1][2]-spiroketal system is crucial for this inhibitory activity.[3]
Induction of Apoptosis
The inhibition of telomerase by rubromycins can lead to telomere shortening and, subsequently, the induction of apoptosis (programmed cell death). While the precise signaling pathways are still under investigation, it is known that telomerase inhibition can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic process.
Experimental Protocols
Isolation and Purification of Rubromycins from Streptomyces
The following is a general workflow for the isolation and purification of rubromycins:
Caption: General workflow for the isolation and purification of Rubromycins.
-
Fermentation: A pure culture of the Streptomyces strain is inoculated into a suitable production medium and incubated under optimal conditions (e.g., 28-30°C, 150-200 rpm) for 7-10 days.[6]
-
Extraction: The culture broth is centrifuged to separate the mycelial cake from the supernatant. The supernatant is then extracted with an organic solvent, typically ethyl acetate. The organic phase is collected and concentrated under reduced pressure.[6]
-
Purification: The crude extract is subjected to a series of chromatographic steps to isolate the pure rubromycins. This typically involves:
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified rubromycin in approximately 0.5 mL of DMSO-d6.
-
Data Acquisition: Acquire 1H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Data Acquisition: Analyze the sample using an HRMS instrument (e.g., ESI-TOF or Orbitrap) to obtain the accurate mass and molecular formula.
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the rubromycin in a UV-transparent solvent (e.g., methanol (B129727) or ethanol).
-
Data Acquisition: Record the UV-Vis spectrum over a range of 200-800 nm using a spectrophotometer, with the pure solvent as a blank.[7]
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or cast a thin film from a solution onto a suitable IR-transparent window.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer.
Signaling Pathways
The primary mechanism of anticancer action for rubromycins is the inhibition of telomerase, which ultimately leads to apoptosis. The downstream signaling events following telomerase inhibition are complex and can involve multiple pathways.
Caption: Simplified signaling pathway of Rubromycin-induced apoptosis.
While direct modulation of other major signaling pathways like MAPK and PI3K/Akt by rubromycins is not yet extensively documented, it is plausible that the cellular stress induced by telomere dysfunction and apoptosis could indirectly affect these pathways. Further research is needed to fully elucidate the intricate signaling networks modulated by this promising class of natural products.
Conclusion
Rubromycins represent a fascinating and biologically important class of natural products. Their complex structures, elucidated through a combination of advanced spectroscopic techniques, are intrinsically linked to their potent anticancer activities. The inhibition of telomerase and subsequent induction of apoptosis are key mechanisms of their action. This technical guide provides a foundational understanding of the spectroscopic features and characterization of rubromycins, which is essential for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development. Further exploration of their detailed mechanisms of action and signaling pathways will undoubtedly pave the way for the development of novel and effective anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Structural Classification of Rubromycin Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction to the Rubromycin Core Structure
Rubromycins are a family of naturally occurring aromatic polyketides produced by actinomycetes, particularly Streptomyces species.[1] These compounds are distinguished by a complex and unique hexacyclic framework. The core structure consists of a bisbenzannulated[1][2]-spiroketal system that links a highly oxygenated naphthazarin motif to an isocoumarin (B1212949) unit.[1][3] The formation of this intricate spiroketal core is a key biosynthetic step mediated by tailoring oxidases, which disrupts the planarity typical of many aromatic polyketides.[3] The only exception to this core structure is αthis compound, which possesses an open-chain furan-based structure instead of the characteristic spiroketal system.[1] The rigid and densely functionalized spiroketal core is considered an essential pharmacophore, crucial for the diverse biological activities exhibited by this class of compounds, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][4]
Structural Classification of Rubromycins
The structural diversity within the rubromycin family arises from variations in the oxidation states of the naphthoquinone ring, substitutions on the spiroketal core, and modifications of the isocoumarin moiety.[3] A systematic classification has been developed based on these structural features.
Primary Classification Based on the Naphthazarin Motif
Rubromycins are first divided into two major groups based on the oxidation state of the naphthazarin unit:[1][3]
-
Group I: 5′,8′-dihydroxy-7′-methoxy-4′,9′-naphthalenediones
-
Group II: 4′,9′-dihydroxy-7′-methoxy-5′,8′-naphthalenediones
Sub-classification Based on Peripheral Modifications
Within these two main groups, the compounds are further subdivided based on substitutions at three key positions:[1][3]
-
C-7 of the Isocoumarin Unit: This position can bear a methyl ester, a carboxyl group, or a methyl group.
-
C-3, C-3′, and C-4 of the Spiroketal Ring: These positions can have various substituents, leading to further structural diversification.
The following diagram illustrates this hierarchical classification logic.
Quantitative Biological Activity Data
Rubromycins have demonstrated a range of biological activities. The following tables summarize the reported quantitative data for their cytotoxic, antimicrobial, and enzyme inhibitory effects.
Cytotoxicity of Rubromycin Compounds
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| βthis compound (2) | MCF-7, HMO2, Kato III, HEP G2 | Comparable to Doxorubicin | [1] |
| 3′-hydroxy-βthis compound (3) | MCF-7, HMO2, Kato III, HEP G2 | Comparable to Doxorubicin | [1] |
| γthis compound (5) | MCF-7, HMO2, Kato III, HEP G2 | Comparable to Doxorubicin | [1] |
| δthis compound (6) | MCF-7, HMO2, Kato III, HEP G2 | Comparable to Doxorubicin | [1] |
| Heliquinomycin (8) | HeLa S3 | 1.6 | [1] |
| Leukemia L1210 | 0.97 | [1] | |
| Carcinoma IMC | 1.56 | [1] | |
| Melanoma B16 | 0.89 | [1] | |
| Fibrosarcoma FS-3 | 0.83 | [1] |
Note: Some studies report little to no cytotoxicity for αthis compound (1), βthis compound (2), and γthis compound (5) against A549 and PC3 cancer cell lines.[1]
Antimicrobial Activity of Rubromycin Compounds
| Compound | Microorganism | MIC (µg/mL) | Reference |
| γthis compound (5) | Staphylococcus aureus ATCC 6538 | 0.01 - 0.08 | [1] |
| Micrococcus luteus ATCC 15307 | 0.01 - 0.08 | [1] | |
| Bacillus subtilis ATCC 6633 | 0.01 - 0.08 | [1] | |
| Saccharomyces cerevisiae ATCC 204508 | 1.6 | [1] | |
| Griseorhodin C (19) & (20) | Methicillin-resistant S. aureus (MRSA) | < 0.8 | [1] |
| Heliquinomycin (8) | MRSA strains | < 0.1 | [1] |
| Rubromycin CA1 (13) | S. aureus IFO 12732 | 0.2 | [1] |
| Candida albicans NBRC 1594 | 6.3 | [1] |
Telomerase Inhibition by Rubromycin Compounds
| Compound | IC50 (µM) | Reference |
| βthis compound | ~3, 8.60 | [3][5][6][7] |
| γthis compound | ~3, 32.0 | [3][6] |
| αthis compound | > 200 | [1][3] |
| Purpuromycin | 3-12, 39.6 | [3][6] |
| Griseorhodin A | 3-12 | [3] |
| Griseorhodin C | 3-12 | [3] |
| Oleic Acid (for comparison) | 8.78 | [5][6][7] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the isolation, characterization, and biological evaluation of rubromycins are often specific to the research laboratory and the particular compound. However, the general methodologies employed are summarized below.
Isolation and Purification
Rubromycins are typically isolated from the culture broth of Streptomyces species.[1] A general workflow for their extraction and purification is as follows:
-
Fermentation: The Streptomyces strain is cultured in a suitable liquid medium to produce the rubromycin compounds.
-
Extraction: The culture broth is extracted with an organic solvent, commonly ethyl acetate.[2]
-
Chromatography: The crude extract is subjected to one or more chromatographic steps for purification. This often involves:
Due to the poor solubility of many rubromycins in common organic solvents, chemical derivatization by acetylation or methylation is sometimes employed to increase solubility and facilitate purification and structural analysis.[1]
Structural Elucidation
The complex structures of rubromycins are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are crucial for determining the carbon skeleton and the connectivity of protons and carbons.[9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compounds.[10]
-
Electronic Circular Dichroism (ECD) Spectroscopy: This technique is used to determine the absolute configuration of chiral centers, such as the C-2 position in the spiroketal core.[1]
Biological Assays
The cytotoxic effects of rubromycin compounds against cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The general steps include:
-
Seeding cancer cells in 96-well plates.
-
Treating the cells with serial dilutions of the rubromycin compound for a specified period (e.g., 24, 48, or 72 hours).
-
Adding MTT solution to the wells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilizing the formazan crystals and measuring the absorbance with a microplate reader.
-
Calculating the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
The Minimum Inhibitory Concentration (MIC) of rubromycins against various microorganisms is determined using standard methods such as:
-
Broth Microdilution Method: This involves preparing two-fold dilutions of the rubromycin compound in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth after incubation.
-
Disk Diffusion Method (Kirby-Bauer Test): A standardized inoculum of the microorganism is spread on an agar (B569324) plate. Paper disks impregnated with a known concentration of the rubromycin compound are placed on the agar surface. The diameter of the zone of growth inhibition around the disk is measured after incubation and compared to established standards to determine susceptibility or resistance.[11]
The inhibitory activity of rubromycins against human telomerase is often measured using the Telomeric Repeat Amplification Protocol (TRAP) assay .[4][12] This is a highly sensitive PCR-based method. A common approach involves using a commercial kit, such as a Quantitative Telomerase Detection Kit. The general principle is:
-
Prepare a cell lysate containing active telomerase.
-
Incubate the lysate with the rubromycin compound.
-
Perform the TRAP assay, where telomerase adds telomeric repeats to a substrate primer if it is active.
-
The reaction products are then amplified by PCR. In quantitative real-time PCR versions of the assay (RQ-TRAP), the amplification is monitored in real-time using a fluorescent dye like SYBR Green.[3][13]
-
The telomerase activity is quantified relative to a control, and the IC50 value for inhibition is determined.
Biosynthesis of the[1][2]-Spiroketal Core
The defining bisbenzannulated[1][2]-spiroketal core of most rubromycins is formed through a series of complex enzymatic reactions. This process involves a significant oxidative rearrangement of a pentangular polyketide precursor. Key enzymes in this pathway include the flavoprotein monooxygenases GrhO5 and GrhO6, and the flavoprotein oxidase GrhO1.[1] The workflow involves the breaking of four carbon-carbon bonds and the removal of two carbon dioxide molecules.
The diagram below outlines the key transformations in the enzymatic formation of the spiroketal core.
References
- 1. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. Inhibition of human telomerase by rubromycins: implication of spiroketal system of the compounds as an active moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-cancer targeting telomerase inhibitors: βthis compound and oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Targeting Telomerase Inhibitors: βthis compound an...: Ingenta Connect [ingentaconnect.com]
- 7. Anti-Cancer Targeting Telomerase Inhibitors: βthis compound an...: Ingenta Connect [ingentaconnect.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. asm.org [asm.org]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. telomer.com.tr [telomer.com.tr]
The Pharmacological Landscape of Rubromycin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubromycin derivatives, a class of aromatic polyketides produced by actinomycetes, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities.[1][2] Characterized by a unique bisbenzannulated[3][4]-spiroketal system, these compounds have demonstrated promising antimicrobial, anticancer, and enzyme-inhibitory properties.[1][2][4] This technical guide provides an in-depth overview of the pharmacological activities of rubromycin derivatives, presenting key quantitative data, detailing experimental protocols, and visualizing critical biological pathways to support ongoing research and drug development efforts.
Introduction
The rubromycin family of natural products encompasses a range of structurally related compounds featuring a core hexacyclic framework.[1][5] This intricate structure, composed of a naphthazarin and an isocoumarin (B1212949) unit linked by a spiroketal core, is the foundation for their significant bioactivities.[1][2] Variations in the oxidation states of the naphthoquinone ring and substitutions on the spiroketal and isocoumarin moieties give rise to a diverse array of derivatives with distinct pharmacological profiles.[1] This guide focuses on the key therapeutic areas where rubromycin derivatives have shown potential: oncology and infectious diseases.
Anticancer Activity
Several rubromycin derivatives have exhibited notable cytotoxic effects against a panel of human cancer cell lines. Their anticancer potential is often linked to the inhibition of critical enzymes involved in cancer cell proliferation, such as telomerase.[1][6]
Cytotoxicity Data
The cytotoxic activity of various rubromycin derivatives has been quantified using IC50 values, which represent the concentration required to inhibit 50% of cell growth. A summary of reported IC50 values against different cancer cell lines is presented in Table 1.
| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Compound 8 (Heliquinomycin) | HeLa S3 | 1.6 | [1] |
| Leukemia L1210 | 0.97 | [1] | |
| Carcinoma IMC | 1.56 | [1] | |
| Melanoma B16 | 0.89 | [1] | |
| Fibrosarcoma FS-3 | 0.83 | [1] | |
| Rubromycins 2, 3, 5, & 6 | MCF-7, HMO2, Kato III, HEP G2 | Comparable to Doxorubicin | [1] |
Table 1: Cytotoxicity (IC50) of Rubromycin Derivatives against Various Cancer Cell Lines.
Telomerase Inhibition
A significant mechanism underlying the anticancer activity of certain rubromycins is the inhibition of human telomerase, a ribonucleoprotein complex crucial for the immortalization of cancer cells.[1] The spiroketal and isocoumarin moieties have been identified as essential pharmacophores for this activity.[1][5]
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Compound 2 (β-rubromycin) | Human Telomerase | ~3 | [1] |
| Compound 5 (γthis compound) | Human Telomerase | ~3 | [1] |
| Compound 1 (αthis compound) | Human Telomerase | >200 | [1][5] |
Table 2: Telomerase Inhibitory Activity of Rubromycin Derivatives.
The stark difference in activity between βthis compound (with an intact spiroketal) and αthis compound (an open-chain analogue) underscores the structural importance of the spiroketal core for telomerase inhibition.[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (Neutral Red Uptake Method)
This protocol outlines a general procedure for determining the cytotoxicity of rubromycin derivatives using the Neutral Red Uptake (NRU) assay.[7][8]
Objective: To determine the concentration of a rubromycin derivative that causes a 50% reduction in the number of viable cells (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Rubromycin derivative stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Neutral Red solution
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with an appropriate density of cells and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the rubromycin derivative in complete culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Neutral Red Staining: Remove the treatment medium and add medium containing Neutral Red. Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Destaining: Remove the Neutral Red medium, wash the cells, and add the destain solution to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength (typically around 540 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
References
- 1. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An acetyltransferase controls the metabolic flux in rubromycin polyketide biosynthesis by direct modulation of redox tailoring enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01952C [pubs.rsc.org]
- 4. Isolation, biological activity, biosynthesis and synthetic studies towards the rubromycin family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Genome-mining-guided discovery of coumarubrin: A novel aminocoumarin-substituted rubromycin antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Genesis of a Potent Polyketide: A Technical History of Rubromycin Discovery and Development
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the history, discovery, and development of Rubromycin, a complex polyketide with significant therapeutic potential. This whitepaper details the journey of Rubromycin from its initial isolation to its current status as a lead compound in antimicrobial, antiviral, and anticancer research, presenting a wealth of quantitative data, detailed experimental protocols, and novel visualizations of its mechanisms of action.
Executive Summary
Rubromycins are a family of naturally occurring aromatic polyketides produced by various strains of Actinomycetes. First discovered in 1953, these compounds are characterized by a unique and complex hexacyclic ring system, featuring a bisbenzannulated[1][2]-spiroketal core that links a naphthazarin and an isocoumarin (B1212949) framework. Over the past seven decades, extensive research has revealed the potent biological activities of rubromycins, including their ability to inhibit key enzymes such as HIV-1 reverse transcriptase and telomerase. This guide provides a detailed chronicle of the scientific endeavors that have illuminated the chemistry, biosynthesis, and therapeutic promise of this remarkable class of molecules.
Discovery and Initial Characterization
The story of Rubromycin began in 1953 when Brockmann and Renneberg first isolated α- and β-rubromycin from the culture broth of Streptomyces collinus.[3] These compounds were initially noted for their vibrant red color. For nearly half a century, the precise chemical structure of βthis compound was misidentified. It was not until the year 2000 that Zeeck and coworkers, using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and biosynthetic isotope labeling experiments, correctly elucidated its para-quinone structure.[3] This pivotal discovery reignited interest in the rubromycin family and paved the way for a deeper understanding of their structure-activity relationships.
The general structure of rubromycins is derived from a single C26 polyketide chain.[3] The structural diversity within the family arises from variations in the oxidation states of the naphthoquinone ring and substitutions on the spiroketal core and isocoumarin moiety.[4]
Biosynthesis of the Rubromycin Core
The intricate architecture of rubromycins is assembled through a complex biosynthetic pathway involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. The initial polyketide chain undergoes a series of cyclization and aromatization reactions to form the basic polycyclic framework. The hallmark bisbenzannulated[1][2]-spiroketal is installed by a cascade of enzymatic reactions, with key roles played by flavin-dependent monooxygenases.
The biosynthesis can be visualized as a multi-step enzymatic assembly line:
Biological Activity and Therapeutic Potential
Rubromycins exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.
Antimicrobial Activity
Several members of the rubromycin family have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives are in the sub-micromolar range.
| Compound | Organism | MIC (µg/mL) | Reference |
| γthis compound | Staphylococcus aureus ATCC 6538 | 0.01-0.08 | [4] |
| Micrococcus luteus ATCC 15307 | 0.01-0.08 | [4] | |
| Bacillus subtilis ATCC 6633 | 0.01-0.08 | [4] | |
| Purpuromycin | Staphylococcus spp. | 0.03-0.06 | [4] |
| Streptococcus spp. | 0.03-0.06 | [4] | |
| Escherichia coli SKF 12140 | ~4.0 | [4] | |
| Heliquinomycin | MRSA strains | < 0.1 | [4] |
| Compound 19 | MRSA | < 0.8 | [4] |
| Compound 20 | MRSA | < 0.8 | [4] |
Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition
β- and γthis compound were found to be potent inhibitors of HIV-1 reverse transcriptase (RT), the enzyme crucial for the replication of the virus. Kinetic studies have shown that they act as competitive inhibitors with respect to the template-primer.
| Compound | Target | IC50 / Ki | Reference |
| βthis compound | HIV-1 RT | Ki = 0.27 µM | [3] |
| γthis compound | HIV-1 RT | Ki = 0.13 µM | [3] |
The inhibition of reverse transcriptase disrupts the HIV life cycle at a critical stage, preventing the conversion of viral RNA into DNA and its subsequent integration into the host genome.
Anticancer Activity: Telomerase Inhibition
Perhaps one of the most promising therapeutic avenues for rubromycins is their ability to inhibit telomerase, an enzyme that is overactive in approximately 85-90% of cancer cells and is essential for their immortalization. The spiroketal core of the rubromycin structure has been identified as a crucial pharmacophore for this activity.
| Compound | Target | IC50 | Reference |
| βthis compound | Human Telomerase | ~3 µM | |
| γthis compound | Human Telomerase | ~3 µM | |
| Purpuromycin | Human Telomerase | ~3 µM | |
| Griseorhodin A | Human Telomerase | 6-12 µM | |
| Griseorhodin C | Human Telomerase | 6-12 µM | |
| αthis compound | Human Telomerase | >200 µM |
The inhibition of telomerase leads to the progressive shortening of telomeres in cancer cells, ultimately triggering cellular senescence or apoptosis (programmed cell death) through the activation of tumor suppressor pathways, primarily involving p53 and the retinoblastoma protein (Rb).
Experimental Protocols
This section provides an overview of the methodologies for the isolation, purification, and biological evaluation of rubromycins.
Isolation and Purification of Rubromycins
The following is a generalized workflow for the extraction and purification of rubromycins from Streptomyces fermentation broth.
Protocol Outline:
-
Fermentation: A high-yield Streptomyces strain is cultured in a suitable liquid medium under optimized conditions (e.g., temperature, pH, aeration) to maximize rubromycin production.
-
Extraction: The fermentation broth is centrifuged to separate the mycelia from the supernatant. The supernatant is then extracted with an organic solvent, typically ethyl acetate, to partition the rubromycins into the organic phase.[5]
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform/methanol) to separate the components based on polarity.[5]
-
High-Performance Liquid Chromatography (HPLC): Fractions containing rubromycins are further purified by reversed-phase HPLC to obtain the pure compounds.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method to measure telomerase activity and its inhibition by compounds like rubromycin.
Protocol Steps:
-
Cell Lysate Preparation: Cancer cells are lysed using a buffer (e.g., NP-40 lysis buffer) to release the cellular contents, including telomerase.[6][7] The protein concentration of the lysate is determined.
-
Telomerase Extension: The cell lysate is incubated with a synthetic DNA primer (TS primer), dNTPs, and the test compound (rubromycin) or a vehicle control. If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.[6][7]
-
PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer (ACX).[6][7]
-
Detection: The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized. A ladder of bands indicates telomerase activity, and a reduction in the intensity of this ladder in the presence of rubromycin indicates inhibition.[7]
HIV-1 Reverse Transcriptase Inhibition Assay
This in vitro assay quantifies the inhibitory effect of rubromycins on the activity of HIV-1 RT.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (one of which is labeled, e.g., ³H-dTTP), and the HIV-1 RT enzyme in a suitable buffer.
-
Inhibitor Addition: Serial dilutions of the rubromycin compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis by the reverse transcriptase.
-
Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. A decrease in the signal in the presence of rubromycin indicates inhibition of the enzyme.
Conclusion and Future Directions
The journey of Rubromycin from a vibrantly colored microbial metabolite to a promising lead for drug development is a testament to the power of natural product research. Its complex structure and potent, targeted biological activities continue to inspire chemists and biologists alike. Future research will likely focus on the total synthesis of novel rubromycin analogs with improved efficacy and reduced toxicity, as well as further elucidation of their complex mechanisms of action. The in-depth understanding of rubromycins presented in this guide is intended to fuel these future discoveries and accelerate the translation of this remarkable natural product into clinical applications.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE MECHANISM OF RB-MEDIATED CELL CYCLE INHIBITION | Semantic Scholar [semanticscholar.org]
- 5. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. telomer.com.tr [telomer.com.tr]
In Vitro Effects of Rubromycin on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of Rubromycin and its derivatives on various cancer cell lines. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and visualizations of the underlying mechanisms of action.
Quantitative Cytotoxicity Data
Rubromycins, a class of aromatic polyketide antibiotics, have demonstrated significant cytotoxic properties against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several Rubromycin derivatives are summarized in the tables below, providing a comparative analysis of their potency.
Table 1: IC50 Values of β-Rubromycin and γthis compound
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| βthis compound | - | ~20 | [1] |
| γthis compound | - | ~3 | [1] |
Table 2: IC50 Values of Various Rubromycin Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Heliquinomycin (8) | HeLa S3 | 1.6 | [2] |
| Leukemia L1210 | 0.97 | [2] | |
| Carcinoma IMC | 1.56 | [2] | |
| Melanoma B16 | 0.89 | [2] | |
| Fibrosarcoma FS-3 | 0.83 | [2] |
Note: Some studies report little to no cytotoxicity for certain Rubromycins (compounds 1, 2, and 5) against A549 and PC3 cancer cell lines[2].
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of Rubromycin's effects on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Rubromycin on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Rubromycin (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Rubromycin in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of Rubromycin. Include a vehicle control (medium with the solvent used to dissolve Rubromycin).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cancer cells treated with Rubromycin using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Rubromycin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with Rubromycin at the desired concentration and for the appropriate duration to induce apoptosis. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of Rubromycin on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Rubromycin
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with Rubromycin as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow, the proposed mechanism of action of Rubromycin, and a summary of its cytotoxic effects.
Experimental Workflow
Proposed Mechanism of Action of Rubromycin
Logical Relationships of Rubromycin's Cytotoxic Effects
Mechanism of Action
The primary mechanism of action for the anticancer activity of Rubromycins is the inhibition of human telomerase[1][3]. Telomerase is an enzyme crucial for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is highly active, contributing to their immortality.
By inhibiting telomerase, Rubromycins lead to the progressive shortening of telomeres with each cell division. This telomere attrition eventually triggers cellular senescence or apoptosis (programmed cell death), thereby selectively targeting cancer cells[1][3]. Kinetic studies have shown that βthis compound acts as a competitive inhibitor with respect to the telomerase substrate primer[1]. The spiroketal system within the Rubromycin structure is believed to be essential for this inhibitory activity[1].
In addition to telomerase inhibition, Rubromycins are also proposed to induce apoptosis and cause cell cycle arrest, further contributing to their cytotoxic effects against cancer cells. The precise signaling pathways through which Rubromycin exerts these effects are still under investigation, but they represent key areas for future research to fully elucidate its therapeutic potential.
References
- 1. Inhibition of human telomerase by rubromycins: implication of spiroketal system of the compounds as an active moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer targeting telomerase inhibitors: βthis compound and oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Isolation of Rubromycin Analogues
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources, isolation, and purification of rubromycin analogues. This document details the microbial producers of these complex polyketides, presents quantitative data on their production, and offers detailed experimental protocols for their isolation. Furthermore, it visualizes the key biosynthetic pathways and experimental workflows to facilitate a deeper understanding of these promising therapeutic agents.
Natural Sources of Rubromycin Analogues
Rubromycin analogues, a class of aromatic polyketides characterized by a unique bisbenzannulated[1][2]-spiroketal system, are primarily produced by actinomycetes, a group of Gram-positive bacteria renowned for their prolific production of secondary metabolites.[2] Various species of the genus Streptomyces and, to a lesser extent, Actinoplanes, have been identified as natural producers of these compounds.
The diversity of rubromycin analogues stems from the varied enzymatic machinery encoded within the biosynthetic gene clusters of the producing organisms. These "tailoring enzymes" modify the core rubromycin structure, leading to a range of analogues with distinct chemical properties and biological activities.
Table 1: Natural Sources of Rubromycin Analogues
| Rubromycin Analogue | Producing Organism(s) | Reference(s) |
| α-Rubromycin | Streptomyces collinus | [2] |
| βthis compound | Streptomyces collinus, Streptomyces sp. A1, Streptomyces sp. CB00271, Streptomyces sp. ADR1 | [2] |
| γthis compound | Streptomyces collinus, Streptomyces sp. ADR1 | |
| Griseorhodin A | Streptomyces sp. JP95 | [3] |
| Purpuromycin | Actinoplanes ianthinogenes | |
| Heliquinomycin | Streptomyces sp. MJ929-SF2 |
Fermentation and Isolation of Rubromycin Analogues
The production of rubromycin analogues is typically achieved through submerged fermentation of the producing microbial strains. Optimization of fermentation parameters, including media composition, pH, temperature, and incubation time, is crucial for maximizing the yield of the desired compounds.[1][4][5]
Following fermentation, the isolation and purification of rubromycin analogues involve a multi-step process that generally includes solvent extraction and various chromatographic techniques. The choice of solvents and chromatographic methods is dictated by the physicochemical properties of the specific analogue being isolated.
Fermentation Parameters
Successful fermentation of actinomycetes for rubromycin production relies on providing an optimal environment for both microbial growth and secondary metabolite biosynthesis.
Table 2: Fermentation Parameters for Rubromycin Analogue Production
| Parameter | Organism | Medium Components | Temperature (°C) | pH | Incubation Time (hours) | Yield | Reference(s) |
| βthis compound | Streptomyces sp. CB00271 | Not specified | Not specified | Not specified | Not specified | >120 mg/L | [2] |
| Purpuromycin | Actinoplanes ianthinogenes | Glucose, Peptone, Yeast Extract, CaCO3 | 28 | 7.0 | 96-120 | Not specified | |
| Antitumor Antibiotics | Streptomyces griseocarneus NRRL B1068 | Glucose (7.5%), Lysine (2.0%), K2HPO4, KH2PO4, MgSO4·7H2O, Trace salts | 30 | 7.2 | 168 (7 days) | Not specified | [4] |
| Antimicrobial Metabolites | Streptomyces rochei (MTCC 10109) | Glycerol (2%), Peptone (1%), Seawater (30%), NaCl (1%) | 32 | 7.5 | 120 | Not specified | [5] |
| Antimicrobial Metabolites | Streptomyces sp. LH9 | Dextrose (2%), Peptone (0.05%), K2HPO4 (0.05%) | 30 | 7.0 | 168 (7 days) | Not specified | [1] |
Experimental Protocols for Isolation and Purification
The following protocols provide a general framework for the isolation and purification of rubromycin analogues. Specific conditions may need to be optimized depending on the target compound and the complexity of the crude extract.
Protocol 1: General Extraction of Rubromycin Analogues
-
Harvesting: After the optimal fermentation period, separate the microbial biomass from the culture broth by centrifugation or filtration.
-
Extraction from Supernatant: Extract the cell-free supernatant with an equal volume of an organic solvent such as ethyl acetate (B1210297) or chloroform. Repeat the extraction multiple times to ensure complete recovery of the compounds.
-
Extraction from Mycelium: Extract the mycelial cake with a polar organic solvent like acetone (B3395972) or methanol. The solvent extract can then be concentrated and partitioned between an immiscible organic solvent and water.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Chromatographic Purification of Rubromycin Analogues
The purification of individual rubromycin analogues from the crude extract typically requires a combination of chromatographic techniques.
-
Initial Fractionation (e.g., Column Chromatography):
-
Stationary Phase: Silica gel or Sephadex LH-20.
-
Mobile Phase: A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate or chloroform-methanol system.
-
Procedure: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. Elute the column with the solvent gradient, collecting fractions. Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired compounds.
-
-
Fine Purification (e.g., High-Performance Liquid Chromatography - HPLC):
-
Column: A reversed-phase column (e.g., C18) is commonly used.[6][7][8][9]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. For example, a mobile phase of methanol, acetonitrile, and phosphate (B84403) buffer (pH 8) in a 60:30:10 (v/v/v) ratio has been used.[7]
-
Detection: UV-Vis detection at a wavelength where the rubromycin analogue exhibits strong absorbance (e.g., 210 nm or 212 nm).[7][9]
-
Procedure: Dissolve the partially purified fractions in the mobile phase, filter, and inject onto the HPLC system. Collect the peaks corresponding to the target analogues.
-
Table 3: HPLC Purification Parameters for Rubromycins and Related Compounds
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference(s) |
| Azithromycin | Hypersil BDS-C18 (250 mm × 4.6 mm i.d.) | Methanol:Acetonitrile:Phosphate buffer pH 8 (60:30:10 v/v) | 1.0 | UV at 212 nm | [7] |
| Azithromycin | C18 (250 mm × 4.6 mm, 5 µm) | Methanol:Buffer (90:10 v/v) | 1.5 | UV at 210 nm | [9] |
| Roxithromycin | X'terra RP18 (250 x 4.6) mm, 5µ | Potassium dihydrogen orthophosphate buffer (pH 3):Acetonitrile (30:70 v/v) | 1.0 | Not specified | [6] |
| Pyrrole derivative | C18 (150×4 mm i.d., 5 μm) | Acetonitrile:Phosphate buffer, pH=3 (50:50% v/v) | 1.0 | UV/VIS at 225 nm | [8] |
Visualizing Key Pathways and Workflows
Biosynthesis of the Rubromycin Core
The biosynthesis of the characteristic[1][2]-spiroketal core of rubromycins is a complex enzymatic process. It involves a type II polyketide synthase (PKS) that assembles the polyketide backbone, followed by a series of tailoring enzymes, including flavoprotein monooxygenases, that catalyze the intricate cyclization and rearrangement reactions.[2][10][11][12][13]
Caption: Biosynthetic pathway of the rubromycin core structure.
General Experimental Workflow for Isolation and Purification
The process of obtaining pure rubromycin analogues from a microbial culture follows a systematic workflow, from fermentation to final purification.
Caption: General workflow for rubromycin analogue isolation.
Mechanism of Action: Inhibition of Protein Synthesis
Some antibiotics, like puromycin, which shares structural similarities with the aminoacyl-tRNA terminus, act by inhibiting protein synthesis. While the precise signaling pathways affected by rubromycins are still under investigation, their structural features suggest potential interactions with key cellular processes. Puromycin acts as a chain terminator during translation.
Caption: Puromycin's mechanism of inhibiting protein synthesis.
Conclusion
The rubromycin family of natural products represents a rich source of structurally diverse and biologically active compounds. The continued exploration of novel microbial sources, coupled with the optimization of fermentation and isolation protocols, will be crucial for the discovery and development of new rubromycin analogues with therapeutic potential. The detailed methodologies and visualizations provided in this guide serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes | Semantic Scholar [semanticscholar.org]
- 4. primescholars.com [primescholars.com]
- 5. scispace.com [scispace.com]
- 6. ICI Journals Master List [journals.indexcopernicus.com]
- 7. japsr.in [japsr.in]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An acetyltransferase controls the metabolic flux in rubromycin polyketide biosynthesis by direct modulation of redox tailoring enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Spiroketal System: A Linchpin in the Biological Activity of Rubromycins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The rubromycins are a class of naturally occurring antibiotics characterized by a unique and complex chemical architecture. Central to their structure is a bisbenzannulated spiroketal system, a feature that has garnered significant attention for its profound influence on their biological activity. This technical guide delves into the critical role of the spiroketal moiety in the diverse pharmacological effects of rubromycins, including their potent anti-cancer and antiviral properties. Through a comprehensive review of structure-activity relationship studies, quantitative analysis of biological data, and detailed experimental methodologies, this document aims to provide a thorough understanding of why the spiroketal system is considered an essential pharmacophore for the potent biological activities of this class of compounds.
Introduction
Rubromycins, first isolated from Streptomyces species, are a family of aromatic polyketides that have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1] A defining structural feature of most members of the rubromycin family is the presence of a rigid, densely functionalized[1][2]-spiroketal system that links a naphthoquinone moiety to an isocoumarin (B1212949) unit.[1] This intricate three-dimensional structure stands in contrast to the planar aromatic systems of many other polyketides and is a key determinant of the unique biological profile of rubromycins.
Early structure-activity relationship (SAR) studies revealed a striking difference in the biological activity of rubromycins possessing an intact spiroketal system compared to their analogues where this ring system is opened. This observation has led to the hypothesis that the spiroketal moiety is a critical pharmacophore, essential for the potent inhibition of key cellular targets. This guide will explore the evidence supporting this hypothesis, with a particular focus on the role of the spiroketal system in the inhibition of human telomerase and HIV-1 reverse transcriptase, as well as in the cytotoxic effects against various cancer cell lines.
The Spiroketal System as a Key Pharmacophore
The most compelling evidence for the importance of the spiroketal system comes from comparative studies of β-rubromycin and its ring-opened analogue, αthis compound. While βthis compound exhibits potent biological activity, αthis compound is significantly less active or completely inactive in several assays.[3] This dramatic loss of activity upon the opening of the spiroketal ring strongly suggests that the rigid, three-dimensional conformation imparted by this moiety is crucial for molecular recognition and binding to its biological targets.
Role in Telomerase Inhibition
Human telomerase, an enzyme responsible for maintaining telomere length, is a key target in cancer therapy as its activity is upregulated in the vast majority of human cancers. Several studies have identified rubromycins as potent inhibitors of human telomerase.[4][5] The spiroketal system has been shown to be indispensable for this activity.
Role in HIV-1 Reverse Transcriptase Inhibition
Rubromycins have also been identified as inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme in the life cycle of the human immunodeficiency virus.[6][7] The mechanism of inhibition has been shown to be competitive with respect to the template-primer, suggesting that rubromycins bind to the nucleic acid binding site of the enzyme.[6]
Quantitative Data on Rubromycin Activity
The following tables summarize the quantitative data from various studies, highlighting the differences in activity between rubromycins with and without an intact spiroketal system.
Table 1: Telomerase Inhibition by Rubromycin Analogues
| Compound | Spiroketal System | IC50 (µM) | Reference(s) |
| βthis compound | Intact | ~3 | [4][5] |
| γthis compound | Intact | ~3 | [5][8] |
| Purpuromycin | Intact | ~3 | [5] |
| Griseorhodin A | Intact | 6-12 | [5] |
| Griseorhodin C | Intact | 6-12 | [5] |
| αthis compound | Opened | >200 | [4][5] |
Table 2: HIV-1 Reverse Transcriptase Inhibition by Rubromycins
| Compound | Spiroketal System | Ki (µM) | Reference(s) |
| βthis compound | Intact | 0.27 | [6] |
| γthis compound | Intact | 0.13 | [6] |
Table 3: Cytotoxicity of Rubromycins against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| βthis compound | Various Cancer Cells | ~20 | [4] |
| γthis compound | HeLa S3 | 1.6 µg/mL | [2] |
| γthis compound | Leukemia L1210 | 0.97 µg/mL | [2] |
| γthis compound | Carcinoma IMC | 1.56 µg/mL | [2] |
| γthis compound | Melanoma B16 | 0.89 µg/mL | [2] |
| γthis compound | Fibrosarcoma FS-3 | 0.83 µg/mL | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the biological activity of rubromycins.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[2][4][8]
Principle: The assay consists of two main steps. First, telomerase present in a cell extract adds telomeric repeats (TTAGGG) onto the 3' end of a synthetic substrate oligonucleotide (TS primer). In the second step, the extended products are amplified by PCR using the TS primer and a reverse primer (ACX). The PCR products are then visualized by electrophoresis, typically on a polyacrylamide gel, resulting in a characteristic ladder of bands with 6 base pair increments.
Methodology:
-
Cell Lysate Preparation: Cells are lysed in a CHAPS lysis buffer to release cellular components, including telomerase. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the active enzyme is collected.
-
Telomerase Extension Reaction: The cell extract is incubated with a reaction mixture containing the TS primer, dNTPs, and a reaction buffer. This allows telomerase to add telomeric repeats to the TS primer.
-
PCR Amplification: The telomerase extension products are then amplified by PCR using Taq polymerase, the TS primer, and a reverse primer. An internal control is often included to ensure the PCR reaction is working correctly.
-
Detection of PCR Products: The amplified products are resolved by polyacrylamide gel electrophoresis (PAGE) and visualized by staining with ethidium (B1194527) bromide or a fluorescent dye. The intensity of the resulting ladder is proportional to the telomerase activity in the sample.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 reverse transcriptase.[9]
Principle: The assay is typically a non-radioactive, colorimetric ELISA-based method. It quantifies the synthesis of a new DNA strand by HIV-1 RT using a template-primer hybrid (e.g., poly(A)•oligo(dT)) immobilized on a microplate. The newly synthesized DNA incorporates digoxigenin (B1670575) (DIG)-labeled dUTP. The amount of incorporated DIG is then detected using an anti-DIG antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric signal upon the addition of a substrate.
Methodology:
-
Plate Preparation: A microplate is coated with streptavidin, and a biotinylated template-primer is immobilized on the surface.
-
Reaction Mixture: A reaction mixture containing dNTPs (including DIG-dUTP) and the test compound (e.g., rubromycin) at various concentrations is added to the wells.
-
Enzyme Reaction: Recombinant HIV-1 RT is added to the wells to initiate the reverse transcription reaction. The plate is incubated to allow for DNA synthesis.
-
Detection: The plate is washed to remove unbound reagents. An anti-DIG-HRP antibody is added, followed by a colorimetric substrate.
-
Data Analysis: The absorbance is measured using a microplate reader. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The insoluble formazan crystals are then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., rubromycin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: The culture medium is replaced with fresh medium containing MTT, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Molecular Mechanisms
While the direct molecular targets of rubromycins, such as telomerase and HIV-1 RT, have been identified, the broader signaling pathways through which they exert their cytotoxic effects are less well-defined. However, based on their known biological activities, several key pathways are likely to be involved.
Logical Relationship of the Spiroketal System to Biological Activity
The following diagram illustrates the central role of the spiroketal system in the biological activity of rubromycins.
References
- 1. researchgate.net [researchgate.net]
- 2. An acetyltransferase controls the metabolic flux in rubromycin polyketide biosynthesis by direct modulation of redox tailoring enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01952C [pubs.rsc.org]
- 3. Regulation of the G1 phase of the cell cycle by periodic stabilization and degradation of the p25rum1 CDK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of natural killer cell-mediated cellular cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effect of the protein synthesis inhibitors puromycin and cycloheximide on vascular smooth muscle cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An acetyltransferase controls the metabolic flux in rubromycin polyketide biosynthesis by direct modulation of redox tailoring enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. p53-Dependent Apoptotic Effect of Puromycin via Binding of Ribosomal Protein L5 and L11 to MDM2 and Its Combination Effect with RITA or Doxorubicin [mdpi.com]
- 10. Proteomic Analysis of Human Breast Cancer MCF-7 Cells to Identify Cellular Targets of the Anticancer Pigment OR3 from Streptomyces coelicolor JUACT03 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Polycyclic Aromatic Core of Rubromycins: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the unique polycyclic aromatic structure of Rubromycins, a class of natural products with significant therapeutic potential. This document details their core chemical architecture, summarizes key quantitative data, outlines experimental protocols for their characterization, and visualizes their intricate biosynthetic pathway.
The Core Polycyclic Aromatic Structure of Rubromycins
Rubromycins are a family of aromatic polyketides produced by actinomycetes.[1][2][3] Their defining structural feature is a complex, hexacyclic framework built around a bisbenzannulated[4][5]-spiroketal system.[1][2][4] This central spiroketal core connects a highly oxygenated naphthazarin moiety to an isocoumarin (B1212949) unit.[1][2][4] The entire structure originates from a single C26 polyketide chain, which undergoes a series of enzymatic cyclization and tailoring steps to yield the mature Rubromycin.[1][2]
The structural diversity within the Rubromycin family arises from variations in the oxidation states of the naphthoquinone ring, the substituents at the C-3, C-3′, and C-4 positions of the spiroketal core, and the functionality at the C-7 position of the isocoumarin unit.[6][7] This structural variability significantly influences their biological activity.
Quantitative Data Summary
The biological and physicochemical properties of Rubromycins have been quantified in various studies. The following tables summarize key data for prominent members of this family.
Table 1: Antimicrobial Activity of Selected Rubromycins (MIC in µg/mL)
| Compound | S. aureus | M. luteus | B. subtilis | E. coli | P. vulgaris | C. albicans | S. cerevisiae | MRSA |
| γ-Rubromycin (5) | 0.01-0.08 | 0.01-0.08 | 0.01-0.08 | - | - | - | 1.6 | - |
| Purpuromycin (7) | 0.03-0.06 | - | - | ~4.0 | ~4.0 | 0.25 | - | - |
| Heliquinomycin (8) | <0.1 | - | - | Inactive | Inactive | Inactive | - | <0.1 |
| Compound 13 | 0.2 | - | - | - | - | 6.3 | - | - |
| Compound 19 | <0.8 | - | - | - | - | - | - | <0.8 |
| Compound 20 | <0.8 | - | - | - | - | - | - | <0.8 |
Data sourced from multiple studies, slight variations in experimental conditions may exist.[4]
Table 2: Enzyme Inhibition and Cytotoxicity of Selected Rubromycins (IC50 in µM)
| Compound | Human Telomerase | HIV-1 Reverse Transcriptase (Kᵢ in µM) |
| αthis compound (1) | >200 | - |
| βthis compound (2) | ~3 - 8.6 | 0.27 |
| γthis compound (5) | ~3 | 0.13 |
| Purpuromycin | 39.6 | - |
| Griseorhodin A | - | - |
| Griseorhodin C | - | - |
The spiroketal core is considered an essential pharmacophore for telomerase inhibition.[4][6]
Table 3: Key ¹H and ¹³C NMR Spectroscopic Features of Rubromycins
| Feature | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |
| Hydroxyl Protons | 11.0 - 13.0 | - | Exchangeable protons of 10-OH, 9'-OH, and 4'-OH groups.[1][4] |
| Aromatic/Olefinic Protons | 6.0 - 8.0 | 100 - 140 | Signals for H-5, H-6, and H-6'.[1][4] |
| Oxygenated Methines | 4.0 - 6.5 | - | Protons on the highly oxygenated spiroketal ring.[4][8] |
| Methoxy (B1213986) Group | ~3.8 | 51.0 - 57.0 | Important signal for the methoxy group at C-7'.[1][4] |
| C-7 Methyl Group | ~2.2 | - | Characteristic signal for some Rubromycin derivatives.[1][4] |
| α,β-Unsaturated Carbonyls | - | ~180 | Two characteristic signals in the low-field region.[4][8] |
| Oxygenated Aromatic/Olefinic Carbons | - | 140 - 170 | Typically nine signals in this region.[1][4] |
| Ketal Carbon | - | 100 - 140 | A single signal corresponding to the spiroketal carbon.[1][4] |
| Saturated Carbons | - | <40.0 | Signals for C-3, C-3', and C-4.[1][4] |
Spectra are typically recorded in DMSO-d₆.[1][4]
Experimental Protocols
The structural elucidation and characterization of Rubromycins rely on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the planar structure and relative configuration of Rubromycins.
Methodology:
-
Sample Preparation: Dissolve 1-5 mg of the purified Rubromycin in approximately 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The low solubility of some Rubromycins may necessitate the use of chemical derivatization (e.g., acetylation or methylation) to enhance solubility.[1]
-
Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D Spectra: Obtain ¹H and ¹³C NMR spectra.
-
2D Spectra: Perform homonuclear (e.g., COSY, TOCSY, NOESY/ROESY) and heteronuclear (e.g., HSQC, HMBC) experiments to establish proton-proton and proton-carbon correlations.
-
-
Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Analyze the chemical shifts, coupling constants, and cross-peaks to assemble the molecular structure. Pay close attention to the diagnostic signals outlined in Table 3.
Single Crystal X-ray Diffraction
Objective: To unambiguously determine the three-dimensional molecular structure, including the absolute stereochemistry, of Rubromycins.
Methodology:
-
Crystallization: Grow single crystals of the Rubromycin suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[9] This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam.[10] Collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or other techniques to generate an initial electron density map. Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
Biosynthesis of the Rubromycin Core
The formation of the characteristic[4][5]-spiroketal core of Rubromycins is a complex enzymatic process. The following diagram illustrates the key steps in this transformation.
Caption: Enzymatic formation of the[4][5]-spiroketal core in Rubromycin biosynthesis.
References
- 1. Anti-cancer targeting telomerase inhibitors: βthis compound and oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Targeting Telomerase Inhibitors: βthis compound an...: Ingenta Connect [ingentaconnect.com]
- 3. Anti-Cancer Targeting Telomerase Inhibitors: βthis compound an...: Ingenta Connect [ingentaconnect.com]
- 4. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. connectsci.au [connectsci.au]
- 7. An acetyltransferase controls the metabolic flux in rubromycin polyketide biosynthesis by direct modulation of redox tailoring enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of Rubromycin Analogues: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the laboratory synthesis of Rubromycin analogues, a class of compounds with promising therapeutic potential, particularly as anticancer agents through the inhibition of telomerase.
Rubromycins are a family of naturally occurring polyketides characterized by a complex hexacyclic core structure featuring a unique bisbenzannulated[1][2]-spiroketal system.[3] This structural feature is crucial for their biological activity, which includes potent inhibition of human telomerase, an enzyme pivotal in cancer cell immortality.[4][5] This document outlines the chemical synthesis of key Rubromycin analogues and provides protocols for assessing their biological activity.
Data Presentation: Biological Activity of Rubromycin Analogues
The inhibitory activity of various Rubromycin analogues against human telomerase is summarized in the table below. The data highlights the structure-activity relationship, indicating the importance of the spiroketal moiety and the isocoumarin (B1212949) subunit for potent inhibition.
| Compound | Target | IC50 (µM) | Notes |
| β-Rubromycin | Human Telomerase | ~3[4][5] | Potent inhibitor. |
| γthis compound | Human Telomerase | ~3[4][5] | Potent inhibitor, comparable to βthis compound. |
| αthis compound | Human Telomerase | >200[4][5] | Ring-opened analogue with significantly decreased potency, highlighting the importance of the spiroketal core.[4][5] |
| Purpuromycin | Human Telomerase | ~3[5] | Structurally related spiroketal-containing compound with comparable activity. |
| Griseorhodin A | Human Telomerase | 6-12[5] | Structurally related spiroketal-containing compound. |
| Griseorhodin C | Human Telomerase | 6-12[5] | Structurally related spiroketal-containing compound. |
| Oleic Acid | Human Telomerase | 8.78[6] | A fatty acid identified as a telomerase inhibitor, for comparison. |
Experimental Protocols
The following protocols are based on established total synthesis routes for γthis compound and δthis compound, which serve as representative examples for the synthesis of Rubromycin analogues.
Protocol 1: Total Synthesis of (±)-γthis compound
This protocol is a convergent synthesis, involving the preparation of two key fragments followed by their coupling and subsequent cyclization to form the spiroketal core. The longest linear sequence is 12 steps with an overall yield of approximately 4.4%.[2][7]
Key Steps:
-
Synthesis of the Naphthoquinone Fragment: This multi-step process typically starts from commercially available materials and involves reactions such as Diels-Alder cycloadditions and subsequent oxidative aromatizations to construct the highly substituted naphthoquinone core.
-
Synthesis of the Isocoumarin Fragment: The isocoumarin portion is also synthesized in a multi-step sequence, often involving the construction of a substituted benzene (B151609) ring followed by lactonization.
-
Fragment Coupling and Spiroketalization: The two fragments are coupled, often via a carbon-carbon bond-forming reaction. The key spiroketalization step is then achieved through an oxidative [3+2] cycloaddition in the late stage of the synthesis.[2][7] This critical step forms the characteristic bisbenzannulated[1][2]-spiroketal.
-
Final Modifications: The synthesis is completed by a series of final steps which may include deprotection, rearrangement of the spiroketal, and tautomerization to yield (±)-γthis compound.[2]
Detailed experimental procedures, including reagents, reaction conditions, and purification methods, can be found in the supporting information of the cited literature. [2]
Protocol 2: Total Synthesis of (±)-δthis compound
The first total synthesis of (±)-δthis compound was achieved in a longest linear sequence of 18 steps from commercially available guaiacol, with an overall yield of 2.7%.[1][8]
Key Steps:
-
Construction of the Core Structure: This synthesis employs a transition-metal-catalyzed spiroketalization cyclization as the key step to construct the complex polycyclic system.[1][8]
-
Stepwise Elaboration: The synthesis involves the gradual build-up of the molecular complexity through a series of carefully planned reactions, starting from a simple precursor like guaiacol.[1][8]
For detailed experimental procedures and spectroscopic data for all intermediates, refer to the supporting information of the original publication. [8]
Protocol 3: Evaluation of Telomerase Inhibition
The biological activity of synthesized Rubromycin analogues can be assessed using a telomeric repeat amplification protocol (TRAP) assay.
Methodology:
-
Cell Culture and Lysate Preparation: A suitable cancer cell line expressing telomerase (e.g., HEKneo cells) is cultured.[4] Cell lysates containing the telomerase enzyme are then prepared.
-
TRAP Assay: The TRAP assay is performed by incubating the cell lysate with a substrate primer, dNTPs, and the test compound (Rubromycin analogue) at various concentrations. The telomerase in the lysate adds telomeric repeats to the primer.
-
Quantification: The products of the telomerase reaction are then amplified by PCR and quantified, for example, by real-time quantitative PCR (RQ-TRAP).[4] The level of inhibition by the test compound is determined by comparing the signal to a control reaction without the inhibitor.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the telomerase activity (IC50) is calculated from a dose-response curve.
Visualizations
Signaling Pathway: Telomerase Inhibition by Rubromycin Analogues
Caption: Competitive inhibition of telomerase by Rubromycin analogues.
Experimental Workflow: Synthesis and Evaluation of Rubromycin Analogues
Caption: Workflow for the synthesis and evaluation of Rubromycin analogues.
References
- 1. Total synthesis of (±)-δthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. Inhibition of human telomerase by rubromycins: implication of spiroketal system of the compounds as an active moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer targeting telomerase inhibitors: βthis compound and oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A convergent total synthesis of (±)-γthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Screening of Rubromycin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubromycin, a family of naturally occurring polyketides, has garnered significant interest in the scientific community due to its diverse biological activities, including potent antimicrobial, anticancer, and enzyme-inhibitory properties.[1][2] These compounds, characterized by a unique spiroketal system, exert their effects through various mechanisms, such as the inhibition of human telomerase, reverse transcriptase, and DNA polymerases.[1][2][3] This document provides detailed application notes and standardized protocols for a panel of cell-based assays designed to effectively screen and characterize the bioactivity of Rubromycin and its analogues. The following protocols will enable researchers to assess cytotoxicity, induction of apoptosis, and specific enzyme inhibition, providing a comprehensive profile of the compound's cellular effects.
Data Presentation: Efficacy of Rubromycins Across Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of different Rubromycin compounds across a range of cancer cell lines, offering a comparative view of their cytotoxic potential.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| α-Rubromycin | DNA Polymerase β | Enzyme Inhibition | 0.17 | [3] |
| βthis compound | DNA Polymerase β | Enzyme Inhibition | 10.5 | [3] |
| γthis compound | Human Telomerase | Enzyme Inhibition | ~3 | N/A |
| Rubromycin Analogue | HeLa (Cervical Cancer) | Cytotoxicity | 1.2 | [4] |
| Rubromycin Analogue | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 4.2 | [5] |
| Rubromycin Analogue | MCF-7 (Breast Cancer) | Cytotoxicity | 2.4 | [5] |
| Rubromycin Analogue | A549 (Lung Cancer) | Cytotoxicity | Varies | [4] |
| Rubromycin Analogue | HepG2 (Liver Cancer) | Cytotoxicity | Varies | [4] |
| Rubromycin Analogue | SGC-7901 (Gastric Cancer) | Cytotoxicity | Varies | [4] |
Key Signaling Pathway: PI3K/Akt/mTOR
Many natural product-based anticancer agents exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a central regulator of these processes and is often dysregulated in cancer.[6][7][8][9][10] While direct modulation of this pathway by Rubromycin is an area of ongoing research, its known inhibitory effects on enzymes like telomerase and DNA polymerases, which are crucial for uncontrolled cancer cell proliferation, suggest potential downstream effects on this critical signaling network. The diagram below illustrates the canonical PI3K/Akt/mTOR signaling cascade.
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
The following section provides detailed protocols for key cell-based assays to screen for Rubromycin activity.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[11]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with various concentrations of Rubromycin. Include a vehicle-only control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[13]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well.[13][14]
-
Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Induce Apoptosis: Treat cells with Rubromycin for the desired time to induce apoptosis.
-
Cell Harvesting: Collect 1-5 x 10⁵ cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.[16]
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry as soon as possible.[16] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both.
Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[17] This assay measures the activity of specific caspases, such as caspase-3, which is an executioner caspase. The assay utilizes a substrate that, when cleaved by the active caspase, releases a chromophore or fluorophore that can be quantified.[18]
Experimental Workflow: Caspase Activity Assay
Caption: Workflow for the caspase activity assay.
Protocol:
-
Induce Apoptosis: Treat cells with Rubromycin to induce apoptosis.
-
Cell Lysis: Resuspend cell pellets in a chilled cell lysis buffer and incubate on ice for 10 minutes.[18]
-
Prepare Reaction: Add reaction buffer (containing DTT) and the specific caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate in a 96-well plate.[18]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[18]
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[18] The signal intensity is proportional to the caspase activity.
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity.[19][20][21] The assay involves two main steps: telomerase-mediated extension of a substrate oligonucleotide, followed by PCR amplification of the extended products.[20]
Experimental Workflow: TRAP Assay
Caption: Workflow for the TRAP telomerase activity assay.
Protocol:
-
Cell Lysate Preparation: Resuspend the cell pellet in an ice-cold lysis buffer (e.g., NP-40 based) and incubate on ice for 30 minutes.[20]
-
Telomerase Extension: In a PCR tube, combine the cell lysate with a reaction mixture containing a telomerase substrate (TS primer), dNTPs, and reaction buffer. Incubate at 25°C for 40 minutes to allow telomerase to add telomeric repeats to the TS primer.[20]
-
PCR Amplification: Add a reverse primer and Taq polymerase to the reaction mixture. Perform PCR to amplify the telomerase-extended products. A typical cycling protocol is 24-29 cycles of 95°C for 30s, 52°C for 30s, and 72°C for 45s.[20]
-
Detection: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) to visualize the characteristic ladder of bands or by real-time PCR for quantitative analysis.[19][20]
Conclusion
The cell-based assays outlined in this document provide a robust framework for the comprehensive screening and characterization of Rubromycin and its derivatives. By employing these standardized protocols for cytotoxicity, apoptosis, and telomerase activity, researchers can obtain reliable and reproducible data to elucidate the mechanisms of action and therapeutic potential of this promising class of natural products. The provided data tables and pathway diagrams serve as valuable resources for data interpretation and hypothesis generation in the ongoing efforts of anticancer drug discovery and development.
References
- 1. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, biological activity, biosynthesis and synthetic studies towards the rubromycin family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biochemical mode of inhibition of DNA polymerase beta by alphathis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. caspase3 assay [assay-protocol.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. telomer.com.tr [telomer.com.tr]
- 20. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Rubromycin as a Telomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Rubromycin as a telomerase inhibitor in experimental settings. This document includes an overview of Rubromycin, its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to Rubromycin as a Telomerase Inhibitor
Rubromycins are a class of quinone antibiotics that have demonstrated potent inhibitory effects against human telomerase, a ribonucleoprotein complex crucial for cellular immortalization in cancer.[1][2] Specifically, β-rubromycin and γthis compound have been identified as potent inhibitors of telomerase, with the spiroketal core of their structure being essential for this activity.[2][3] Kinetic studies have revealed that Rubromycin acts as a competitive inhibitor with respect to the telomerase substrate primer.[1][2] This characteristic makes Rubromycin a valuable tool for studying the consequences of telomerase inhibition in cancer cells and for the development of novel anti-cancer therapeutics.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory and cytotoxic effects of Rubromycin and its analogs.
Table 1: Telomerase Inhibition by Rubromycin and Related Compounds
| Compound | IC50 (µM) for Telomerase Inhibition | Notes |
| βthis compound | ~3[3], 8.60[1] | Potent inhibitor. |
| γthis compound | ~3[2][3] | Potent inhibitor. |
| αthis compound | >200[2][3] | Ring-opened variant with substantially decreased potency. |
| Purpuromycin | ~3[2] | Structurally related and potent inhibitor. |
| Griseorhodins A and C | 6-12[2] | Comparable potency to β- and γthis compound. |
Table 2: Cytotoxic Effects of Rubromycins on Cancer Cell Lines
| Compound | Cell Line(s) | IC50 (µM) for Cell Proliferation |
| βthis compound | Various cancer cells | ~20[2] |
Experimental Protocols
Detailed methodologies for key experiments involving Rubromycin are provided below.
Telomeric Repeat Amplification Protocol (TRAP) Assay
This assay is used to measure the activity of telomerase in the presence of Rubromycin.
Materials:
-
TRAP assay kit (commercially available kits are recommended)
-
Cell lysis buffer (e.g., NP-40 lysis buffer)
-
Rubromycin (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell lines of interest
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel documentation system
Protocol:
-
Cell Culture and Treatment:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Treat the cells with varying concentrations of Rubromycin (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO) for a predetermined time period (e.g., 24, 48, or 72 hours).
-
-
Cell Lysate Preparation:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
TRAP Reaction:
-
Prepare the TRAP reaction mix according to the manufacturer's instructions.
-
In a PCR tube, add a standardized amount of protein extract (e.g., 1 µg) to the TRAP reaction mix.
-
Perform the telomerase extension step, typically at 25-30°C for 30 minutes.
-
-
PCR Amplification:
-
Amplify the telomerase extension products via PCR using the primers provided in the kit. A typical PCR cycle is:
-
Initial denaturation at 94°C for 2-3 minutes.
-
25-35 cycles of:
-
Denaturation at 94°C for 30 seconds.
-
Annealing at 50-60°C for 30 seconds.
-
Extension at 72°C for 1 minute.
-
-
Final extension at 72°C for 5-10 minutes.
-
-
-
Analysis:
-
Resolve the PCR products on a non-denaturing polyacrylamide gel (e.g., 10-12%).
-
Stain the gel with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualize the DNA ladder characteristic of telomerase activity using a gel documentation system. The intensity of the ladder will be inversely proportional to the inhibitory effect of Rubromycin.
-
Cell Viability Assays (MTT or WST-1)
These colorimetric assays measure the metabolic activity of cells to determine their viability after treatment with Rubromycin.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Rubromycin
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of Rubromycin and a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add solubilization solution to each well and incubate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.
-
-
For WST-1 Assay:
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader. For the MTT assay, the wavelength is typically 570 nm. For the WST-1 assay, the wavelength is around 450 nm.
-
Telomere Length Analysis
Telomere length can be assessed using methods such as Southern blotting (Terminal Restriction Fragment - TRF analysis) or quantitative PCR (qPCR).
Materials:
-
Genomic DNA extraction kit
-
Restriction enzymes that do not cut telomeric repeats (e.g., HinfI and RsaI)
-
Agarose (B213101) gel electrophoresis system
-
Nylon membrane for Southern blotting
-
Telomere-specific probe (e.g., (TTAGGG)n), labeled with a detectable marker (e.g., digoxigenin (B1670575) or radioactivity)
-
Hybridization buffer and equipment
Protocol:
-
Genomic DNA Extraction:
-
Treat cells with Rubromycin for an extended period (several population doublings) to observe telomere shortening.
-
Extract high-quality genomic DNA from treated and control cells.
-
-
Restriction Digest:
-
Digest the genomic DNA with a cocktail of restriction enzymes that cut frequently in the genome but not within the telomeric repeats.
-
-
Gel Electrophoresis:
-
Separate the digested DNA fragments on a low-concentration agarose gel (e.g., 0.8%).
-
-
Southern Blotting:
-
Transfer the DNA from the gel to a nylon membrane.
-
-
Hybridization:
-
Hybridize the membrane with the labeled telomere-specific probe.
-
-
Detection:
-
Detect the probe signal using an appropriate method (e.g., chemiluminescence or autoradiography). The resulting smear represents the distribution of telomere lengths.
-
Materials:
-
Genomic DNA extraction kit
-
qPCR instrument
-
SYBR Green or other fluorescent DNA-binding dye
-
Primers for telomeric repeats and a single-copy reference gene
Protocol:
-
Genomic DNA Extraction:
-
Extract genomic DNA from Rubromycin-treated and control cells.
-
-
qPCR Reaction:
-
Set up two separate qPCR reactions for each sample: one to amplify the telomeric repeats (T) and one for a single-copy reference gene (S).
-
The ratio of the amplification of the telomere product to the single-copy gene product (T/S ratio) is proportional to the average telomere length.
-
-
Data Analysis:
-
Calculate the relative telomere length by comparing the T/S ratio of treated samples to that of control samples.
-
Visualizations
Signaling Pathways
The inhibition of telomerase by Rubromycin can lead to telomere shortening, which in turn can trigger cellular senescence or apoptosis through the activation of tumor suppressor pathways like p53 and p16/Rb.
Caption: Rubromycin inhibits telomerase, leading to telomere shortening and activation of DNA damage response pathways.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effects of Rubromycin as a telomerase inhibitor.
Caption: Workflow for evaluating Rubromycin's effect on telomerase activity, cell viability, and telomere length.
References
- 1. Anti-cancer targeting telomerase inhibitors: βthis compound and oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human telomerase by rubromycins: implication of spiroketal system of the compounds as an active moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Rubromycin in Antimicrobial Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubromycins are a family of naturally occurring polyketide antibiotics produced by various species of Actinomycetes. These compounds are characterized by a unique bisbenzannulated[1][2]-spiroketal system. The Rubromycin family, including its various derivatives such as γ-rubromycin, βthis compound, and purpuromycin, has garnered significant attention in the scientific community due to its broad spectrum of biological activities. These activities include potent antimicrobial, antifungal, and enzyme-inhibitory properties. This document provides detailed application notes and protocols for the use of Rubromycin in antimicrobial studies, summarizing key data and methodologies for researchers in the field.
Antimicrobial Activity of Rubromycin Derivatives
Rubromycins have demonstrated significant inhibitory activity, primarily against Gram-positive bacteria. Some derivatives also exhibit activity against Gram-negative bacteria and fungi. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Data Presentation
The following tables summarize the reported MIC values for various Rubromycin derivatives against a range of microbial species.
Table 1: Antibacterial Activity of Rubromycin Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Micrococcus luteus (MIC µg/mL) | Methicillin-resistant S. aureus (MRSA) (MIC µg/mL) | Streptococcus spp. (MIC µg/mL) |
| γthis compound | 0.01 - 0.08[3] | 0.01 - 0.08[3] | 0.01 - 0.08[3] | ||
| βthis compound | Potent activity reported[4] | Potent activity reported[4] | |||
| Purpuromycin | 0.03 - 0.06[3] | ||||
| Griseorhodins A, C, G | Active[4] | Active[4] | |||
| 8-Methoxygriseorhodin C | 0.78 | ||||
| Heliquinomycin | < 0.1[3] | ||||
| Compound 13 | 0.2 | ||||
| Compounds 19 and 20 | < 0.8[3] |
Table 2: Antibacterial and Antifungal Activity of Rubromycin Derivatives against Gram-Negative Bacteria and Fungi
| Compound/Derivative | Escherichia coli (MIC µg/mL) | Proteus vulgaris (MIC µg/mL) | Penicillium notatum | Saccharomyces cerevisiae (MIC µg/mL) | Candida albicans (MIC µg/mL) |
| Purpuromycin | ~ 4.0[3] | ~ 4.0[3] | 0.25[3] | ||
| γthis compound | 1.6[3] | ||||
| Griseorhodins A, C, G | Active[4] | ||||
| Compound 13 | 6.3 |
Mechanism of Action
The primary proposed mechanism of action for the biological activity of Rubromycins is the inhibition of DNA polymerase. Studies have shown that α- and βthis compound can inhibit retroviral reverse transcriptase and mammalian DNA polymerases.[5] Specifically, αthis compound has been found to act as a competitive inhibitor with respect to the nucleotide substrate for the active site of DNA polymerase β.[5]
It is important to note that while DNA polymerase inhibition is a well-documented activity of Rubromycins, a study by Mizushina et al. (2000) indicated that α- and βthis compound selectively inhibit animal DNA polymerases and do not inhibit prokaryotic (bacterial) DNA polymerases.[3] This suggests that the antimicrobial mechanism of action in bacteria may be different or is yet to be fully elucidated.
Below is a diagram illustrating the proposed mechanism of DNA polymerase inhibition.
Caption: Proposed mechanism of DNA polymerase inhibition by Rubromycin.
Experimental Protocols
The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Rubromycin and its derivatives against microbial strains. These protocols are based on standard methods recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution Method for MIC Determination
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
Rubromycin stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Rubromycin Dilutions:
-
Prepare a series of twofold dilutions of the Rubromycin stock solution in the appropriate broth medium directly in the 96-well plate.
-
Typically, for a final volume of 100 µL per well, add 50 µL of broth to wells 2 through 12.
-
Add 100 µL of the highest concentration of Rubromycin to well 1.
-
Perform serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 serves as a growth control (broth and inoculum only).
-
Well 12 serves as a sterility control (broth only).
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. This is typically done by a 1:100 dilution of the 0.5 McFarland suspension into the broth, from which 50 µL is added to each well (containing 50 µL of the drug dilution).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours for most bacteria.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of Rubromycin at which there is no visible growth (no turbidity) compared to the growth control well.
-
Caption: Workflow for Broth Microdilution MIC Assay.
Protocol 2: Agar (B569324) Dilution Method for MIC Determination
This method involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
Rubromycin stock solution
-
Sterile molten agar medium (e.g., Mueller-Hinton Agar) maintained at 45-50°C
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., multipoint replicator) or calibrated loop
-
Incubator
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of dilutions of the Rubromycin stock solution.
-
For each concentration, add a specific volume of the Rubromycin dilution to a larger volume of molten agar to achieve the desired final concentration (e.g., 1 mL of drug solution to 9 mL of agar for a 1:10 dilution).
-
Mix well and pour the agar into sterile petri dishes.
-
Allow the plates to solidify. Include a drug-free agar plate as a growth control.
-
-
Preparation and Application of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension as required to deliver a final inoculum of approximately 10⁴ CFU per spot on the agar surface.
-
Spot-inoculate the prepared agar plates with the bacterial suspension using a multipoint replicator or a calibrated loop.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of Rubromycin that completely inhibits the visible growth of the bacteria on the agar surface.
-
Caption: Workflow for Agar Dilution MIC Assay.
Conclusion
Rubromycin and its derivatives represent a promising class of antimicrobial agents, particularly against Gram-positive bacteria. The provided data and protocols offer a foundational resource for researchers investigating the antimicrobial properties of these compounds. Further research is warranted to fully elucidate the specific antimicrobial mechanism of action in bacteria and to explore the therapeutic potential of this fascinating family of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The biochemical mode of inhibition of DNA polymerase beta by alphathis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Rubromycins from Bacterial Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the isolation and purification of Rubromycins, a class of polycyclic aromatic polyketides produced by actinomycetes, primarily Streptomyces species. These compounds are of significant interest due to their antimicrobial, anticancer, and enzyme-inhibiting properties. The protocols outlined below cover the entire workflow from bacterial fermentation to the purification of these bioactive secondary metabolites. A key challenge in the isolation of Rubromycins is their poor solubility in common organic solvents, and this document also addresses a chemical modification technique to mitigate this issue.
Data Presentation: Comparative Yields of Rubromycins
The production of Rubromycins can vary significantly depending on the producing strain and fermentation conditions. The following table summarizes reported yields of β- and γ-Rubromycin from different Streptomyces species.
| Streptomyces Species | Rubromycin Type | Fermentation Scale | Yield (mg/L) | Reference |
| Streptomyces sp. ADR1 | βthis compound | 16 L Bioreactor | 24.58 | [1] |
| Streptomyces sp. ADR1 | γthis compound | 16 L Bioreactor | 356 | [1] |
| Streptomyces sp. CB00271 | βthis compound | Shake Flask | > 120 | [2] |
| Streptomyces sp. CB00271 (Optimized) | βthis compound | Not Specified | 124.8 ± 3.4 | [2] |
Experimental Workflows and Signaling Pathways
The overall process for isolating Rubromycins from bacterial cultures can be visualized as a multi-step workflow, starting from the activation of the bacterial strain to the final purification of the target compounds.
A significant challenge in working with Rubromycins is their low solubility. Chemical derivatization, such as acetylation, can be employed to enhance solubility, thereby facilitating purification and subsequent analysis.
Experimental Protocols
The following are detailed protocols for the key experiments in the isolation and purification of Rubromycins.
Protocol 1: Fermentation and Production of Rubromycins
This protocol is based on the successful cultivation of Streptomyces sp. ADR1 for the production of β- and γthis compound.[1]
1. Materials
-
Streptomyces sp. strain
-
ISP2 (International Streptomyces Project 2) medium (agar and broth)
-
Sterile 250 mL and 2 L flasks
-
Shaking incubator
-
16 L stirred-tank bioreactor
2. Seed Culture Preparation
-
Inoculate a single colony of the Streptomyces strain from an ISP2 agar (B569324) plate into five 250 mL flasks, each containing 20 mL of ISP2 broth.
-
Incubate the flasks at 28°C for 2 days on a rotary shaker at 200 rpm.
-
Transfer 5 mL of the resulting culture into twenty 250 mL flasks, each containing 50 mL of fresh ISP2 broth.
-
Incubate these flasks at 28°C for 2 days on a rotary shaker at 200 rpm to generate a total of 1 L of seed culture.
3. Production in Bioreactor
-
Prepare a 16 L stirred-tank bioreactor with a 10 L working volume of ISP2 medium.
-
Adjust the pH of the medium to 7.2 before inoculation.
-
Inoculate the bioreactor with the 1 L of seed culture.
-
Set the fermentation parameters as follows:
-
Temperature: 28°C
-
Agitation: 400 rpm
-
Aeration: 1 vvm (volume per volume per minute)
-
-
Adjust the dissolved oxygen to 100% saturation before inoculation and leave it uncontrolled during the fermentation.
-
Continue the fermentation for 4 days.
Protocol 2: Extraction of Crude Rubromycin
This protocol details the extraction of Rubromycins from the fermentation broth.[1]
1. Materials
-
Fermentation broth from Protocol 1
-
Centrifuge and appropriate bottles
-
Ethyl acetate (B1210297) (EtOAc)
-
Large separatory funnel or equivalent extraction vessel
-
Rotary evaporator
2. Procedure
-
Harvest the 10 L of culture broth from the bioreactor.
-
Centrifuge the broth to separate the cell-free supernatant from the mycelia.
-
Filter the supernatant to remove any remaining solids.
-
Transfer the cell-free supernatant to a large extraction vessel.
-
Add an equal volume (v/v) of ethyl acetate to the supernatant.
-
Mix vigorously to ensure thorough extraction of the Rubromycins into the organic phase.
-
Allow the phases to separate and collect the upper ethyl acetate layer.
-
Concentrate the ethyl acetate extract using a rotary evaporator under reduced pressure to yield the crude Rubromycin extract. From a 10 L fermentation, approximately 1.452 g of crude extract can be expected.[1]
Protocol 3: Purification by Silica Gel Column Chromatography
This protocol is a general procedure for the initial purification of Rubromycins from the crude extract using silica gel column chromatography, based on methods for other Streptomyces secondary metabolites.[1][3]
1. Materials
-
Crude Rubromycin extract
-
Silica gel (100-200 mesh)
-
Solvents: Dichloromethane (CH₂Cl₂) and Methanol (B129727) (MeOH)
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates (silica gel 60 F₂₅₄)
2. Column Preparation
-
Prepare a slurry of silica gel in 100% CH₂Cl₂.
-
Pour the slurry into the chromatography column, ensuring even packing without air bubbles. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.
3. Sample Loading
-
Dissolve the crude Rubromycin extract in a minimal amount of the initial mobile phase (100% CH₂Cl₂).
-
Alternatively, for samples that do not dissolve well, create a dry load by adsorbing the dissolved crude extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution
-
Begin elution with 100% CH₂Cl₂.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of methanol in a stepwise gradient. A suggested gradient is as follows:
-
100:0 CH₂Cl₂:MeOH
-
98:2 CH₂Cl₂:MeOH
-
95:5 CH₂Cl₂:MeOH
-
90:10 CH₂Cl₂:MeOH
-
80:20 CH₂Cl₂:MeOH
-
50:50 CH₂Cl₂:MeOH
-
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Monitor the fractions by TLC.
-
Pool the fractions containing the compounds of interest based on their TLC profiles.
-
Evaporate the solvent from the pooled fractions to obtain partially purified Rubromycin.
Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification
This protocol provides a method for the final purification of β- and γthis compound using reversed-phase HPLC.[1]
1. Materials
-
Partially purified Rubromycin from Protocol 3
-
HPLC-grade acetonitrile (B52724) and water
-
Acetic acid
-
Reversed-phase C18 HPLC column (e.g., Shiseido Capcell Pak C18, 5 µm, 4.6 x 250 mm)
-
HPLC system with a UV detector
2. Procedure
-
Prepare the mobile phase: 60% acetonitrile in water with 0.1% acetic acid.
-
Dissolve the partially purified Rubromycin fraction in a suitable solvent (e.g., methanol or the mobile phase) and filter through a 0.22 µm syringe filter.
-
Set up the HPLC system with the following parameters:
-
Column: C18 reversed-phase
-
Mobile Phase: 60% Acetonitrile / 40% Water / 0.1% Acetic Acid (Isocratic)
-
Flow Rate: 1.0 mL/min (for analytical scale)
-
Detection: UV at 490 nm
-
-
Inject the sample onto the column.
-
Collect the peaks corresponding to β- and γthis compound based on their retention times.
-
Evaporate the solvent from the collected fractions under reduced pressure to obtain the pure compounds.
Protocol 5: Acetylation of Rubromycin for Enhanced Solubility
As Rubromycins are known for their poor solubility, a chemical modification such as acetylation can be performed to increase their solubility in common organic solvents, which can aid in purification and characterization.[2][4] This protocol is a general method for the acetylation of hydroxyl groups on polyketides.
1. Materials
-
Partially purified or pure Rubromycin
-
Acetic anhydride (B1165640)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
2. Procedure
-
Dissolve the Rubromycin sample in a minimal amount of dry pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise to the solution with stirring. The amount of acetic anhydride should be in molar excess relative to the hydroxyl groups on the Rubromycin molecule.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by slowly adding water.
-
Extract the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetylated Rubromycin derivative. The success of the reaction can be confirmed by techniques such as NMR or mass spectrometry.
References
- 1. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
High-Performance Liquid Chromatography (HPLC) for Rubromycin Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Rubromycins, a class of bioactive polyketide antibiotics, using High-Performance Liquid Chromatography (HPLC). The information is compiled to assist in the development and implementation of robust analytical methods for the quantification and purification of these compounds.
Introduction to Rubromycin Analysis by HPLC
Rubromycins are a family of naturally occurring antibiotics characterized by a unique spiroketal structure.[1] They exhibit a range of biological activities, including antibacterial, antitumor, and antiviral properties. Accurate and reliable analytical methods are crucial for the discovery, development, and quality control of Rubromycin-based therapeutics. HPLC coupled with UV-Vis or mass spectrometry detection is a powerful technique for the separation and quantification of Rubromycins and their analogues from complex matrices such as fermentation broths and biological samples.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to obtaining accurate and reproducible HPLC results. The following is a general protocol for the extraction of Rubromycins from a fermentation broth.
Protocol for Extraction from Fermentation Broth:
-
Centrifugation: Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Solvent Extraction: Extract the supernatant and/or the mycelium with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727). The choice of solvent may need to be optimized based on the specific Rubromycin analogue and the fermentation medium composition.
-
Evaporation: Evaporate the organic solvent extract to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, such as methanol or the initial mobile phase of the HPLC method, to a known concentration.
-
Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Method for β- and γ-Rubromycin Analysis
While a complete, detailed protocol with all performance characteristics is not available in a single public source, the following method is based on a published study on the production of β- and γthis compound.[2] This provides a strong starting point for method development and validation.
Instrumentation:
-
A Waters e2695 HPLC system or equivalent, equipped with a pump, autosampler, and a Waters 2998 Photo-Diode Array (PDA) detector.[2]
Chromatographic Conditions (Recommended starting point):
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run to elute the compounds. A suggested starting gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B. This will require optimization. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Detection Wavelength | 490 nm for β- and γthis compound, as they are colored compounds.[2] A PDA detector will allow for the monitoring of a range of wavelengths to determine the optimal wavelength for each analogue. |
Quantitative Data
The following table summarizes production titers of β- and γthis compound from a fermentation study, which can be used as a reference for expected concentrations in similar experiments.[2]
| Compound | Production Titer (mg/L) in Shake Flask | Production Titer (mg/L) in 16-L Bioreactor |
| βthis compound | 24.58 | 27.41 |
| γthis compound | 356 | 580.35 |
Note: Quantitative performance data such as retention times, linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) are highly method- and instrument-dependent and must be determined during method validation in the user's laboratory.
Visualizations
HPLC Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Rubromycins, from sample preparation to data analysis.
Caption: General workflow for Rubromycin analysis by HPLC.
Rubromycin Biosynthesis Overview
The biosynthesis of Rubromycins is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. The following diagram provides a simplified overview of the key stages.
Caption: Simplified overview of Rubromycin biosynthesis.
Method Development and Validation Considerations
-
Column Selection: A C18 stationary phase is a good starting point for the separation of Rubromycins due to their relatively nonpolar nature. Different C18 phases from various manufacturers may offer different selectivities.
-
Mobile Phase Optimization: The organic modifier (e.g., acetonitrile, methanol), pH, and additives (e.g., formic acid, trifluoroacetic acid) in the mobile phase should be optimized to achieve the best resolution and peak shape.
-
Gradient Optimization: A gradient elution is likely necessary to separate a mixture of Rubromycin analogues with varying polarities in a reasonable time.
-
Detection: A Photo-Diode Array (PDA) detector is highly recommended as it allows for the acquisition of the entire UV-Vis spectrum of each peak, aiding in peak identification and purity assessment. The characteristic color of Rubromycins suggests a detection wavelength in the visible range (around 490 nm) will provide good sensitivity and selectivity.[2]
-
Validation: The developed HPLC method should be validated according to ICH guidelines or other relevant regulatory standards. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Conclusion
This document provides a foundational guide for the HPLC analysis of Rubromycins. The provided protocols and method parameters serve as a starting point for the development of specific and validated analytical methods. Researchers are encouraged to optimize these conditions for their particular application and instrumentation to ensure the generation of high-quality, reliable data.
References
Elucidating the Intricate Architecture of Rubromycins: An NMR Spectroscopy-Based Approach
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Rubromycins, a class of complex polyketide natural products, possess a unique and densely functionalized hexacyclic framework, including a characteristic bisbenzannulated[1][2]-spiroketal system.[3][4] Their intriguing chemical structures and promising biological activities, such as antimicrobial and anticancer properties, have made them a focal point of chemical and biological research.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous structure elucidation of these intricate molecules.[5][6] This document provides detailed application notes and experimental protocols for the application of NMR spectroscopy in the structural characterization of rubromycins.
Foundational 1D-NMR Experiments for Initial Structural Assessment
The first step in the structure elucidation of a rubromycin involves acquiring and analyzing one-dimensional (1D) ¹H and ¹³C NMR spectra. These experiments provide fundamental information about the chemical environments of the hydrogen and carbon atoms within the molecule.
¹H NMR (Proton NMR): This is the initial and most informative experiment. For rubromycins, the ¹H NMR spectrum, typically recorded in DMSO-d₆, reveals characteristic signals.[4] Key features often include:
-
Exchangeable Protons: Signals for hydroxyl groups (10-OH, 9'-OH, and 4'-OH) appearing at downfield chemical shifts, often around 11.0, 12.0, and 13.0 ppm.[4][7]
-
Aromatic/Olefinic Protons: Singlets for H-5, H-6, and H-6' are typically observed in the range of 6.0 to 8.0 ppm.[4][7]
-
Methoxy (B1213986) Group: A characteristic signal for the methoxy group at C-7' is usually found around 3.8 ppm.[4][7]
¹³C NMR (Carbon-13 NMR): This experiment provides a count of the distinct carbon environments. Characteristic signals for rubromycins include:
-
Carbonyl Carbons: Signals for α,β-unsaturated carbonyl carbons are found in the low-field region, around 180 ppm.[4][7]
-
Oxygenated Aromatic/Olefinic Carbons: A cluster of signals, typically around nine, ranging from 140 to 170 ppm.[4][7]
-
Saturated Carbons: Signals for the saturated carbons of the spiroketal core (C-3, C-3', and C-4) appear at less than 40.0 ppm.[4]
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are crucial for determining the multiplicity of each carbon atom (CH, CH₂, CH₃, or quaternary). This information is vital for assembling molecular fragments.
Advanced 2D-NMR Experiments for Complete Structure Elucidation
For complex molecules like rubromycins, two-dimensional (2D) NMR experiments are essential to establish the complete bonding network and stereochemistry.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (geminal or vicinal coupling).[8][9] This allows for the tracing of proton-proton connectivity within spin systems, helping to piece together molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms.[2][10] It provides a direct link between the ¹H and ¹³C NMR data, enabling the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key to assembling the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[2][10] This is particularly important for identifying connections involving quaternary carbons, which are abundant in the rubromycin framework.[5]
Quantitative NMR Data for β-Rubromycin
The following tables summarize the ¹H and ¹³C NMR chemical shift data for βthis compound, a representative member of the rubromycin family.
Table 1: ¹H NMR Data for βthis compound
| Position | Chemical Shift (δ) ppm | Multiplicity |
| 5-H | 7.5 - 7.8 | s |
| 6-H | 6.5 - 6.8 | s |
| 6'-H | 6.2 - 6.5 | s |
| 7'-OCH₃ | ~3.8 | s |
| 10-OH | ~11.0 | br s |
| 4'-OH | ~13.0 | br s |
| 9'-OH | ~12.0 | br s |
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.
Table 2: ¹³C NMR Data for βthis compound
| Position | Chemical Shift (δ) ppm |
| Carbonyls | ~180 |
| Oxygenated Aromatic/Olefinic | 140 - 170 |
| Aromatic/Olefinic | 100 - 140 |
| Spiroketal (C-3, C-3', C-4) | < 40 |
| Methoxy (C-7') | 51 - 57 |
Note: A detailed, fully assigned ¹³C NMR data table for βthis compound requires further specific literature data.
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR data for rubromycin structure elucidation. Instrument-specific parameters may require optimization.
Sample Preparation
-
Dissolve 5-10 mg of the purified rubromycin sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary, but care should be taken to avoid degradation.
-
Filter the solution into a clean, dry 5 mm NMR tube.
Protocol 1: 1D ¹H NMR Acquisition
-
Spectrometer Setup: Tune and match the probe for the ¹H frequency. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): Typically -2 to 14 ppm to cover all expected proton signals.
-
Acquisition Time (AQ): ~2-3 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak.
Protocol 2: 1D ¹³C NMR Acquisition
-
Spectrometer Setup: Tune and match the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Typically 0 to 200 ppm.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C is much less sensitive than ¹H.
-
-
Processing: Similar to ¹H NMR processing.
Protocol 3: 2D COSY Acquisition
-
Spectrometer Setup: Use the parameters from the optimized 1D ¹H experiment.
-
Acquisition Parameters:
-
Pulse Sequence: A standard gradient-enhanced COSY sequence (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (SW): Same as the 1D ¹H experiment in both dimensions.
-
Number of Increments (F1 dimension): 256 to 512.
-
Number of Scans (NS): 2 to 8 per increment.
-
-
Processing: Apply Fourier transformation in both dimensions, phase correction, and symmetrization.
Protocol 4: 2D HSQC Acquisition
-
Spectrometer Setup: Calibrate the ¹H and ¹³C pulses.
-
Acquisition Parameters:
-
Pulse Sequence: A standard gradient-enhanced, sensitivity-improved HSQC sequence (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Spectral Width (F2 - ¹H): Same as the 1D ¹H experiment.
-
Spectral Width (F1 - ¹³C): Cover the range of protonated carbons (e.g., 0 to 160 ppm).
-
Number of Increments (F1 dimension): 128 to 256.
-
Number of Scans (NS): 4 to 16 per increment.
-
-
Processing: Apply Fourier transformation in both dimensions and phase correction.
Protocol 5: 2D HMBC Acquisition
-
Spectrometer Setup: Calibrate the ¹H and ¹³C pulses.
-
Acquisition Parameters:
-
Pulse Sequence: A standard gradient-enhanced HMBC sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (F2 - ¹H): Same as the 1D ¹H experiment.
-
Spectral Width (F1 - ¹³C): Cover the full ¹³C chemical shift range (e.g., 0 to 200 ppm).
-
Number of Increments (F1 dimension): 256 to 512.
-
Number of Scans (NS): 8 to 32 per increment.
-
Long-range coupling delay (D6): Optimized for an average long-range J-coupling of 8 Hz.
-
-
Processing: Apply Fourier transformation in both dimensions and magnitude calculation.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical connections between different NMR experiments in the process of rubromycin structure elucidation.
Caption: A typical experimental workflow for rubromycin structure elucidation using NMR spectroscopy.
Caption: Logical relationships between NMR experiments and the derived structural information.
By systematically applying this suite of 1D and 2D NMR experiments and carefully analyzing the resulting data, researchers can confidently piece together the complex molecular architecture of rubromycins. This detailed structural information is crucial for understanding their biosynthesis, mechanism of action, and for guiding synthetic efforts and drug development programs.
References
- 1. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 4. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-mining-guided discovery of coumarubrin: A novel aminocoumarin-substituted rubromycin antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
Application Notes and Protocols for Studying Rubromycin's Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental models to study the anticancer properties of Rubromycin, a class of quinone antibiotics. The protocols and data presented herein are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of Rubromycin and its analogs.
Introduction
Rubromycins, particularly β-rubromycin and γthis compound, have demonstrated significant anticancer potential, primarily through the inhibition of human telomerase.[1][2][3] Telomerase is a ribonucleoprotein enzyme essential for maintaining telomere length and is reactivated in the vast majority of cancer cells, making it a prime target for anticancer therapies.[1][2] Rubromycins, with their characteristic spiroketal system, act as potent inhibitors of this enzyme.[1][4] This document outlines key in vitro and in vivo experimental models to investigate the anticancer effects of Rubromycin.
Data Presentation
In Vitro Efficacy of Rubromycin Analogs
The following tables summarize the reported in vitro activity of various Rubromycin compounds against cancer cell lines and their inhibitory effect on human telomerase.
Table 1: Telomerase Inhibition by Rubromycin Analogs
| Compound | IC50 (µM) for Telomerase Inhibition | Reference(s) |
| βthis compound | ~3, 8.60 | [1][2] |
| γthis compound | ~3 | [1] |
| Purpuromycin | ~3 | [1] |
| Griseorhodin A | 12.2 | [1] |
| Griseorhodin C | 5.87 | [1] |
| αthis compound | >200 | [1] |
Table 2: Cytotoxic Activity of Rubromycins against Cancer Cell Lines
| Rubromycin Compound | Cancer Cell Line | Cancer Type | IC50 / GI50 | Reference(s) |
| βthis compound | Various | - | ~20 µM (IC50) | [1] |
| Rubromycins 2, 3, 5, 6 | MCF-7 | Breast | Comparable to Doxorubicin | [4] |
| HMO2 | Gastric | Comparable to Doxorubicin | [4] | |
| Kato III | Gastric | Comparable to Doxorubicin | [4] | |
| HEP G2 | Liver | Comparable to Doxorubicin | [4] | |
| Compound 8 | HeLa S3 | Cervical | 1.6 µg/mL | [4] |
| Leukemia L1210 | Leukemia | 0.97 µg/mL | [4] | |
| Carcinoma IMC | - | 1.56 µg/mL | [4] | |
| Melanoma B16 | Melanoma | 0.89 µg/mL | [4] | |
| Fibrosarcoma FS-3 | Sarcoma | 0.83 µg/mL | [4] |
Signaling Pathways and Experimental Workflows
Telomerase Inhibition Signaling Pathway
The primary mechanism of Rubromycin's anticancer activity is the inhibition of telomerase. This action prevents the addition of telomeric repeats to the ends of chromosomes, leading to telomere shortening, cell cycle arrest, and ultimately, apoptosis in cancer cells.
References
- 1. Inhibition of human telomerase by rubromycins: implication of spiroketal system of the compounds as an active moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-cancer targeting telomerase inhibitors: βthis compound and oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rubromycin Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubromycins are a class of naturally occurring antibiotics with potent biological activities, including anti-cancer and enzyme-inhibitory properties. Of particular interest to cancer researchers is their ability to inhibit telomerase, an enzyme crucial for the immortalization of cancer cells. This document provides detailed protocols for the preparation of Rubromycin stock solutions for use in cell culture experiments, ensuring accurate and reproducible results. The primary focus is on β-rubromycin and γthis compound, the most commonly studied members of this family.
Physicochemical and Biological Properties of Rubromycin
A clear understanding of the physicochemical and biological properties of Rubromycin is essential for its effective use in cell culture. The following table summarizes key quantitative data for βthis compound and γthis compound.
| Property | βthis compound | γthis compound | References |
| Molecular Formula | C₂₇H₂₀O₁₂ | C₂₆H₁₈O₁₂ | [1][2] |
| Molecular Weight | 536.4 g/mol | 522.4 g/mol | [1][2] |
| Appearance | Dark red solid/powder | Red powder | [2][3] |
| Solubility | Soluble in DMSO (1 mg/mL), Methylene Chloride, Methanol | Soluble in DMSO, Methylene Chloride, Methanol | [2][3][4] |
| Storage Temperature (Powder) | -20°C | -20°C | [2][3] |
| Telomerase Inhibition (IC₅₀) | ~3 - 8.6 µM | ~3 µM | [1] |
| Cytotoxicity (IC₅₀ against various cancer cell lines) | ~20 µM (nonspecific) | Data not readily available, but expected to be in a similar range to βthis compound | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of βthis compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of βthis compound. A similar procedure can be followed for γthis compound, using its specific molecular weight for calculations.
Materials:
-
βthis compound powder (MW: 536.4 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
Protocol:
-
Calculate the required mass of βthis compound: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 536.4 g/mol × 1000 mg/g = 5.364 mg
-
-
Weighing the compound: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh out approximately 5.36 mg of βthis compound powder and transfer it to a sterile amber vial. The use of an amber vial is recommended to protect the compound from light.
-
Dissolving the compound: Add 1 mL of anhydrous, sterile DMSO to the vial containing the βthis compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be applied briefly if necessary to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10 µL or 20 µL) in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the main stock.
-
Store the aliquots at -80°C for long-term storage (recommended for up to 6 months). For short-term use (up to 1 month), storage at -20°C is acceptable.[5]
-
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1%, to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Stability in Media: The stability of Rubromycin in aqueous cell culture media has not been extensively reported. Therefore, it is recommended to prepare fresh dilutions of the working solution from the frozen stock for each experiment.
Protocol:
-
Thaw the stock solution: On the day of the experiment, thaw an aliquot of the 10 mM Rubromycin stock solution at room temperature.
-
Serial Dilution: It is recommended to perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. A large, direct dilution can sometimes cause the hydrophobic compound to precipitate.
-
Example for preparing a 10 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM intermediate solution.
-
The final DMSO concentration in this working solution is 0.1%.
-
-
-
Adding to Cells: Add the appropriate volume of the prepared working solution to your cell culture plates to achieve the desired final experimental concentrations.
Visualization of Rubromycin's Mechanism of Action
Rubromycin exerts its anti-cancer effects primarily through the inhibition of telomerase, a reverse transcriptase that maintains the length of telomeres at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division.[2] By inhibiting telomerase, Rubromycin leads to telomere shortening, which in turn triggers cellular senescence or apoptosis.[2]
Caption: Rubromycin inhibits telomerase, leading to telomere shortening and subsequent apoptosis in cancer cells.
Experimental Workflow for Assessing Rubromycin Activity
The following diagram outlines a general workflow for evaluating the effects of Rubromycin on cancer cells in culture.
Caption: A typical experimental workflow for studying the effects of Rubromycin on cancer cells.
References
- 1. How Do Telomerase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. What are Telomerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Role of Telomeres and Telomerase in Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TERT inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
Best practices for handling and storing Rubromycin compounds.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide best practices for the safe handling, storage, and use of Rubromycin compounds in a laboratory setting. The protocols outlined are intended to ensure the integrity of the compounds and the safety of the personnel.
Compound Information
Rubromycins are a class of antibiotics isolated from Streptomyces species.[1] They are characterized by a complex chemical structure featuring a bisbenzannulated[2][3]-spiroketal system.[1][4] These compounds, including β-Rubromycin and γthis compound, have garnered significant interest due to their potent biological activities, such as antimicrobial, anticancer, and enzyme inhibitory properties.[1][4][5]
Storage and Stability
Proper storage is critical to maintain the stability and activity of Rubromycin compounds.
Solid Form: βthis compound, when stored as a solid at -20°C, is stable for at least four years. It is typically shipped on wet ice to maintain its integrity.
| Parameter | Recommendation | Stability |
| Storage Temperature | -20°C | ≥ 4 years |
| Container | Tightly sealed vial | Long-term |
| Light Exposure | Protect from light | N/A (for solid) |
In Solution: Once dissolved, the stability of Rubromycin solutions can be influenced by solvent, temperature, pH, and light exposure. While specific stability data for Rubromycin in various solutions is limited, general best practices for similar complex organic molecules should be followed. It is recommended to prepare fresh solutions for each experiment or to use aliquots of a stock solution that have been stored at -80°C to minimize freeze-thaw cycles.
| Parameter | Recommendation | General Guidance |
| Storage Temperature | -80°C (for long-term) | Minimizes degradation |
| Solvent | Anhydrous DMSO | Use high-quality, dry solvent |
| Light Exposure | Protect from light | Wrap container in foil or use amber vials |
| pH | Neutral | Avoid acidic or alkaline conditions which may catalyze degradation[6][7] |
Handling and Safety Precautions
Rubromycin compounds exhibit cytotoxic properties and should be handled with care in a controlled laboratory environment.[4] Adherence to standard safety protocols for handling potent compounds is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves that comply with ASTM D6978 standards.[8] Change gloves immediately if they become contaminated.
-
Lab Coat: A disposable, back-fastening gown made of a low-permeability fabric should be worn.
-
Eye Protection: Safety glasses or goggles are required. A full-face shield should be used when there is a risk of splashing.
Engineering Controls:
-
Fume Hood: All handling of solid Rubromycin and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of airborne particles.
-
Ventilation: Ensure adequate ventilation in the laboratory.
General Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly before and after handling the compounds.
-
Transport Rubromycin compounds in sealed, clearly labeled containers.
-
In case of a spill, follow established laboratory procedures for cleaning up cytotoxic compounds. A spill kit should be readily available.[9]
Solution Preparation
Due to the poor solubility of Rubromycins in many common organic solvents, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.[1]
Protocol for Preparing a 1 mg/mL Stock Solution of βthis compound in DMSO:
-
Equilibrate the vial of solid βthis compound to room temperature before opening.
-
In a chemical fume hood, carefully weigh the desired amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 1 mg/mL.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials or tubes wrapped in aluminum foil.
-
Store the aliquots at -80°C.
Experimental Protocols
Rubromycins are known inhibitors of human telomerase and HIV-1 reverse transcriptase.[10] Below are generalized protocols for assessing these activities.
Telomerase Inhibition Assay (TRAP - Telomeric Repeat Amplification Protocol)
This assay is a highly sensitive, PCR-based method to measure telomerase activity.[11][12]
Materials:
-
Cell lysate containing active telomerase
-
TRAP reaction buffer
-
dNTPs
-
TS primer (forward primer)
-
ACX primer (reverse primer)
-
Taq DNA polymerase
-
Rubromycin compound (dissolved in DMSO)
-
Nuclease-free water
Methodology:
-
Telomerase Extension:
-
Prepare a reaction mix containing TRAP buffer, dNTPs, TS primer, and cell lysate.
-
Add various concentrations of the Rubromycin compound or vehicle control (DMSO) to the reaction tubes.
-
Incubate at 25-30°C for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.[13]
-
-
PCR Amplification:
-
Add the ACX primer and Taq DNA polymerase to the reaction tubes.
-
Perform PCR amplification of the extended products. A typical cycling protocol is:
-
95°C for 2-3 minutes (inactivation of telomerase)
-
25-35 cycles of:
-
95°C for 30 seconds (denaturation)
-
50-60°C for 30 seconds (annealing)
-
72°C for 60 seconds (extension)
-
-
Final extension at 72°C for 5-10 minutes.[13]
-
-
-
Detection of Products:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel with a suitable DNA stain (e.g., SYBR Green) and visualize the characteristic DNA ladder pattern.
-
A decrease in the intensity of the ladder in the presence of the Rubromycin compound indicates inhibition of telomerase activity.
-
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a colorimetric assay to screen for inhibitors of HIV-1 RT.[14]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction buffer
-
Template-primer (e.g., poly(A)•oligo(dT))
-
dNTP mix including digoxigenin (B1670575) (DIG)-labeled dUTP and biotin-labeled dUTP
-
Lysis buffer
-
Streptavidin-coated microplate
-
Anti-DIG-HRP antibody conjugate
-
HRP substrate (e.g., ABTS)
-
Stop solution
-
Wash buffer
-
Rubromycin compound (dissolved in DMSO)
Methodology:
-
Reverse Transcription Reaction:
-
Prepare a reaction mix containing reaction buffer, dNTP mix, and the template-primer.
-
In a microplate, add the reaction mix, diluted HIV-1 RT, and various concentrations of the Rubromycin compound or vehicle control (DMSO).
-
Incubate the plate at 37°C for 1-2 hours.[14]
-
-
Capture of DNA Product:
-
Transfer the reaction mixtures to a streptavidin-coated microplate.
-
Incubate to allow the biotin-labeled DNA to bind to the streptavidin.
-
-
Detection:
-
Wash the plate with wash buffer to remove unbound reagents.
-
Add the anti-DIG-HRP antibody conjugate and incubate.
-
Wash the plate again to remove the unbound antibody.
-
Add the HRP substrate and incubate until color develops.
-
-
Data Acquisition:
-
Add the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
A decrease in absorbance in the presence of the Rubromycin compound indicates inhibition of HIV-1 RT activity.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. TRAP (Telomeric Repeat Amplification Protocol) [bio-protocol.org]
- 3. telomer.com.tr [telomer.com.tr]
- 4. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aspects of the chemical stability of mitomycin and porfiromycin in acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HIV-1 Reverse Transcriptase Assay Kit(KA6285) | Abnova [abnova.com]
- 9. An acetyltransferase controls the metabolic flux in rubromycin polyketide biosynthesis by direct modulation of redox tailoring enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01952C [pubs.rsc.org]
- 10. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Rubromycin: A Potent Tool for Interrogating Reverse Transcriptase Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rubromycin, a class of quinone antibiotics, has emerged as a valuable tool compound for the detailed study of reverse transcriptase (RT) enzymes, particularly the reverse transcriptase of the Human Immunodeficiency Virus type 1 (HIV-1). These natural products exhibit selective and potent inhibition of retroviral RTs, providing a powerful means to investigate the enzyme's structure, function, and mechanism of action. This document provides comprehensive application notes and detailed experimental protocols for utilizing Rubromycin in the study of reverse transcriptase, aimed at facilitating research in virology and drug development.
Rubromycins, specifically β-rubromycin and γthis compound, act as non-competitive inhibitors with respect to the deoxynucleoside triphosphate (dNTP) substrate but are competitive inhibitors concerning the template-primer complex.[1][2] This mode of action makes them particularly useful for probing the template-primer binding site of reverse transcriptase.
Data Presentation
The inhibitory activities of different Rubromycin analogues against various polymerases are summarized below, providing a clear comparison of their potency and selectivity.
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Notes |
| βthis compound | HIV-1 Reverse Transcriptase | 0.27 ± 0.014 µM | - | Competitive inhibitor with respect to the template-primer.[1][2] |
| Avian Myeloblastosis Virus RT | - | - | Inhibited equipotently to HIV-1 RT.[2] | |
| Calf Thymus DNA Polymerase α | 25.1 ± 4.3 µM | - | Significantly weaker inhibition compared to HIV-1 RT, indicating selectivity.[1][2] | |
| Human Telomerase | 0.74 µM | 3 µM | A potent inhibitor.[3] | |
| γthis compound | HIV-1 Reverse Transcriptase | 0.13 ± 0.012 µM | - | Competitive inhibitor with respect to the template-primer.[2][4] |
| Calf Thymus DNA Polymerase α | 3.9 ± 0.6 µM | - | More potent than βthis compound against DNA polymerase α, but still selective for HIV-1 RT.[1][2] | |
| αthis compound | DNA Polymerase α | 0.66 µM | - | Ki against nucleotide substrate.[5] |
| DNA Polymerase β | 0.17 µM | - | Ki against nucleotide substrate.[5] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the use of Rubromycin as a tool compound.
Figure 1: Mechanism of Rubromycin's competitive inhibition.
Figure 2: Workflow for in vitro RT inhibition assay.
Figure 3: Workflow for cell-based HIV-1 inhibition assay.
Experimental Protocols
Protocol 1: In Vitro HIV-1 Reverse Transcriptase Activity Assay (Non-Radioactive)
This protocol describes a colorimetric assay to determine the inhibitory effect of Rubromycin on recombinant HIV-1 reverse transcriptase activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (commercially available)
-
Rubromycin (β- or γ-isomer)
-
DMSO (for dissolving Rubromycin)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.3), 75 mM KCl, 3 mM MgCl₂, 10 mM DTT
-
Template/Primer: Poly(A)-Oligo(dT)₁₅
-
dNTP mix: dATP, dCTP, dGTP, and a mix of DIG-dUTP and Biotin-dUTP
-
Lysis Buffer (provided with commercial kits)
-
Streptavidin-coated 96-well plates
-
Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)
-
ABTS substrate solution
-
Stop solution (e.g., 1% SDS)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve Rubromycin in DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of Rubromycin in reaction buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare the reaction mixture containing template/primer and the dNTP mix in reaction buffer according to the manufacturer's instructions of a commercial kit or established protocols.[6][7]
-
-
Enzyme Inhibition:
-
In a 96-well plate, add 10 µL of each Rubromycin dilution.
-
Add 10 µL of a diluted solution of recombinant HIV-1 RT to each well.
-
Include a positive control (RT without inhibitor) and a negative control (no RT).
-
Incubate the plate for 30 minutes at 37°C to allow for the binding of Rubromycin to the enzyme.
-
-
Reverse Transcription Reaction:
-
Initiate the reaction by adding 20 µL of the reaction mixture (template/primer and dNTPs) to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Detection of cDNA Product:
-
Stop the reaction by adding 200 µL of lysis buffer to each well and incubate for 15 minutes at room temperature.
-
Transfer 100 µL of the lysate from each well to a streptavidin-coated 96-well plate.
-
Incubate for 1 hour at 37°C to allow the biotinylated cDNA to bind to the streptavidin.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Anti-DIG-POD solution to each well and incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of ABTS substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each Rubromycin concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the Rubromycin concentration and fitting the data to a dose-response curve.
-
To determine the Ki value for competitive inhibition, perform the assay with varying concentrations of both the template-primer and Rubromycin.[8][9]
-
Protocol 2: Cell-Based HIV-1 Replication Assay (p24 Antigen ELISA)
This protocol outlines a method to assess the ability of Rubromycin to inhibit HIV-1 replication in a cell-based system by measuring the production of the viral p24 antigen.
Materials:
-
TZM-bl or MT-4 cells
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3)
-
Rubromycin
-
DMSO
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed TZM-bl or MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate overnight to allow cells to adhere (for TZM-bl cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of Rubromycin in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
-
Remove the medium from the wells and add 50 µL of the Rubromycin dilutions.
-
Include a "virus control" (cells with virus, no compound) and a "cell control" (cells only, no virus or compound).
-
-
Viral Infection:
-
Add 50 µL of a diluted HIV-1 stock to all wells except the "cell control" wells. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
-
Supernatant Collection and p24 ELISA:
-
Cytotoxicity Assay (Parallel Plate):
-
In a separate 96-well plate, seed the same number of cells and treat with the same serial dilutions of Rubromycin (without adding the virus).
-
Incubate for the same duration as the antiviral assay.
-
Assess cell viability using a standard method such as the MTT or XTT assay.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each Rubromycin concentration relative to the virus control.
-
Determine the 50% effective concentration (EC50) from the dose-response curve.
-
Calculate the 50% cytotoxic concentration (CC50) from the cytotoxicity data.
-
The Selectivity Index (SI) is calculated as CC50 / EC50.
-
Protocol 3: Cell-Based HIV-1 Replication Assay (Luciferase Reporter)
This protocol utilizes a reporter cell line (e.g., TZM-bl) that expresses luciferase upon HIV-1 infection to quantify the inhibitory effect of Rubromycin.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)
-
Complete culture medium
-
HIV-1 laboratory-adapted strain
-
Rubromycin
-
DMSO
-
96-well white, solid-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight.
-
-
Compound Treatment and Viral Infection:
-
Follow steps 2 and 3 from Protocol 2.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.
-
-
Luciferase Assay:
-
Cytotoxicity Assay:
-
Perform a parallel cytotoxicity assay as described in Protocol 2.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each Rubromycin concentration relative to the virus control.
-
Determine the EC50, CC50, and Selectivity Index as described in Protocol 2.
-
Conclusion
Rubromycin and its analogues are potent and selective inhibitors of retroviral reverse transcriptases, making them indispensable tools for studying the enzymology and molecular biology of these crucial viral enzymes. The detailed protocols provided herein offer a robust framework for researchers to utilize Rubromycin in both in vitro and cell-based assays to elucidate the mechanisms of reverse transcription and to screen for novel antiretroviral agents. The competitive nature of their inhibition with respect to the template-primer provides a unique avenue for investigating the nucleic acid binding properties of reverse transcriptase. As with any tool compound, careful experimental design and appropriate controls are paramount to generating reliable and interpretable data.
References
- 1. connectsci.au [connectsci.au]
- 2. Inhibition of human immunodeficiency virus-1 reverse transcriptase activity by rubromycins: competitive interaction at the template.primer site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biochemical mode of inhibition of DNA polymerase beta by alphathis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. xpressbio.com [xpressbio.com]
- 8. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.graphpad.com [cdn.graphpad.com]
- 10. ablinc.com [ablinc.com]
- 11. benchchem.com [benchchem.com]
- 12. A reporter based single step assay for evaluation of inhibitors targeting HIV-1 Rev–RRE interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medcraveonline.com [medcraveonline.com]
Application Notes and Protocols: Production of Novel Rubromycins from Lentzea tibetensis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Lentzea tibetensis as a source of the novel rubromycin, coumarubrin. Detailed protocols for the cultivation of the microorganism, production, extraction, and purification of coumarubrin, as well as methods for assessing its biological activity are presented.
Introduction
Data Presentation
The following tables summarize the key quantitative data related to the production and bioactivity of coumarubrin from Lentzea tibetensis.
Table 1: Production Yield of Coumarubrin
| Product | Producing Organism | Fermentation Scale | Reported Yield |
| Coumarubrin | Lentzea tibetensis DSM 104975 | Laboratory Scale | ~1.0 mg/L |
Table 2: Antimicrobial Activity of Coumarubrin
| Compound | Target Organism | Strain | Activity |
| Coumarubrin | Bacillus subtilis | DSM 23778 | Potent Inhibitory Activity |
| Coumarubrin | Micrococcus luteus | DSM 20030 | Potent Inhibitory Activity |
| Coumarubrin | Escherichia coli (Gram-negative) | DSM 498 | No Inhibition Observed |
| Coumarubrin | Pseudomonas fluorescens (Gram-negative) | DSM 50090 | No Inhibition Observed |
| Coumarubrin | Saccharomyces cerevisiae (Yeast) | DSM 1334 | No Inhibition Observed |
Experimental Protocols
Protocol 1: Cultivation of Lentzea tibetensis DSM 104975
This protocol outlines the steps for the cultivation of Lentzea tibetensis from a freeze-dried stock.
Materials:
-
Freeze-dried culture of Lentzea tibetensis DSM 104975
-
GYM Streptomyces Medium (DSMZ Medium 65)
-
Glucose: 4.0 g
-
Yeast Extract: 4.0 g
-
Malt Extract: 10.0 g
-
CaCO₃: 2.0 g
-
Agar (B569324): 12.0 g (for solid medium)
-
Distilled Water: 1.0 L
-
Adjust pH to 7.2 before sterilization
-
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare GYM Streptomyces Medium according to the formulation above. For solid medium, include agar. Sterilize by autoclaving at 121°C for 15 minutes.
-
Aseptically pour the molten agar into sterile petri dishes and allow them to solidify.
-
Rehydrate the freeze-dried culture according to the supplier's instructions and plate onto the GYM agar plates.
-
Incubate the plates at 28°C for 8-14 days, or until sufficient growth is observed.[3]
-
For liquid cultures, inoculate a sterile flask containing liquid GYM Streptomyces Medium with a colony from the agar plate. Incubate at 28°C with shaking.
Protocol 2: Fermentation for Coumarubrin Production
This protocol describes the large-scale fermentation of Lentzea tibetensis for the production of coumarubrin.
Materials:
-
Seed culture of Lentzea tibetensis (from Protocol 1)
-
Production medium (GYM Streptomyces Medium)
-
Large-scale fermenter
-
Sterile water
Procedure:
-
Prepare a seed culture by inoculating a flask of liquid GYM medium and incubating as described in Protocol 1.
-
Sterilize the production medium in a large-scale fermenter.
-
Inoculate the production medium with the seed culture.
-
Carry out the fermentation at 28°C for an appropriate duration (typically several days), monitoring for growth and secondary metabolite production.
-
After the fermentation period, harvest the culture by centrifugation to separate the biomass from the supernatant.
Protocol 3: Extraction and Purification of Coumarubrin
This protocol details the extraction of coumarubrin from the cell biomass and its subsequent purification.
Materials:
-
Harvested cell biomass from Protocol 2
-
Ethyl acetate (B1210297) (EtOAc)
-
Tetrahydrofuran (B95107) (THF)
-
Sonicator
-
Rotary evaporator
-
Lyophilizer
-
Silica (B1680970) gel for column chromatography
-
Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (B129727)
Procedure:
-
Dilute the harvested cells with water and lyse them by sonication.
-
Acidify the lysed cell suspension to pH 5.5.
-
Extract the acidified lysate with three equivalent volumes of a 4:1 mixture of ethyl acetate and tetrahydrofuran (EtOAc:THF) with vigorous stirring.
-
Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Lyophilize the resulting crude extract and store at -20°C.
-
For purification, adsorb the crude extract onto celite for dry loading onto a silica gel column.
-
Elute the column with a gradient of hexane, dichloromethane, ethyl acetate, and methanol to separate the compounds. A suggested gradient is:
-
100% Hexane for 5 minutes.
-
Gradient to 100% Dichloromethane over 5 minutes.
-
Further gradients with Ethyl Acetate and Methanol to elute more polar compounds.
-
-
Collect fractions and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing coumarubrin.
-
Combine the pure fractions and evaporate the solvent to obtain purified coumarubrin. Due to poor solubility, this process may yield approximately 1.0 mg of pure compound per liter of culture.
Protocol 4: Determination of Antimicrobial Activity (MIC Assay)
This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of coumarubrin against various microorganisms.
Materials:
-
Purified coumarubrin
-
Test microorganisms (e.g., Bacillus subtilis, Micrococcus luteus, Escherichia coli)
-
Appropriate liquid growth media (e.g., Luria-Bertani broth)
-
Sterile 96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of coumarubrin in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, prepare serial dilutions of the coumarubrin stock solution in the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism. Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubate the microplates at the optimal temperature for the growth of the test organism (e.g., 37°C for E. coli, 35°C for B. subtilis and M. luteus).
-
After 24 hours of incubation, determine the MIC by visually inspecting for turbidity and measuring the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of coumarubrin at which no microbial growth is observed.
Visualizations
Caption: Workflow for the discovery of coumarubrin from Lentzea tibetensis.
Caption: Proposed biosynthetic pathway of coumarubrin in Lentzea tibetensis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Genome-mining-guided discovery of coumarubrin: A novel aminocoumarin-substituted rubromycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Generation of Novel Rubromycin Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic generation of new Rubromycin analogs. Rubromycins are a class of aromatic polyketide natural products known for their diverse and potent biological activities, including antimicrobial and anticancer properties.[1][2] The unique bisbenzannulated[3][4]-spiroketal core of rubromycins is a key pharmacophore, and its enzymatic synthesis offers a powerful platform for generating novel derivatives with potentially improved therapeutic properties.[1][5]
Introduction to Enzymatic Synthesis of Rubromycin Analogs
The core structure of rubromycins is assembled by a type II polyketide synthase (PKS) machinery, followed by a series of tailoring modifications catalyzed by specific enzymes.[1] Of particular interest is the formation of the characteristic spiroketal moiety, which is orchestrated by a set of flavin-dependent oxidoreductases.[1][6] By harnessing the catalytic activity of these enzymes, it is possible to create a variety of Rubromycin analogs through chemoenzymatic approaches, utilizing different precursor molecules or employing engineered enzymes with altered substrate specificities.[7][8][9][10]
The key enzymes involved in the formation of the rubromycin spiroketal core are:
-
GrhO5 (or its homolog RubL): A flavoprotein monooxygenase that initiates the oxidative rearrangement of the polycyclic aromatic precursor.[1][6]
-
GrhO6: A flavoprotein monooxygenase that catalyzes a ring contraction to form the final[3][4]-spiroketal system.[1][5][11]
-
GrhO1: A flavoprotein oxidase that assists in the overall transformation.[1][6]
This document will focus on the in vitro reconstitution of this enzymatic cascade for the generation of new Rubromycin analogs.
Data Presentation: Quantitative Analysis of Rubromycin Analogs
The following tables summarize key quantitative data related to the biological activity of known Rubromycin compounds. This data can serve as a benchmark for evaluating newly synthesized analogs.
Table 1: Cytotoxicity of Rubromycin Analogs against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| β-Rubromycin (2) | MCF-7 | Comparable to Doxorubicin | [1] |
| HMO2 | Comparable to Doxorubicin | [1] | |
| Kato III | Comparable to Doxorubicin | [1] | |
| HEP G2 | Comparable to Doxorubicin | [1] | |
| 3′-hydroxy-βthis compound (3) | MCF-7 | Comparable to Doxorubicin | [1] |
| HMO2 | Comparable to Doxorubicin | [1] | |
| Kato III | Comparable to Doxorubicin | [1] | |
| HEP G2 | Comparable to Doxorubicin | [1] | |
| γthis compound (5) | MCF-7 | Comparable to Doxorubicin | [1] |
| HMO2 | Comparable to Doxorubicin | [1] | |
| Kato III | Comparable to Doxorubicin | [1] | |
| HEP G2 | Comparable to Doxorubicin | [1] | |
| Heliquinomycin (8) | HeLa S3 | 1.6 | [1] |
| Leukemia L1210 | 0.97 | [1] | |
| Carcinoma IMC | 1.56 | [1] | |
| Melanoma B16 | 0.89 | [1] | |
| Fibrosarcoma FS-3 | 0.83 | [1] |
Table 2: Antimicrobial Activity of Rubromycin Analogs
| Compound | Microorganism | MIC (µg/mL) | Reference |
| γthis compound (5) | Staphylococcus aureus ATCC 6538 | 0.01 - 0.08 | [1] |
| Micrococcus luteus ATCC 15307 | 0.01 - 0.08 | [1] | |
| Bacillus subtilis ATCC 6633 | 0.01 - 0.08 | [1] | |
| Saccharomyces cerevisiae ATCC 204508 | 1.6 | [1] | |
| Heliquinomycin (8) | MRSA strains | < 0.1 | [1] |
| Rubromycin CA1 (13) | S. aureus IFO 12732 | 0.2 | [1] |
| C. albicans NBRC 1594 | 6.3 | [1] |
Table 3: Inhibition of Human Telomerase by Rubromycin Analogs
| Compound | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |
| βthis compound | ~3 | 0.74 | Competitive (vs. primer) | [12] |
| γthis compound | ~3 | - | - | [12] |
| Purpuromycin | ~3 | - | - | [12] |
| Griseorhodin A | 6-12 | - | - | [12] |
| Griseorhodin C | 6-12 | - | - | [12] |
| αthis compound | >200 | - | - | [12] |
| Oleic Acid | 8.78 | - | Competitive (vs. primer & dNTP) | [13] |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Rubromycin Biosynthesis Enzymes (GrhO5/RubL, GrhO6)
This protocol describes a general method for the heterologous expression of His-tagged Rubromycin biosynthesis enzymes in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
Expression vector (e.g., pET series) containing the gene of interest (e.g., grhO5, grhO6) with an N- or C-terminal His-tag.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium.
-
Kanamycin (B1662678) stock solution (30 mg/mL).[14]
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (100 mM).[14][15]
-
His-lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole).[15]
-
His-washing buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 20-50 mM imidazole).
-
His-elution buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 250-500 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Sonicator.
-
Centrifuge.
Procedure:
-
Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar (B569324) containing the appropriate antibiotic (e.g., kanamycin 30 µg/mL).[14] Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[4][15] Continue to incubate at the lower temperature for 16-20 hours with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold His-lysis buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
IMAC Purification:
-
Equilibrate the Ni-NTA column with His-lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with His-washing buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with His-elution buffer.
-
-
Buffer Exchange/Desalting: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., containing glycerol (B35011) for long-term storage at -80°C) using a desalting column or dialysis.
-
Purity Analysis: Analyze the purity of the protein by SDS-PAGE.
Protocol 2: In Vitro Enzymatic Synthesis of Rubromycin Analogs
This protocol outlines a one-pot reaction for the enzymatic conversion of a polyketide precursor to a spiroketal-containing Rubromycin analog using purified enzymes.
Materials:
-
Purified GrhO5/RubL, GrhO6, and GrhO1 enzymes.
-
Polyketide precursor substrate (e.g., a synthetic analog of the natural precursor).
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl).
-
NADPH stock solution.
-
FAD stock solution (optional, as enzymes are often purified with bound FAD).
-
Quenching solution (e.g., acetonitrile (B52724) or ethyl acetate).
-
HPLC system for product analysis.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the polyketide precursor substrate (e.g., 50-100 µM), and NADPH (e.g., 1-2 mM).
-
Enzyme Addition: Add the purified enzymes to the reaction mixture. The optimal enzyme concentrations should be determined empirically, but a starting point could be in the range of 1-10 µM for each enzyme.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-24 hours). The reaction progress can be monitored over time by taking aliquots.
-
Reaction Quenching: Stop the reaction by adding an equal volume of quenching solution.
-
Analysis: Centrifuge the quenched reaction to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC to detect the formation of new Rubromycin analogs. The identity of the products can be confirmed by LC-MS and NMR.
Visualizations
Enzymatic Workflow for Rubromycin Analog Synthesis
Caption: Enzymatic cascade for the synthesis of new Rubromycin analogs.
Signaling Pathway: Telomerase Inhibition by Rubromycin Analogs
Caption: Mechanism of telomerase inhibition by Rubromycin analogs.
Signaling Pathway: Potential Inhibition of PI3K/Akt Pathway by Rubromycin Analogs
References
- 1. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An acetyltransferase controls the metabolic flux in rubromycin polyketide biosynthesis by direct modulation of redox tailoring enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-Stage Tailoring Steps in the Biosynthesis of βthis compound Involve Successive Terminal Oxidations, a Selective Hydroxyl Reduction, and Distinctive O-Methylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterologous Expression and Characterization of the Purified Oxygenase Component of Rhodococcus globerulus P6 Biphenyl Dioxygenase and of Chimeras Derived from It - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An acetyltransferase controls the metabolic flux in rubromycin polyketide biosynthesis by direct modulation of redox tailoring enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01952C [pubs.rsc.org]
- 6. Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alteration of reaction and substrate specificity of a bacterial type III polyketide synthase by site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of post-PKS tailoring steps through combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current State-of-the-Art Toward Chemoenzymatic Synthesis of Polyketide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An acetyltransferase controls the metabolic flux in rubromycin polyketide biosynthesis by direct modulation of redox tailoring enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Inhibition of human telomerase by rubromycins: implication of spiroketal system of the compounds as an active moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-cancer targeting telomerase inhibitors: βthis compound and oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thermus thermophilus CRISPR Cas6 Heterologous Expression and Purification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Rubromycin Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Rubromycin in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and practical solutions to common problems encountered during the experimental use of Rubromycin.
Q1: My β-Rubromycin powder won't dissolve in my aqueous buffer (e.g., PBS, Tris). What should I do?
A1: βthis compound is known to have very poor solubility in water and most aqueous buffers. Direct dissolution is often unsuccessful. It is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and chloroform.[1][2][3][4][5] Therefore, the recommended first step is to prepare a concentrated stock solution in 100% DMSO.
Troubleshooting Workflow for Initial Dissolution:
-
Prepare a High-Concentration Stock in DMSO:
-
Diluting into Aqueous Buffer:
-
Problem: The compound precipitates upon dilution of the DMSO stock into your aqueous buffer. This is a common phenomenon called "crashing out" due to the rapid change in solvent polarity.
-
Solution: Slow, Dilute Addition. Add the DMSO stock solution dropwise to the vortexing aqueous buffer. This helps to disperse the compound quickly and avoid localized high concentrations that lead to precipitation.
-
Best Practice: The final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally below 1% (v/v), to minimize solvent-induced artifacts in biological assays.
-
Q2: I'm still observing precipitation even with a low final DMSO concentration. What are my next options?
A2: If simple dilution of a DMSO stock is not sufficient, several formulation strategies can be employed to enhance the aqueous solubility of Rubromycin. These include the use of co-solvents, cyclodextrin (B1172386) complexation, and nanoparticle encapsulation.
Solubility Enhancement Strategies
Co-solvent Systems
The use of a water-miscible organic solvent in addition to water can create a more favorable environment for dissolving hydrophobic compounds like Rubromycin.
Q3: Which co-solvents are recommended for Rubromycin, and what is a typical protocol?
A3: Common co-solvents for poorly soluble drugs include polyethylene (B3416737) glycol 400 (PEG 400) and ethanol. While specific data for Rubromycin is limited, a general approach is to create a stock solution in a stronger organic solvent (like DMSO) and then dilute it into a co-solvent/buffer system.
Experimental Protocol: Co-solvent Solubilization of βthis compound
Objective: To prepare a working solution of βthis compound in an aqueous buffer using a co-solvent system.
Materials:
-
βthis compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 400 (PEG 400) or Ethanol
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes and serological pipettes
Protocol:
-
Prepare a Primary Stock Solution:
-
Prepare the Co-solvent/Buffer Mixture:
-
Prepare a mixture of your chosen co-solvent and aqueous buffer. A common starting ratio is 10:90 (v/v) of co-solvent to buffer. For example, to make 10 mL of a 10% PEG 400 solution, mix 1 mL of PEG 400 with 9 mL of your aqueous buffer.
-
-
Prepare the Working Solution:
-
Slowly add the primary DMSO stock solution to the co-solvent/buffer mixture while vortexing to reach your desired final concentration of βthis compound.
-
Ensure the final concentration of DMSO remains below 1%.
-
Table 1: Example of Co-solvent System Preparation
| Component | Volume for 10 mL Final Solution | Final Concentration |
| Primary Stock (1 mg/mL in DMSO) | 100 µL | 10 µg/mL |
| Co-solvent (PEG 400) | 990 µL | ~10% |
| Aqueous Buffer (PBS) | 8.91 mL | ~90% |
| Final DMSO Concentration | 1% |
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic drug molecules, thereby increasing their apparent water solubility.[7][8]
Q4: How can I prepare a Rubromycin-cyclodextrin inclusion complex?
A4: The kneading method is a simple and effective way to prepare solid inclusion complexes, which can then be dissolved in aqueous solutions.[8][9]
Experimental Protocol: Preparation of βthis compound/HP-β-CD Inclusion Complex by Kneading Method
Objective: To prepare a solid inclusion complex of βthis compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
βthis compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol
-
Deionized water
-
Mortar and pestle
-
Oven or vacuum desiccator
Protocol:
-
Molar Ratio Calculation: Determine the masses of βthis compound and HP-β-CD required for a 1:1 molar ratio.
-
Molecular Weight of βthis compound: ~536.4 g/mol [6]
-
Average Molecular Weight of HP-β-CD: ~1380 g/mol
-
-
Kneading:
-
Place the accurately weighed HP-β-CD in a mortar.
-
Dissolve the accurately weighed βthis compound in a minimal amount of methanol.
-
Add the βthis compound solution dropwise to the HP-β-CD powder while continuously triturating with the pestle to form a paste.
-
Knead the paste for 45-60 minutes. During this process, add a small amount of water if the mixture becomes too dry to maintain a paste-like consistency.[10]
-
-
Drying:
-
Spread the resulting paste in a thin layer on a glass dish and dry at 40-50°C in an oven until a constant weight is achieved, or dry in a vacuum desiccator.
-
-
Final Product:
-
Grind the dried complex into a fine powder and pass it through a sieve.
-
This solid complex can now be dissolved in your aqueous buffer.
-
Nanoparticle Formulation
Encapsulating Rubromycin into biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its solubility and provide controlled release.
Q5: What is a reliable method for preparing Rubromycin-loaded PLGA nanoparticles?
A5: Nanoprecipitation (also known as solvent displacement) is a straightforward method for encapsulating hydrophobic drugs like Rubromycin into PLGA nanoparticles.[11][12][13]
Experimental Protocol: Preparation of Rubromycin-Loaded PLGA Nanoparticles by Nanoprecipitation
Objective: To encapsulate βthis compound within PLGA nanoparticles to create a stable aqueous dispersion.
Materials:
-
βthis compound
-
PLGA (Poly(lactic-co-glycolic acid), e.g., 50:50 lactide:glycolide ratio)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in deionized water)
-
Magnetic stirrer and stir bar
-
Rotary evaporator or magnetic stirrer for solvent evaporation
Protocol:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and βthis compound (e.g., 10 mg) in a suitable volume of acetone (e.g., 20 mL). Ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a stabilizer, such as PVA (e.g., 40 mL of a 1% w/v solution).
-
-
Nanoprecipitation:
-
Solvent Evaporation:
-
Continue stirring the suspension for several hours (e.g., 4-12 hours) at room temperature to allow for the complete evaporation of the acetone. A rotary evaporator can be used to expedite this process.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles.
-
Discard the supernatant, which contains the unencapsulated drug and excess PVA.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step. Perform this washing step 2-3 times to ensure the removal of impurities.
-
-
Final Formulation:
-
Resuspend the final nanoparticle pellet in the desired aqueous buffer for your experiments. The resulting nanoparticle suspension can be stored at 4°C for short-term use or lyophilized for long-term storage.
-
Data Summary
Table 2: Solubility of βthis compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Poor/Insoluble | [3][15] |
| Aqueous Buffers | Poor/Insoluble | [15] |
| DMSO | 1 mg/mL | [5][6] |
| Chloroform | Soluble | [2][4] |
| Methanol | Slightly Soluble/Insoluble | [15] |
| Ethanol | Insoluble | - |
| PEG 400 | Insoluble | - |
Table 3: Comparison of Solubility Enhancement Strategies
| Method | Principle | Advantages | Disadvantages |
| Co-solvents | Reduces the polarity of the aqueous medium. | Simple to prepare; can significantly increase solubility. | Potential for co-solvent toxicity in biological assays; risk of precipitation upon further dilution. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug in a hydrophilic shell.[7] | High water solubility of the complex; low toxicity of many cyclodextrin derivatives. | Complexation efficiency can be variable; may alter drug-target interactions. |
| Nanoparticle Formulation | Encapsulates the drug within a polymeric matrix. | High drug loading possible; provides controlled release; protects the drug from degradation. | More complex preparation; requires specialized equipment; potential for nanoparticle-related biological effects. |
| Prodrug Synthesis | Covalently attaches a hydrophilic promoiety to the drug. | Significant increase in aqueous solubility; can be designed for targeted release. | Requires chemical synthesis and characterization; the prodrug itself may have different biological properties. |
Mandatory Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A decision-making workflow for overcoming Rubromycin solubility issues.
Proposed Mechanism of Action: Telomerase Inhibition
Rubromycin has been identified as an inhibitor of human telomerase, an enzyme crucial for the immortalization of cancer cells.[3][16] The following diagram illustrates the general mechanism of telomerase inhibition.
Caption: Rubromycin inhibits telomerase, leading to telomere shortening and cancer cell death.
Logical Relationship for Prodrug Strategy
A prodrug strategy involves chemically modifying Rubromycin to attach a water-soluble group, which is later cleaved in vivo to release the active drug.
Caption: A prodrug approach improves Rubromycin's solubility for delivery and in vivo release.
References
- 1. Methods of Telomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. βthis compound [againbsmall.com]
- 3. researchgate.net [researchgate.net]
- 4. bioaustralis.com [bioaustralis.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of amino acid derivatives of quinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are Telomerase inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Improving the Stability of Rubromycin in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining Rubromycin stability in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is Rubromycin and why is its stability a concern?
Rubromycin is a polyketide antibiotic with a complex chemical structure, including a quinone and a spiroketal moiety.[1][2][3] These functional groups, while crucial for its biological activity, also render the molecule susceptible to degradation under common experimental conditions. Instability can lead to a decrease in the effective concentration of the active compound, resulting in inconsistent and unreliable experimental outcomes.
Q2: What are the primary factors that affect Rubromycin stability in buffers?
The stability of Rubromycin in aqueous solutions is influenced by several factors:
-
pH: The hydrolytic degradation of Rubromycin is often pH-dependent. Extreme pH values (both acidic and alkaline) can accelerate its breakdown.
-
Temperature: Elevated temperatures can increase the rate of degradation. For long-term storage, -20°C is recommended.
-
Light: Exposure to light, particularly UV, can cause photodegradation of photosensitive molecules like Rubromycin.
-
Oxidation: The quinone structure of Rubromycin makes it susceptible to oxidation, which can be triggered by dissolved oxygen or the presence of oxidizing agents in the buffer.[4]
-
Enzymatic Degradation: If working with cell lysates or other biological matrices, enzymes present in the sample may metabolize Rubromycin.
Q3: How can I tell if my Rubromycin is degrading during an experiment?
Signs of Rubromycin degradation include:
-
A visible change in the color of the solution.
-
Precipitation or cloudiness in the buffer.
-
Inconsistent or lower-than-expected biological activity in your assays.
-
The appearance of new peaks and a decrease in the area of the parent Rubromycin peak when analyzed by High-Performance Liquid Chromatography (HPLC).
Q4: What is the recommended solvent for preparing a stock solution of Rubromycin?
Due to its poor solubility in aqueous solutions, it is recommended to first dissolve Rubromycin in an organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[1] This stock solution can then be diluted into the desired experimental buffer.
Q5: My Rubromycin, dissolved in DMSO, precipitates when I add it to my aqueous buffer. What should I do?
This is a common issue known as "crashing out" and occurs when a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous buffer.[5] To troubleshoot this:
-
Lower the final concentration: The final concentration of Rubromycin in the aqueous buffer may be too high.
-
Optimize the dilution method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing.
-
Use a pre-warmed buffer: The solubility of some compounds increases with temperature. Using a buffer pre-warmed to the experimental temperature (e.g., 37°C) may help.[5]
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of 1% or less in your final working solution to minimize solvent effects and potential toxicity in cell-based assays.[5]
Troubleshooting Guide: Enhancing Rubromycin Stability
This guide provides a systematic approach to address common stability issues encountered when working with Rubromycin in experimental buffers.
Problem 1: Inconsistent experimental results or loss of biological activity.
-
Possible Cause: Degradation of Rubromycin in the experimental buffer.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your Rubromycin stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.
-
Perform a Stability Study: Conduct a time-course experiment to assess the stability of Rubromycin in your specific buffer under your experimental conditions (see Experimental Protocols section).
-
Optimize Buffer pH: If the stability study indicates pH-dependent degradation, consider adjusting the pH of your buffer to a range where Rubromycin is more stable.
-
Protect from Light: Perform experiments in low-light conditions or use amber-colored tubes to minimize photodegradation.
-
Control Temperature: Maintain a consistent and appropriate temperature throughout your experiment. Avoid unnecessary exposure to high temperatures.
-
Consider Antioxidants: For issues related to oxidative degradation, the addition of a small amount of an antioxidant, such as ascorbic acid or N-acetylcysteine, to the buffer may be beneficial.[4][6][7][8]
-
Problem 2: Visible precipitation or color change in the Rubromycin solution.
-
Possible Cause: Poor solubility or chemical degradation leading to insoluble byproducts.
-
Troubleshooting Steps:
-
Address Solubility Issues: Refer to the troubleshooting steps for "crashing out" in the FAQ section.
-
Filter the Solution: If you suspect precipitation, you can try to sterile filter your final working solution through a 0.22 µm syringe filter before use in sensitive applications. Note that this will remove precipitates but not prevent further degradation.
-
Analyze for Degradation Products: Use HPLC or LC-MS to analyze the solution for the presence of degradation products.
-
Data Presentation: Hypothetical Stability of Rubromycin
The following tables summarize hypothetical quantitative data on the stability of Rubromycin under various conditions to illustrate expected trends.
Table 1: Effect of pH on Rubromycin Stability at 37°C
| Buffer pH | % Remaining after 8 hours | % Remaining after 24 hours |
| 5.0 | 95% | 85% |
| 6.0 | 98% | 92% |
| 7.4 | 90% | 75% |
| 8.0 | 82% | 60% |
Table 2: Effect of Temperature on Rubromycin Stability in PBS (pH 7.4)
| Temperature | % Remaining after 24 hours |
| 4°C | 98% |
| 25°C (Room Temp) | 85% |
| 37°C | 75% |
Table 3: Effect of Light Exposure on Rubromycin Stability at Room Temperature (pH 7.4)
| Condition | % Remaining after 8 hours |
| Protected from Light | 92% |
| Exposed to Ambient Light | 80% |
Experimental Protocols
Protocol 1: Forced Degradation Study of Rubromycin
This protocol is designed to intentionally degrade Rubromycin to identify potential degradation products and assess the stability-indicating nature of an analytical method.[9][10][11][12]
Materials:
-
Rubromycin
-
DMSO
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile (B52724)
-
Appropriate buffers (e.g., phosphate, acetate)
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Rubromycin in DMSO.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8 hours). Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at room temperature for various time points. Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and incubate at room temperature for various time points.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C in the dark.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp) for a defined period. Keep a control sample in the dark.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: HPLC Method for Rubromycin Stability Analysis
This protocol provides a general framework for an HPLC method to quantify Rubromycin and monitor its degradation.[13][14][15]
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier) is often a good starting point. The exact gradient will need to be optimized.
Procedure:
-
Sample Preparation: Dilute samples from the stability study to an appropriate concentration with the mobile phase.
-
Injection: Inject a fixed volume (e.g., 10 µL) of each sample onto the HPLC system.
-
Detection: Monitor the elution of Rubromycin and its degradation products at an appropriate wavelength (determined by UV-Vis spectral analysis of Rubromycin).
-
Quantification: The stability of Rubromycin is determined by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control sample.
Visualizations
Caption: Troubleshooting workflow for Rubromycin stability issues.
Caption: Key factors influencing Rubromycin stability in buffers.
Caption: Experimental workflow for a Rubromycin stability study.
References
- 1. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, biological activity, biosynthesis and synthetic studies towards the rubromycin family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. Antioxidant Molecules as a Source of Mitigation of Antibiotic Resistance Gene Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant therapy in the management of fluoroquinolone-associated disability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant-Mediated Modulation of Bacterial Antibiotic Susceptibility | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 13. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 14. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Rubromycin Technical Support Center: Troubleshooting Degradation During Storage
Welcome to the technical support center for Rubromycin. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and degradation of Rubromycin during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My Rubromycin solution appears to have a lower concentration than expected after storage. Is it degrading?
A1: While degradation is a possibility, the low solubility of Rubromycin in many common organic solvents is a frequent cause for a perceived loss of concentration. Rubromycins are often isolated as amorphous red powders that can be challenging to dissolve and may precipitate out of solution over time, especially at lower temperatures.[1]
-
Troubleshooting Steps:
-
Visually inspect the solution for any precipitate. If observed, try gently warming and vortexing the solution to redissolve the compound.
-
Consider using solvents in which Rubromycin has better solubility, such as DMSO.[1] Note that for some applications, chemical derivatization like acetylation or methylation has been used to improve solubility.[1]
-
Before assuming degradation, confirm the concentration using a suitable analytical method like HPLC-UV.
-
Q2: What are the primary chemical degradation pathways for Rubromycin?
A2: The complex structure of Rubromycin, featuring a bisbenzannulated[2][3]-spiroketal and a naphthoquinone moiety, suggests two main potential degradation pathways.[1][4][5]
-
Spiroketal Hydrolysis: Although the[2][3]-spiroketal system in Rubromycins is considered remarkably robust, hydrolysis to a ring-opened product can occur under certain conditions.[4][6]
-
Oxidation/Reduction of the Naphthoquinone Moiety: The quinone structure is susceptible to redox reactions.[7] Changes in the oxidation state can alter the compound's properties and activity. The biosynthesis of Rubromycin itself involves a series of oxidative and reductive steps, highlighting the redox-sensitive nature of the molecule.[7]
Q3: What are the optimal storage conditions for Rubromycin?
A3: While specific public data on long-term stability for all Rubromycin analogues is limited, general recommendations for complex natural products with similar functional groups apply. For solid Rubromycin, storage at -20°C is recommended. For Rubromycin in solution, especially in solvents like DMSO, storage at -80°C is preferable to minimize the risk of degradation.
Troubleshooting Guides
Guide 1: Investigating Suspected Chemical Degradation
If you suspect chemical degradation of your Rubromycin sample, a systematic approach is necessary to identify the cause and prevent future occurrences.
Symptoms:
-
Loss of biological activity in your assay.
-
Appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
-
A color change in the solution beyond what is expected from dilution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the cause of Rubromycin degradation.
Guide 2: Potential Degradation Pathways and Prevention
This guide details the likely degradation mechanisms and suggests preventative measures.
1. Spiroketal Hydrolysis
-
Mechanism: The spiroketal linkage can undergo hydrolysis, leading to a ring-opened, inactive form of the molecule. This is more likely to occur under acidic or basic conditions.
-
Prevention:
-
Maintain solutions at a neutral pH. Use buffered systems if the experimental conditions are acidic or basic.
-
Avoid prolonged storage in protic solvents, especially at non-neutral pH.
-
Store at low temperatures (-80°C) to reduce the rate of hydrolysis.
-
2. Quinone Oxidation/Reduction
-
Mechanism: The naphthoquinone moiety is a redox-active center. It can be oxidized or reduced by atmospheric oxygen, light, or other components in the solution. This can lead to the formation of semiquinone radicals or hydroquinones, altering the compound's biological activity.
-
Prevention:
-
Protect solutions from light by using amber vials or wrapping containers in foil.
-
Degas solvents before use to remove dissolved oxygen.
-
Consider storing solutions under an inert atmosphere (e.g., argon or nitrogen).
-
Avoid contaminants that can act as oxidizing or reducing agents.
-
Potential Degradation Pathways Diagram:
Caption: Potential chemical degradation pathways for Rubromycin.
Experimental Protocols
Protocol 1: Forced Degradation Study of Rubromycin
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish stability-indicating analytical methods.[8][9][10]
Objective: To intentionally degrade Rubromycin under various stress conditions to understand its degradation pathways.
Materials:
-
Rubromycin
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-UV/MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Rubromycin in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 6, 24 hours). Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for various time points. Neutralize with HCl before analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for various time points.
-
Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 80°C) for several days.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for various time points.
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), by a suitable stability-indicating method, such as reverse-phase HPLC with UV and MS detection.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Characterize the major degradation products using MS/MS and, if possible, NMR.
-
Experimental Workflow Diagram:
Caption: Workflow for a forced degradation study of Rubromycin.
Data Presentation
Table 1: Hypothetical Stability of Rubromycin in Solution under Different Storage Conditions
This table presents hypothetical data for illustrative purposes, as specific public stability data for Rubromycin is not available. Actual stability may vary.
| Storage Condition | Solvent | Duration | Remaining Rubromycin (%) | Major Degradation Products |
| 4°C | Methanol | 1 Month | 85% | Oxidized quinone species |
| -20°C | Methanol | 1 Month | 95% | Minor oxidized products |
| -80°C | Methanol | 1 Month | >99% | Not detected |
| 4°C | DMSO | 1 Month | 90% | Trace oxidized products |
| -20°C | DMSO | 1 Month | >99% | Not detected |
| -80°C | DMSO | 1 Month | >99% | Not detected |
Table 2: Hypothetical Results of a Forced Degradation Study on Rubromycin
This table illustrates potential outcomes from a forced degradation study.
| Stress Condition | Duration | Rubromycin Degraded (%) | Number of Degradants | Putative Degradation Pathway |
| 0.1 M HCl, 60°C | 24 hours | 30% | 2 | Spiroketal Hydrolysis |
| 0.1 M NaOH, RT | 6 hours | 50% | 3 | Spiroketal Hydrolysis & other |
| 3% H₂O₂, RT | 24 hours | 40% | >4 | Quinone Oxidation |
| 80°C (Solid) | 7 days | <5% | 1 | Thermal Oxidation |
| UV Light (254 nm) | 8 hours | 25% | 2 | Photochemical Oxidation |
This technical support center provides a foundational guide for troubleshooting Rubromycin degradation. For specific and sensitive applications, it is highly recommended to perform in-house stability assessments under your exact experimental conditions.
References
- 1. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An acetyltransferase controls the metabolic flux in rubromycin polyketide biosynthesis by direct modulation of redox tailoring enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01952C [pubs.rsc.org]
- 4. An acetyltransferase controls the metabolic flux in rubromycin polyketide biosynthesis by direct modulation of redox tailoring enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. Late-Stage Tailoring Steps in the Biosynthesis of β-Rubromycin Involve Successive Terminal Oxidations, a Selective Hydroxyl Reduction, and Distinctive O-Methylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Rubromycin Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Rubromycin concentration in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Rubromycin?
Rubromycin and its analogues primarily exert their cytotoxic effects by inhibiting telomerase and DNA polymerase.[1][2] This inhibition disrupts the maintenance of telomeres and interferes with DNA replication, respectively. The spiroketal system within the Rubromycin structure is crucial for its telomerase inhibitory activity.[1] Inhibition of these enzymes leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[3][4]
Q2: What is a recommended starting concentration range for Rubromycin in cell-based assays?
Based on published data, a good starting point for most cancer cell lines is a concentration range of 0.1 µM to 50 µM. For telomerase inhibition assays, β- and γ-Rubromycins have shown IC50 values of approximately 3 µM.[1] For general cytotoxicity, β-rubromycin has an IC50 of around 20 µM in some cell lines.[1] However, the optimal concentration is highly cell-line dependent.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store Rubromycin?
βthis compound is soluble in DMSO at a concentration of 1 mg/mL.[3] It is recommended to store the stock solution at -20°C, where it is stable for at least four years.[3] Avoid repeated freeze-thaw cycles. For cell-based assays, dilute the DMSO stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).[6]
Q4: How long should I incubate cells with Rubromycin?
The optimal incubation time depends on the assay and the cell line's doubling time. For cytotoxicity assays, incubation times typically range from 24 to 72 hours.[7] For apoptosis assays, it is advisable to perform a time-course experiment (e.g., 8, 12, 16, 24, 48, and 72 hours) to capture both early and late apoptotic events.[8]
Troubleshooting Guides
Problem 1: Low or no cytotoxicity observed at expected concentrations.
Possible Cause 1: Sub-optimal concentration for the specific cell line.
-
Solution: Perform a dose-response curve with a wider range of Rubromycin concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value for your specific cell line.
Possible Cause 2: Insufficient incubation time.
-
Solution: Increase the incubation time. Some cell lines may require longer exposure to Rubromycin to exhibit cytotoxic effects. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
Possible Cause 3: Compound instability or precipitation.
-
Solution: Rubromycins can be poorly soluble in aqueous solutions.[5][9] Visually inspect the culture medium for any signs of precipitation after adding Rubromycin. If precipitation is observed, consider the following:
-
Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to the cells.
-
Prepare fresh dilutions from the stock solution for each experiment.
-
Gently mix the medium after adding the compound.
-
Possible Cause 4: Cell confluence and health.
-
Solution: Ensure cells are in the logarithmic growth phase and are not overly confluent when the compound is added. High cell density can sometimes reduce the apparent cytotoxicity of a compound.
Problem 2: High background or inconsistent results in viability assays.
Possible Cause 1: Interference of Rubromycin with the assay reagent.
-
Solution: Rubromycin is a colored compound, which may interfere with colorimetric or fluorometric assays. Run a control with Rubromycin in cell-free medium to check for any direct interaction with your assay reagents. If interference is detected, consider using an alternative viability assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), which is generally less susceptible to compound interference.[10][11]
Possible Cause 2: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding and use appropriate techniques to avoid the "edge effect" in multi-well plates.
Possible Cause 3: Contamination.
-
Solution: Regularly check your cell cultures for any signs of microbial contamination.
Problem 3: Difficulty in observing apoptosis.
Possible Cause 1: Incorrect timing of the assay.
-
Solution: Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal window for detecting caspase activation or other apoptotic markers. Early apoptotic events can be missed if the assay is performed too late.
Possible Cause 2: Cell line is resistant to apoptosis.
-
Solution: Some cell lines may be more resistant to apoptosis. Consider measuring other cell death markers or pathways, or try a different cell line.
Possible Cause 3: Insufficient drug concentration.
-
Solution: The concentration of Rubromycin required to induce apoptosis may be higher than that needed to inhibit proliferation. Titrate the concentration to find the optimal level for apoptosis induction.
Quantitative Data Summary
| Compound | Cell Line(s) | Assay Type | IC50/GI50 Value | Reference |
| βthis compound | HMO2, KATO-III, MCF-7 | Growth Inhibition | 0.5, 0.84, <0.1 µM | [3] |
| βthis compound | HeLa | Cytotoxicity | ~20 µM | [1] |
| βthis compound | - | Telomerase Inhibition | ~3 µM, 8.60 µM | [1][12] |
| γthis compound | - | Telomerase Inhibition | ~3 µM | [1] |
| Griseorhodins A & C | - | Telomerase Inhibition | 6-12 µM | [1] |
| αthis compound | - | Telomerase Inhibition | >200 µM | [1] |
| Rubromycins 2, 3, 5, 6 | MCF-7, HMO2, Kato III, HEP G2 | Cytotoxicity | Comparable to Doxorubicin | [5] |
| Heliquinomycin (8) | HeLa S3, Leukemia L1210, Carcinoma IMC, Melanoma B16, Fibrosarcoma FS-3 | Cytotoxicity | 1.6, 0.97, 1.56, 0.89, 0.83 µg/mL | [5] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Rubromycin in culture medium. Replace the existing medium with the medium containing different concentrations of Rubromycin. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caspase-3/7 Activation Assay (Apoptosis)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Incubation: Incubate the plate for a predetermined time based on a time-course experiment (e.g., 8-48 hours).
-
Assay Procedure: Use a commercially available caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay). Add the reagent directly to the wells according to the manufacturer's instructions.
-
Measurement: After a short incubation period (as per the kit protocol), measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Visualizations
Caption: Signaling pathway of Rubromycin-induced apoptosis.
Caption: Experimental workflow for optimizing Rubromycin concentration.
Caption: Troubleshooting flowchart for low Rubromycin cytotoxicity.
References
- 1. Methods of Telomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomerase Inhibition in Cancer Therapeutics: Molecular-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. Apoptosis induction in cancer cell lines and anti-inflammatory and anti-pathogenic properties of proteinaceous metabolites secreted from potential probiotic Enterococcus faecalis KUMS-T48 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. Different telomere damage signaling pathways in human and mouse cells - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid off-target effects of Rubromycin in experiments.
Welcome to the technical support center for the Rubromycin experimental series. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving Rubromycin, with a specific focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of Rubromycin?
Rubromycin and its analogs are primarily recognized as potent inhibitors of human telomerase, an enzyme crucial for the maintenance of telomeres and highly active in cancer cells. The bisbenzannulated[1][2]-spiroketal core of the Rubromycin molecule is understood to be essential for this telomerase inhibitory activity. Additionally, various members of the Rubromycin family have demonstrated significant antimicrobial and broader cytotoxic effects against several cancer cell lines.
Q2: What are the documented off-target effects of Rubromycin?
Currently, there is a lack of specific, publicly available data detailing the off-target interactions of Rubromycin. While its on-target activity against telomerase is established, a comprehensive profile of its selectivity across the human proteome has not been extensively published. Therefore, it is crucial for researchers to empirically determine and control for potential off-target effects within their specific experimental systems.
Q3: Why is it important to consider off-target effects when working with Rubromycin?
Q4: What is a general strategy to identify potential off-target effects of Rubromycin?
A multi-pronged approach is recommended, combining computational prediction with experimental validation. This strategy involves:
-
In Silico Analysis: Utilizing computational tools to predict potential off-target interactions based on the chemical structure of Rubromycin.
-
In Vitro Profiling: Screening Rubromycin against panels of purified enzymes (e.g., kinases, proteases) to identify direct molecular interactions.
-
Cell-Based Assays: Employing cellular models to observe the phenotypic effects of Rubromycin and using orthogonal approaches to validate that these effects are mediated by the intended target.
-
Proteomic Approaches: Using techniques like chemical proteomics to identify the binding partners of Rubromycin in an unbiased, proteome-wide manner.
Troubleshooting Guides
Issue 1: An unexpected or inconsistent phenotype is observed in cell-based assays.
This could be an indication of an off-target effect. The following troubleshooting steps can help to dissect the observed cellular response.
Troubleshooting Workflow:
Experimental Protocols:
-
Dose-Response Analysis:
-
Seed cells at an appropriate density in a multi-well plate.
-
Prepare a serial dilution of Rubromycin (e.g., 10 concentrations ranging from 0.01 µM to 100 µM).
-
Treat cells with the different concentrations of Rubromycin for a defined period (e.g., 24, 48, 72 hours).
-
Assess the phenotype of interest (e.g., cell viability using MTT or CellTiter-Glo assay, apoptosis using Annexin V staining).
-
Plot the response against the log of the Rubromycin concentration and fit a sigmoidal dose-response curve to determine the IC50.
-
-
Control Compound Treatment:
-
Select a structurally distinct telomerase inhibitor (e.g., BIBR1532).
-
Perform a dose-response analysis with the control compound as described above.
-
Compare the maximum effect and the IC50 of the control compound with those of Rubromycin. A similar phenotypic outcome with a different chemical scaffold strengthens the evidence for on-target activity.
-
-
Genetic Knockdown of Telomerase (siRNA):
-
Transfect cells with a validated siRNA targeting the catalytic subunit of telomerase (hTERT).
-
Include a non-targeting siRNA as a negative control.
-
After a suitable incubation period for target knockdown (e.g., 48-72 hours), assess the phenotype of interest.
-
Confirm hTERT knockdown using qPCR or Western blotting.
-
Issue 2: Difficulty in identifying the specific off-target protein(s).
When genetic validation suggests an off-target effect, the next step is to identify the responsible protein(s).
Strategies for Target Deconvolution:
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | Rubromycin is immobilized on a solid support to "pull down" interacting proteins from cell lysates. | Identifies direct binding partners. | Requires chemical modification of Rubromycin; may miss weak or transient interactions. |
| Chemical Proteomics | A photoreactive or clickable analog of Rubromycin is used to covalently label binding partners in live cells, followed by enrichment and mass spectrometry. | Identifies targets in a native cellular context. | Synthesis of the probe can be challenging; may not capture all binding events. |
| Kinase Panel Screening | Rubromycin is tested against a large panel of purified kinases to assess its inhibitory activity. | Provides a broad overview of kinase selectivity. | Does not identify non-kinase off-targets. |
| Computational Prediction | The structure of Rubromycin is used to computationally screen against databases of protein structures to predict potential binding partners. | Rapid and cost-effective. | Predictions require experimental validation. |
Experimental Workflow for Affinity-Based Target Identification:
Mitigation Strategies
Once a potential off-target has been identified, the following strategies can be employed to mitigate its effects:
-
Use the Lowest Effective Concentration: Conduct experiments at the lowest concentration of Rubromycin that elicits the desired on-target effect to minimize off-target engagement.
-
Employ a Structurally Unrelated Control: As mentioned in the troubleshooting guide, always compare the effects of Rubromycin to another telomerase inhibitor with a different chemical structure.
-
Structure-Activity Relationship (SAR) Studies: If resources permit, synthesizing and testing analogs of Rubromycin can help to identify chemical modifications that reduce off-target binding while preserving on-target activity.
-
Genetic Validation: Whenever possible, use genetic tools (e.g., CRISPR, siRNA) to confirm that the biological effect of interest is a direct consequence of modulating the intended target. This is the most definitive way to control for off-target pharmacological effects.
By systematically investigating and controlling for potential off-target effects, researchers can increase the rigor and reproducibility of their findings when using Rubromycin and other small molecule inhibitors.
References
Technical Support Center: Navigating Batch-to-Batch Variability of Synthetic Rubromycin
Welcome to the technical support center for synthetic rubromycin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and experimental use of rubromycin and its analogues. Here you will find troubleshooting guides and frequently asked questions to help you manage and mitigate batch-to-batch variability, ensuring the consistency and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: My synthetic rubromycin batch has a lower yield than expected. What are the common causes?
A1: Low yields in rubromycin synthesis can be attributed to several factors, often related to the complexity of the molecule's structure. The formation of the characteristic spiroketal core is a synthetically challenging step. Incomplete cyclization or side reactions during this process can significantly reduce the yield. Additionally, the purification of the final product can be difficult due to the poor solubility of rubromycins in many common organic solvents, leading to product loss.
Q2: I observe significant differences in the biological activity between different batches of synthetic rubromycin, even with similar purity levels by HPLC. What could be the reason?
A2: Variations in biological activity despite similar HPLC purity can arise from the presence of co-eluting impurities that are structurally very similar to rubromycin but have different pharmacological effects. The biological activity of rubromycins is highly sensitive to subtle structural changes, such as oxidation at the C-3' position or alterations in the spiroketal ring, which might not be resolved by standard HPLC methods.[1] It is also possible that different batches contain varying levels of stereoisomers, which can exhibit different biological activities.
Q3: What are the best practices for storing synthetic rubromycin to ensure its stability?
A3: Synthetic rubromycins, like many complex natural products, can be sensitive to light, temperature, and pH. It is recommended to store solid rubromycin in a tightly sealed container, protected from light, at -20°C or below. For solutions, it is advisable to prepare them fresh for each experiment. If storage of solutions is necessary, they should be stored in a suitable solvent (such as DMSO), aliquoted to avoid repeated freeze-thaw cycles, and kept at -80°C. The stability of rubromycins can be pH-dependent, with some derivatives showing degradation under alkaline conditions.
Q4: My rubromycin sample shows a different color than expected. Does this indicate a problem?
A4: Rubromycins are known for their vivid red color. A deviation from the expected color could indicate the presence of impurities, degradation products, or a different oxidation state of the naphthazarin motif. It is advisable to perform analytical characterization, such as UV-Vis spectroscopy, alongside HPLC and mass spectrometry, to assess the purity and integrity of the compound.
Troubleshooting Guides
Issue 1: Inconsistent Purity and Presence of Impurities in Synthetic Rubromycin
Problem: You observe extra peaks in your HPLC or NMR analysis, indicating the presence of impurities that vary between batches.
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Incomplete Cyclization | The formation of the spiroketal is a critical and often challenging step. Incomplete reaction can leave starting materials or intermediates in the final product. Consider optimizing the reaction conditions for the cyclization step, such as reaction time, temperature, or the choice of catalyst. |
| Side Reactions | The complex structure of rubromycin is prone to various side reactions, including oxidation, reduction, or rearrangement, leading to a mixture of related compounds. A thorough analysis of the reaction byproducts by LC-MS and NMR can help identify these side reactions. Adjusting the reaction conditions, such as using milder reagents or protecting sensitive functional groups, may be necessary. |
| Degradation during Purification | Rubromycins can be unstable under certain purification conditions. For example, prolonged exposure to silica (B1680970) gel or certain solvents can lead to degradation. Consider using alternative purification methods like preparative HPLC or size-exclusion chromatography. Also, ensure that the solvents used for purification are of high purity and free of contaminants. |
| Residual Solvents or Reagents | Impurities from the synthesis, such as residual solvents, catalysts, or reagents, may be present in the final product. Ensure that the final product is thoroughly dried under high vacuum. NMR spectroscopy is particularly useful for detecting residual solvents. |
Issue 2: Variable Biological Activity in In-Vitro Assays
Problem: Different batches of synthetic rubromycin show inconsistent results in biological assays, such as enzymatic inhibition or cytotoxicity studies.
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Presence of Bioactive Impurities | As mentioned in the FAQs, structurally similar impurities can have different biological activities. It is crucial to perform high-resolution analytical characterization (e.g., LC-MS/MS, high-field NMR) to identify and quantify any minor impurities that might be responsible for the observed variability. |
| Stereoisomeric Ratio | If the synthesis is not stereospecific, the final product may be a mixture of stereoisomers. Different stereoisomers can have vastly different biological activities. Chiral HPLC or other chiral separation techniques can be used to determine the stereoisomeric ratio of each batch. |
| Aggregation of the Compound | The poor solubility of rubromycins can lead to aggregation in aqueous assay buffers, which will affect the effective concentration of the compound and lead to variable results. It is important to ensure that the compound is fully dissolved in the assay medium. The use of a small amount of a co-solvent like DMSO is common, but its final concentration should be kept low and consistent across all experiments. |
| Interaction with Assay Components | Rubromycin might interact with components of the assay buffer or media, affecting its activity. It is advisable to test the stability and solubility of the compound in the specific assay buffer before conducting the experiments. |
Data Presentation
Table 1: Potential Impurities in Synthetic Rubromycin and their Characteristics
| Impurity Type | Potential Structure | Expected Analytical Signature | Potential Impact on Biological Activity |
| Uncyclized Precursor | Open-chain precursor to the spiroketal | Different retention time in HPLC; distinct NMR signals corresponding to the uncyclized structure. | Likely reduced or no activity, as the spiroketal moiety is often crucial for biological function. |
| Oxidized/Reduced Analogues | Variations in the oxidation state of the naphthazarin or spiroketal moieties | Shift in UV-Vis absorbance; mass shift in MS; changes in the chemical shifts of protons and carbons in the affected regions in NMR. | Can significantly alter biological activity. For example, oxidation at C-3' has been shown to negatively impact antimicrobial activity.[1] |
| Isomeric Byproducts | Formation of alternative cyclization products or stereoisomers | May co-elute in standard HPLC; may require chiral chromatography for separation. NMR may show complex multiplets or additional sets of signals. | Different isomers can have different binding affinities to biological targets, leading to variations in activity. |
| Degradation Products | Products of hydrolysis, oxidation, or other degradation pathways | Appearance of new peaks in HPLC over time; mass spectral evidence of fragmentation or addition of water. | Generally leads to a loss of biological activity. |
Experimental Protocols
Protocol 1: Quality Control of Synthetic Rubromycin by HPLC
Objective: To assess the purity of a synthetic rubromycin batch.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
HPLC-grade acetonitrile (B52724) and water.
-
Trifluoroacetic acid (TFA).
-
Synthetic rubromycin sample.
Method:
-
Sample Preparation: Prepare a stock solution of the synthetic rubromycin sample in DMSO at a concentration of 1 mg/mL. Dilute the stock solution with the mobile phase to a final concentration of 10-20 µg/mL.
-
Mobile Phase: Prepare two mobile phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Detection wavelength: Monitor at a wavelength where rubromycin has a strong absorbance (e.g., determined by UV-Vis scan).
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it linearly to a high percentage (e.g., 90%) over 20-30 minutes. This should be optimized based on the specific rubromycin analogue.
-
-
Analysis: Run the sample and a blank (mobile phase). Integrate the peaks in the chromatogram. The purity of the sample can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Characterization of Synthetic Rubromycin by LC-MS
Objective: To confirm the identity and identify potential impurities in a synthetic rubromycin batch.
Materials:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
The same column and mobile phases as in the HPLC protocol can be used.
-
Synthetic rubromycin sample.
Method:
-
LC Separation: Perform the chromatographic separation as described in the HPLC protocol.
-
Mass Spectrometry:
-
Ionization mode: Use electrospray ionization (ESI) in both positive and negative ion modes to obtain comprehensive information.
-
Mass range: Scan a mass range that includes the expected molecular weight of rubromycin and potential impurities.
-
Fragmentation: For structural elucidation of the main peak and any impurities, perform tandem mass spectrometry (MS/MS) experiments.
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak and confirm that the observed molecular ion corresponds to the expected mass of rubromycin.
-
Analyze the mass spectra of any impurity peaks to get information about their molecular weights.
-
Analyze the fragmentation patterns from the MS/MS data to help elucidate the structures of the main compound and any impurities.
-
Protocol 3: NMR Analysis of Synthetic Rubromycin
Objective: To confirm the structure and assess the purity of a synthetic rubromycin batch.
Materials:
-
Nuclear Magnetic Resonance (NMR) spectrometer.
-
Deuterated solvent (e.g., DMSO-d6, as rubromycins often have better solubility in it).
-
Synthetic rubromycin sample.
Method:
-
Sample Preparation: Dissolve a sufficient amount of the synthetic rubromycin sample (typically 1-5 mg) in the deuterated solvent.
-
NMR Experiments:
-
Acquire a 1H NMR spectrum to observe the proton signals.
-
Acquire a 13C NMR spectrum to observe the carbon signals.
-
For detailed structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.
-
-
Data Analysis:
-
Compare the obtained NMR spectra with published data for the target rubromycin, if available.
-
Analyze the chemical shifts, coupling constants, and integrations of the signals to confirm the structure.
-
Look for any unexpected signals that might indicate the presence of impurities. The integration of these signals relative to the signals of the main compound can provide an estimate of the impurity levels.
-
Mandatory Visualization
Caption: A generalized workflow for the synthesis and quality control of synthetic rubromycin.
Caption: A troubleshooting decision tree for addressing batch-to-batch variability of synthetic rubromycin.
References
Technical Support Center: Strategies to Increase Rubromycin Yield from Streptomyces Cultures
Welcome to the technical support center for Rubromycin production. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of Rubromycin from Streptomyces cultures.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during Rubromycin production in a question-and-answer format.
Section 1: Fermentation and Culture Conditions
Question 1: My Streptomyces culture is growing well (high biomass), but the Rubromycin yield is low. What are the initial parameters I should investigate?
Answer: This is a common phenomenon where the culture prioritizes primary metabolism (growth) over secondary metabolism (antibiotic production). The optimization of fermentation parameters is crucial and often differs from the conditions optimal for vegetative growth. Key areas to investigate include:
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources significantly impact secondary metabolite production. While some media support robust growth, they may not be ideal for inducing the Rubromycin biosynthetic pathway.
-
pH: The pH of the culture medium is a critical factor. The optimal pH for Rubromycin production may differ from the optimal pH for biomass accumulation. For many Streptomyces species, a pH near neutral (around 7.0) is often optimal for antibiotic production, though this can vary between strains.[1]
-
Temperature: Temperature affects both the growth rate and the activity of enzymes involved in the Rubromycin biosynthesis pathway. The optimal temperature for secondary metabolite production might be slightly different from the optimal growth temperature.[1][2]
-
Incubation Period: Rubromycin production is typically growth-phase dependent, often initiating in the late logarithmic or early stationary phase. Harvesting the culture too early or too late can result in a lower yield.
Question 2: What are the optimal pH and temperature for Rubromycin production?
Answer: The optimal pH and temperature can be strain-specific. However, for many Streptomyces species, the following ranges are a good starting point for optimization:
-
pH: The optimal pH for antibiotic production in Streptomyces is often near neutral.[1] For some strains, the optimal pH for growth and secondary metabolite production can differ.[1] For example, one study found the optimal pH for antibiotic production to be 8.0 for a particular Streptomyces species.[2]
-
Temperature: A temperature of 30°C is often found to be optimal for both growth and bioactive metabolite production in many Streptomyces species.[1] However, for some isolates, the optimal temperature for metabolite production might be slightly higher, for instance, 35°C.[1]
It is highly recommended to perform an optimization experiment for your specific Streptomyces strain.
Question 3: Which carbon and nitrogen sources are best for Rubromycin production?
Answer: The choice of carbon and nitrogen sources is critical.
-
Carbon Sources: Starch and mannitol (B672) have been reported as effective carbon sources for bioactive metabolite production in some Streptomyces species.[1]
-
Nitrogen Sources: Casein and peptone have been shown to be suitable nitrogen sources.[1]
It is advisable to screen a variety of carbon and nitrogen sources to determine the best combination for your strain.
Question 4: How does the incubation period affect Rubromycin yield?
Answer: The production of secondary metabolites like Rubromycin is often linked to the growth phase of the Streptomyces culture. Production typically begins in the late logarithmic phase and peaks during the stationary phase. The optimal incubation period can range from 6 to 10 days, but this is highly dependent on the specific strain and culture conditions.[1][2] It is recommended to perform a time-course experiment to determine the optimal harvest time for your culture.
Section 2: Biosynthesis and Genetic Strategies
Question 5: What is the biosynthetic pathway of Rubromycin, and are there any known regulatory mechanisms that I can leverage?
Answer: Rubromycins are aromatic polyketides produced by a type II polyketide synthase (PKS) system.[3][4] The biosynthesis involves a series of complex enzymatic reactions, including cyclization, aromatization, and oxidative rearrangements to form the characteristic bisbenzannulated[5][6]-spiroketal structure.[3][7][8][9][10]
A key regulatory principle at the enzymatic level involves an acetyl-CoA-dependent acetyltransferase (GrhJ) that activates a flavoprotein monooxygenase (GrhO6).[7][9] This activation is crucial for the efficient formation of the[5][6]-spiroketal and prevents the formation of shunt products.[7][9] This suggests that ensuring a sufficient supply of acetyl-CoA could be a strategy to enhance Rubromycin production.
Question 6: Are there any genetic engineering strategies to increase Rubromycin yield?
Answer: Yes, genetic manipulation of Streptomyces is a powerful approach to enhance the production of secondary metabolites. Some strategies include:
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Overexpression of Pathway-Specific Activators: Identifying and overexpressing positive regulatory genes within the Rubromycin biosynthetic gene cluster can lead to increased transcription of the entire pathway.
-
Deletion of Repressors: Removing genes that encode for repressor proteins can de-repress the biosynthetic gene cluster and lead to higher yields.
-
Genome Mining and Heterologous Expression: A genome mining strategy has been successfully used to identify a high-producing strain of β-rubromycin.[11] The biosynthetic gene cluster can also be expressed in a heterologous host that is optimized for secondary metabolite production.
-
CRISPR-Cas9 Based Promoter Knock-in: This technique can be used to insert strong, constitutive promoters upstream of the Rubromycin biosynthetic gene cluster to drive high-level expression.
Quantitative Data Summary
The following tables summarize quantitative data on Rubromycin and other secondary metabolite production under different conditions, as reported in the literature.
Table 1: Rubromycin Production by Different Streptomyces Strains and Fermentation Methods
| Streptomyces Strain | Rubromycin Type | Fermentation Method | Yield (mg/L) | Reference |
| Streptomyces sp. CB00271 | βthis compound | Optimized Fermentation | 124.8 ± 3.4 | [11] |
| Streptomyces sp. ADR1 | βthis compound | Shake Flask | 24.58 | [12][13] |
| Streptomyces sp. ADR1 | γthis compound | Shake Flask | 356 | [12][13] |
| Streptomyces sp. ADR1 | βthis compound | 16-L Stirred Tank Bioreactor | 27.41 | [12][13] |
| Streptomyces sp. ADR1 | γthis compound | 16-L Stirred Tank Bioreactor | 580.35 | [12][13] |
Table 2: Influence of Culture Parameters on Secondary Metabolite Production in Streptomyces
| Parameter | Optimal Value | Organism | Effect on Production | Reference |
| pH | 7 | Streptomyces purpurascens | Maximum bioactive metabolite production | [1] |
| 6 | Streptomyces coeruleorubidus | Maximal production | [1] | |
| 10 | Streptomyces lavendofoliae | Optimum for bioactive metabolite production | [1] | |
| 8.0 | Streptomyces sp. RUPA-08PR | Optimum for antibiotic production | [2] | |
| Temperature | 30°C | S. purpurascens, S. lavendofoliae | Maximum bioactive metabolite production | [1] |
| 35°C | S. coeruleorubidus | Maximum bioactive metabolite production | [1] | |
| 39°C | Streptomyces sp. RUPA-08PR | High levels of antibiotic production | [2] | |
| Incubation Period | 8 days | S. purpurascens | Optimum for production | [1] |
| 6 days | S. coeruleorubidus | Maximal production | [1] | |
| 10 days | S. lavendofoliae | High levels of bioactive metabolites | [1] | |
| 10 days | Streptomyces sp. RUPA-08PR | Maximum levels of antimicrobial metabolites | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to optimize Rubromycin production.
Protocol 1: Optimization of Culture pH
-
Prepare the production medium: Prepare your chosen fermentation medium and dispense equal volumes into a series of flasks.
-
Adjust the initial pH: Adjust the initial pH of the medium in each flask to a different value within a range (e.g., 5.0, 6.0, 7.0, 8.0, 9.0, 10.0) using sterile HCl or NaOH.
-
Inoculate the cultures: Inoculate each flask with an equal amount of a standardized Streptomyces spore suspension or a vegetative seed culture.
-
Incubate the cultures: Incubate the flasks under your standard fermentation conditions (temperature, agitation).
-
Monitor and harvest: At the predetermined optimal incubation time, harvest the cultures.
-
Extract and quantify Rubromycin: Extract the Rubromycin from the culture broth and mycelium using a suitable solvent (e.g., ethyl acetate). Quantify the yield using a method such as HPLC.
-
Determine the optimal pH: The pH that results in the highest Rubromycin yield is the optimum for your strain under these conditions.
Protocol 2: Optimization of Incubation Temperature
-
Prepare and inoculate cultures: Prepare and inoculate a series of identical flasks with your production medium at the optimal pH as determined in Protocol 1.
-
Incubate at different temperatures: Place the flasks in incubators set to different temperatures (e.g., 25°C, 30°C, 35°C, 40°C).
-
Harvest and analyze: At the optimal incubation time, harvest the cultures and quantify the Rubromycin yield as described in Protocol 1.
-
Determine the optimal temperature: The temperature that yields the highest concentration of Rubromycin is the optimum.
Protocol 3: Screening of Carbon and Nitrogen Sources
-
Prepare basal medium: Prepare a basal medium that contains all the necessary components for Streptomyces growth except for the carbon and nitrogen sources.
-
Add different carbon sources: To a series of flasks containing the basal medium, add different carbon sources (e.g., glucose, starch, mannitol, glycerol) at a fixed concentration.
-
Add different nitrogen sources: To another series of flasks containing the basal medium, add different nitrogen sources (e.g., peptone, yeast extract, casein, ammonium (B1175870) sulfate) at a fixed concentration.
-
Inoculate and incubate: Inoculate all flasks with your Streptomyces strain and incubate under the optimized pH and temperature conditions.
-
Harvest and quantify: After the optimal incubation period, harvest the cultures and determine the Rubromycin yield for each condition.
-
Identify the best sources: The carbon and nitrogen sources that result in the highest Rubromycin production are the most suitable for your strain.
Visualizations
Diagram 1: General Workflow for Optimizing Rubromycin Production
Caption: A generalized workflow for the systematic optimization of Rubromycin production.
Diagram 2: Troubleshooting Logic for Low Rubromycin Yield
Caption: A troubleshooting decision tree for diagnosing the cause of low Rubromycin yield.
Diagram 3: Simplified Rubromycin Biosynthetic Pathway and Key Regulatory Point
Caption: A simplified diagram of the Rubromycin biosynthesis pathway highlighting the regulatory role of GrhJ.
References
- 1. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 2. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. banglajol.info [banglajol.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 8. researchgate.net [researchgate.net]
- 9. An acetyltransferase controls the metabolic flux in rubromycin polyketide biosynthesis by direct modulation of redox tailoring enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome mining of Streptomyces sp. CB00271 as a natural high-producer of βthis compound and the resulting discovery of βthis compound acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Rubromycin Extraction and Purification Protocols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Rubromycin.
Frequently Asked Questions (FAQs)
Q1: What is Rubromycin and why is it difficult to work with?
A1: Rubromycins are a class of polycyclic aromatic polyketides produced by Streptomyces species.[1] They are characterized by a unique bisbenzannulated[2][3]-spiroketal system.[1][4] The primary challenge in working with Rubromycins is their low solubility in common organic solvents such as chloroform (B151607), methanol, dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran.[1][4] This poor solubility can complicate extraction, purification, and spectroscopic analysis.[1]
Q2: What are the typical yields I can expect for Rubromycin?
A2: Rubromycin yields can vary significantly depending on the producing strain and fermentation conditions. Some studies have reported high yields of β-rubromycin at over 120 mg/L.[1] In a 16 L stirred-tank bioreactor, yields have been documented at 24.58 mg/L for βthis compound and 356 mg/L for γthis compound.[5]
Q3: How can I improve the solubility of my Rubromycin sample?
A3: A common technique to enhance the solubility of Rubromycins is chemical derivatization.[1] Acetylation or methylation of the Rubromycin molecule can increase its solubility in organic solvents, which facilitates purification and structural characterization.[1]
Q4: What are the key biological activities of Rubromycin?
A4: Rubromycins exhibit a range of promising pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][4] Notably, they are recognized as potent inhibitors of human telomerase, an enzyme crucial for the immortalization of cancer cells.[1][5]
Q5: What are the molecular weights of βthis compound and γthis compound?
A5: The molecular formula for βthis compound is C₂₇H₂₀O₁₂ and for γthis compound is C₂₆H₁₈O₁₂.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Rubromycin in Fermentation | Suboptimal fermentation conditions (pH, temperature, aeration). | Optimize fermentation parameters. The optimal pH for Streptomyces growth and rubromycin production is typically between 7.0 and 8.0, with an optimal temperature range of 25-30°C.[5] |
| Inappropriate nutrient sources. | Experiment with different carbon and nitrogen sources in the fermentation medium. | |
| Precipitation of Rubromycin During Extraction | Poor solubility of Rubromycin in the chosen solvent. | Use a larger volume of extraction solvent. Consider performing the extraction at a slightly elevated temperature (if compound stability is not compromised). As a last resort, consider derivatization (acetylation or methylation) to improve solubility.[1] |
| Co-elution of Impurities During Chromatography | Inadequate separation on the chromatography column. | For silica (B1680970) gel chromatography, adjust the solvent system polarity. For reverse-phase HPLC, modify the gradient of the mobile phase (e.g., acetonitrile (B52724)/water with 0.1% formic acid) or try a different column chemistry.[5] |
| Difficulty in Obtaining High Purity Rubromycin | Presence of closely related Rubromycin analogs. | Employ high-performance liquid chromatography (HPLC) for final purification, as it offers higher resolution than gravity column chromatography.[5] |
| Poor Quality NMR Spectra | Low solubility of the sample in deuterated solvents. | Use DMSO-d₆ as the solvent for NMR analysis, as Rubromycins are often more soluble in it.[1] If solubility is still an issue, consider derivatization. |
Quantitative Data Summary
Table 1: Rubromycin Production Yields
| Rubromycin Type | Producing Strain | Fermentation Scale | Reported Yield | Reference |
| βthis compound | Streptomyces sp. CB00271 | Shake Flask | >120 mg/L | [1] |
| βthis compound | Streptomyces sp. ADR1 | 16 L Bioreactor | 24.58 mg/L | [5] |
| γthis compound | Streptomyces sp. ADR1 | 16 L Bioreactor | 356 mg/L | [5] |
Table 2: Biological Activity of Selected Rubromycins
| Rubromycin Derivative | Target | Assay | IC₅₀ Value | Reference |
| βthis compound (Compound 2) | Human Telomerase | Enzyme Inhibition | ~3 µM | [1] |
| γthis compound (Compound 5) | Human Telomerase | Enzyme Inhibition | ~3 µM | [1] |
| Heliquinomycin (Compound 8) | HeLa S3 Cancer Cells | Cytotoxicity | 1.6 µg/mL | [1] |
| Heliquinomycin (Compound 8) | Leukemia L1210 Cells | Cytotoxicity | 0.97 µg/mL | [1] |
| Heliquinomycin (Compound 8) | Carcinoma IMC Cells | Cytotoxicity | 1.56 µg/mL | [1] |
| Heliquinomycin (Compound 8) | Melanoma B16 Cells | Cytotoxicity | 0.89 µg/mL | [1] |
| Heliquinomycin (Compound 8) | Fibrosarcoma FS-3 Cells | Cytotoxicity | 0.83 µg/mL | [1] |
Experimental Protocols
Protocol 1: Extraction of β- and γthis compound from Streptomyces sp. ADR1
-
Fermentation: Culture Streptomyces sp. ADR1 in a suitable fermentation medium at 25-30°C with an initial pH of 7.2.[5]
-
Harvesting: After the fermentation period (e.g., 4 days), centrifuge the culture broth to separate the supernatant from the mycelial biomass.[5]
-
Liquid-Liquid Extraction: Extract the cell-free supernatant with an equal volume of ethyl acetate (B1210297).[5]
-
Concentration: Concentrate the ethyl acetate layer using a rotary evaporator to obtain the crude extract.[5]
Protocol 2: Purification of Rubromycins
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column with an appropriate diameter and length for the amount of crude extract.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a step or gradient solvent system of increasing polarity (e.g., a mixture of chloroform and methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing Rubromycins.
-
Pool the relevant fractions and evaporate the solvent.[5]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions from the silica gel column using reverse-phase HPLC.[5]
-
Column: C18 column (e.g., Capcell Pak MGIII, 2 x 50 mm).[5]
-
Mobile Phase: A linear gradient of 5% to 95% acetonitrile in water with 0.1% formic acid over 10 minutes, followed by 95% acetonitrile with 0.1% formic acid for 5 minutes.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 490 nm for β- and γthis compound).[5]
-
Collect the peaks corresponding to the desired Rubromycins.
-
Visualizations
Caption: General workflow for Rubromycin extraction and purification.
Caption: Simplified biosynthetic pathway of Rubromycins.
Caption: Mechanism of Rubromycin's anticancer activity via telomerase inhibition.
References
- 1. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Addressing challenges in the total synthesis of Rubromycin.
Technical Support Center: Total Synthesis of Rubromycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the total synthesis of Rubromycin and its analogues.
Frequently Asked Questions (FAQs)
1. What are the major challenges in the total synthesis of Rubromycin?
The total synthesis of Rubromycin is a significant challenge due to its complex and densely functionalized hexacyclic ring system.[1] Key difficulties include:
-
Construction of the Spiroketal Core: The bisbenzannulated[2][3]-spiroketal is the central challenge.[4][5][6] Late-stage acid-mediated cyclization is often unsuccessful because the fully elaborated isocoumarin (B1212949) domain is highly electron-withdrawing, reducing the nucleophilicity of the phenolic precursor.[7]
-
Oxidative Steps and Rearrangements: The biosynthesis of Rubromycin involves a dramatic oxidative rearrangement of a pentangular precursor, a process that is difficult to replicate synthetically.[2][4]
-
Protecting Group Strategy: The numerous reactive functional groups necessitate a robust and carefully planned protecting group strategy to ensure chemoselectivity throughout the synthesis.[8][9][10]
-
Low Overall Yields: Many reported total syntheses of Rubromycin derivatives suffer from low overall yields, indicating the difficulty of multiple synthetic steps.[11][12][13][14][15]
2. What is the key structural feature of Rubromycins?
Rubromycins are characterized by a unique bisbenzannulated[2][3]-spiroketal system that connects a highly oxygenated naphthazarin motif to an isocoumarin unit.[3][16] This spiroketal core disrupts the planarity typical of many aromatic polyketides and is crucial for their biological activity.[3][4]
3. What are the known biological activities of Rubromycins?
Rubromycins exhibit a range of significant biological activities, including antimicrobial, anti-cancer, and enzyme inhibition properties.[3] They have been shown to inhibit human telomerase and HIV reverse transcriptase.[7][16]
Troubleshooting Guides
Issue 1: Low Yield or Failure in Spiroketal Formation
Question: My late-stage, acid-catalyzed spiroketalization reaction is failing or giving very low yields. What could be the problem and how can I troubleshoot it?
Answer: This is a common and well-documented issue in Rubromycin synthesis.
Root Cause: A late-stage cyclization precursor with a fully elaborated isocoumarin moiety is too electron-withdrawing. This reduces the nucleophilicity of the analogous phenol, making it difficult for the ketal to form under acidic conditions.[7]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting spiroketal formation.
Recommended Solutions:
-
Early-Stage Spiroketalization: A more successful strategy is to form the spiroketal earlier in the synthesis with a substrate that has more favorable electronic properties (i.e., is less electron-deficient).[7]
-
Alternative Catalytic Methods:
-
Transition-Metal-Catalyzed Spiroketalization: This has been successfully used in the total synthesis of (±)-δthis compound.[11][12]
-
Oxidative [3+2] Cycloaddition: A late-stage oxidative [3+2] cycloaddition has been highlighted as a remarkable method for constructing the spiroketal in a convergent synthesis of (±)-γthis compound.[13][14]
-
-
Biomimetic Approaches: Nature utilizes flavin-dependent enzymes for the oxidative rearrangement and spiroketal formation.[4][5][6] While direct enzymatic synthesis may not be feasible in all labs, exploring biomimetic chemical reactions that mimic this process can be a fruitful avenue.
Experimental Protocol: Early-Stage Acid-Catalyzed Spiroketalization (Brimble's Approach)
This is a general representation based on the strategy of forming the ketal with a less electron-deficient precursor.
-
Substrate: A precursor where the isocoumarin moiety is not yet fully elaborated.
-
Catalyst: Mild acidic conditions.
-
Procedure: The precursor is treated with the mild acid catalyst in an appropriate solvent. The reaction is monitored by TLC for the disappearance of the starting material and the appearance of the spiroketal product.
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Issue 2: Choosing an Overall Synthetic Strategy
Question: Should I pursue a linear or a convergent synthesis for Rubromycin?
Answer: For a complex molecule like Rubromycin, a convergent synthesis is generally more efficient.
Comparison of Synthetic Strategies:
| Feature | Linear Synthesis | Convergent Synthesis |
| Description | The molecule is built step-by-step in a sequential manner. | Individual fragments of the molecule are synthesized independently and then combined.[17][18] |
| Overall Yield | Tends to be lower, as the overall yield is the product of the yields of each step. A 50% yield over 10 steps results in a ~0.1% overall yield.[17] | Generally higher, as the number of steps in the longest linear sequence is reduced.[17][18] |
| Efficiency | Can be less efficient due to longer reaction times and more purification steps for intermediates.[18] | More efficient as it allows for parallel synthesis of different fragments, saving time and resources.[18] |
| Flexibility | Less flexible; an error early on can compromise the entire synthesis.[18] | More flexible; fragments can be optimized independently. |
Logical Relationship of Synthetic Strategies:
Caption: Comparison of linear and convergent synthetic routes to Rubromycin.
Recommendation: A convergent approach is highly recommended for the total synthesis of Rubromycin. This strategy has been successfully employed, for instance, in the total synthesis of (±)-γthis compound, which featured a longest linear sequence of 12 steps.[13][14]
Issue 3: Inefficient Oxidative Transformations
Question: My attempts at the key oxidative transformations are resulting in a mixture of products and low yields of the desired compound. How can I improve this?
Answer: The oxidative steps in Rubromycin synthesis are notoriously challenging due to the high reactivity of the intermediates.
Biosynthetic Insight: In nature, these transformations are controlled by a series of flavin-dependent enzymes (monooxygenases and oxidases) that precisely manage the redox state of the substrate to prevent the formation of shunt products.[4][19] For example, the enzyme GrhO5 initiates the process with a quinone reduction prior to oxygen transfer to avoid autooxidation.[4]
Troubleshooting and Solutions:
-
Reagent Selection:
-
For reactions mimicking the oxidative rearrangement, consider hypervalent iodine reagents or other mild oxidants that can promote the desired transformation without over-oxidation.
-
The use of specific catalysts can help control regioselectivity.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often improve selectivity and reduce the formation of byproducts.
-
Solvent: The choice of solvent can significantly impact the reaction outcome.
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent unwanted side reactions with atmospheric oxygen.
-
-
Biomimetic Oxidation:
-
The biosynthesis involves an initial reduction of a quinone, followed by hydroxylation and a cascade of rearrangements.[4] Designing a synthetic sequence that mimics this "activation" by reduction before oxidation could be a viable strategy.
-
Experimental Protocol: General Considerations for Oxidative Steps
-
Starting Material Purity: Ensure the starting material is of high purity, as impurities can interfere with the reaction.
-
Reagent Quality: Use freshly purified or high-purity oxidizing agents.
-
Stepwise Approach: Instead of attempting a one-pot transformation that mimics the entire enzymatic cascade, a stepwise chemical approach with isolation of key intermediates may provide better control and higher overall yields.
-
In Situ Trapping: If intermediates are unstable, consider in situ trapping with a suitable reagent to prevent decomposition or unwanted side reactions. For instance, unstable intermediates in the biosynthetic pathway have been characterized after methylation.[19]
Biosynthetic Pathway Overview:
Caption: Simplified biosynthetic pathway for the formation of the Rubromycin spiroketal.
References
- 1. Isolation, biological activity, biosynthesis and synthetic studies towards the rubromycin family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of Rubromycin by Brimble [organic-chemistry.org]
- 8. jocpr.com [jocpr.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. Protective Groups [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Total synthesis of (±)-δthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A convergent total synthesis of (±)-γthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. An acetyltransferase controls the metabolic flux in rubromycin polyketide biosynthesis by direct modulation of redox tailoring enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01952C [pubs.rsc.org]
- 17. Convergent synthesis - Wikipedia [en.wikipedia.org]
- 18. fiveable.me [fiveable.me]
- 19. researchgate.net [researchgate.net]
Minimizing the cytotoxicity of Rubromycin in non-cancerous cells.
Welcome to the technical support center for Rubromycin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments focused on minimizing the cytotoxicity of Rubromycin in non-cancerous cells.
Comparative Cytotoxicity Data
A critical aspect of developing Rubromycin as a therapeutic agent is understanding its selectivity towards cancer cells over normal, non-cancerous cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Rubropunctatin, a structurally related natural pigment, against various human cancer and normal cell lines. A lower IC50 value indicates higher cytotoxicity. This data suggests a favorable therapeutic window for this class of compounds.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| HeLa | Human Cervical Carcinoma | 93.71 ± 1.96 (in dark) | [1][2] |
| 24.02 ± 2.17 (with light irradiation) | [1][2] | ||
| SH-SY5Y | Human Neuroblastoma | 30 - 45 | [1][3] |
| HepG2 | Human Hepatocellular Carcinoma | 30 - 45 | [1][3] |
| HT-29 | Human Colorectal Adenocarcinoma | 30 - 45 | [1][3] |
| BGC-823 | Human Gastric Adenocarcinoma | < 15 | [1][3] |
| AGS | Human Gastric Adenocarcinoma | < 15 | [1][3] |
| MKN45 | Human Gastric Adenocarcinoma | < 15 | [1][3] |
| Normal Cell Lines | |||
| H8 | Immortalized Human Cervical Epithelial | > 300 (even with light) | [1][2] |
| GES-1 | Human Gastric Epithelial | > 12.57 | [1][3] |
| Normal Human Fibroblasts | Normal Connective Tissue | CC50 = 16.7 | [4] |
Troubleshooting Guides & FAQs
This section provides answers to common questions and issues that may arise during your research with Rubromycin.
High Cytotoxicity in Non-Cancerous Cells
Question: I am observing high levels of cytotoxicity in my non-cancerous control cell lines, even at low concentrations of Rubromycin. What are the potential causes and solutions?
Answer: High cytotoxicity in non-cancerous cells is a known challenge with Rubromycin and related naphthoquinone compounds. Here are some potential causes and troubleshooting steps:
-
Reactive Oxygen Species (ROS) Production: Rubromycin's quinone structure can undergo redox cycling, leading to the generation of ROS, which are toxic to all cell types.
-
Solution: Consider the co-administration of an antioxidant, such as N-acetylcysteine (NAC), to quench ROS and potentially reduce off-target cytotoxicity.
-
-
High Metabolic Activity of Control Cells: Some non-cancerous cell lines have high metabolic rates, which can exacerbate the cytotoxic effects of compounds that interfere with mitochondrial function.
-
Solution: Ensure you have characterized the metabolic rate of your control cell lines. You may need to use control cells with a metabolic profile more representative of quiescent normal tissue.
-
-
Compound Purity and Stability: Impurities in your Rubromycin sample or degradation of the compound can lead to unexpected toxicity.
-
Solution: Verify the purity of your Rubromycin stock using techniques like HPLC. Ensure proper storage conditions (cool, dark, and dry) to prevent degradation.
-
Inconsistent IC50 Values
Question: My IC50 values for Rubromycin vary significantly between experiments. How can I improve the reproducibility of my cytotoxicity assays?
Answer: Inconsistent IC50 values can be frustrating. Here are some factors to consider to improve reproducibility:
-
Cell Seeding Density: The initial number of cells seeded can impact the final assay readout.
-
Solution: Optimize and standardize your cell seeding density for each cell line to ensure you are in the linear range of the assay.
-
-
Assay Incubation Time: The duration of drug exposure will directly affect the IC50 value.
-
Solution: Standardize the incubation time for all experiments. For a comprehensive profile, consider performing a time-course experiment (e.g., 24, 48, and 72 hours).
-
-
Vehicle Control: The solvent used to dissolve Rubromycin (e.g., DMSO) can have its own cytotoxic effects at higher concentrations.
-
Solution: Always include a vehicle control with the same final concentration of the solvent as in your experimental wells. Keep the final solvent concentration below 0.5%.
-
Drug Solubility Issues
Question: I am having trouble dissolving Rubromycin for my experiments. What are the recommended solvents and procedures?
Answer: Rubromycins are known to have poor solubility in aqueous solutions.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of Rubromycin.
-
Procedure: Prepare a high-concentration stock solution in 100% DMSO. For your experiments, dilute the stock solution in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Sonication may aid in the dissolution of the compound in DMSO.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of Rubromycin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer and non-cancerous cell lines
-
Rubromycin stock solution (in DMSO)
-
Cell culture medium (appropriate for your cell lines)
-
96-well plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Rubromycin in culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Rubromycin.
-
Include untreated and vehicle controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully aspirate the medium.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Signaling Pathways and Visualizations
Understanding the signaling pathways affected by Rubromycin in non-cancerous cells is key to developing strategies to mitigate its toxicity.
Mitochondrial Apoptosis Pathway
Rubromycin and related compounds can induce apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. This is often initiated by cellular stress, such as the overproduction of ROS.
Caption: Mitochondrial apoptosis pathway induced by Rubromycin.
Experimental Workflow for Assessing Selective Cytotoxicity
The following workflow provides a logical sequence for evaluating the selective cytotoxicity of Rubromycin.
References
- 1. benchchem.com [benchchem.com]
- 2. Monascus Pigment Rubropunctatin: A Potential Dual Agent for Cancer Chemotherapy and Phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Rubromycin Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of rubromycin derivatives. The following troubleshooting guides and FAQs address common issues encountered during experimental work and data analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My rubromycin derivative has poor solubility in common deuterated solvents (like CDCl₃). How can I obtain a high-quality NMR spectrum?
A1: Poor solubility is a common challenge with rubromycins and related polyketides, which can lead to broad peaks and a low signal-to-noise ratio.[1] Here are several strategies to overcome this:
-
Solvent Selection: DMSO-d₆ is often the solvent of choice for rubromycins as it can dissolve these polar, polycyclic compounds more effectively than less polar solvents like chloroform-d.[1] Other options to try include methanol-d₄ or acetone-d₆.
-
Sample Preparation: Ensure your sample is as pure as possible. Even small amounts of insoluble impurities can degrade spectral quality. Gentle sonication or warming of the sample in the NMR tube can sometimes improve dissolution.
-
Advanced Techniques: For very small sample quantities, modern NMR spectrometers equipped with cryoprobes can significantly enhance sensitivity, allowing for the acquisition of useful data from sub-milligram amounts.
Q2: The proton NMR spectrum of my compound shows very broad peaks, especially for the hydroxyl (-OH) protons. What could be the cause and how can I fix it?
A2: Broadening of hydroxyl and other exchangeable protons (like -NH) is common and can be caused by several factors:
-
Chemical Exchange: Protons on heteroatoms can exchange with each other or with trace amounts of water in the solvent. This is a common cause of peak broadening.[2]
-
How to Confirm: To verify if a broad peak is from an exchangeable proton, you can perform a "D₂O shake." Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing their signals to disappear or significantly diminish.
-
Concentration Effects: High sample concentrations can also lead to peak broadening due to intermolecular interactions.[2] Try acquiring the spectrum at a lower concentration if solubility permits.
-
Poor Shimming: An improperly shimmed magnetic field will cause broadening of all peaks in the spectrum. Always ensure the spectrometer is well-shimmed before acquisition.
Q3: The aromatic/olefinic region of my ¹H NMR spectrum is very crowded and signals are overlapping. How can I resolve these signals?
A3: Signal overlap in the 6.0-8.0 ppm region is typical for the complex aromatic systems of rubromycins.[1] Resolving these signals is crucial for structural elucidation.
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for disentangling overlapping signals.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other (typically through 2-3 bonds), allowing you to trace out spin systems even when the 1D signals overlap.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. Since ¹³C spectra are generally better resolved, HSQC can help to distinguish overlapping proton signals based on the chemical shift of their attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is invaluable for connecting different spin systems and assigning quaternary carbons.
-
-
Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of signals and can help to resolve overlapping peaks.
Q4: I am having trouble assigning the quaternary carbons in my ¹³C NMR spectrum. Which experiment is best for this?
A4: Quaternary carbons do not have attached protons, so they will not show up in DEPT or HSQC spectra. The best experiment for assigning these is the HMBC experiment. By observing long-range correlations from nearby protons to a quaternary carbon, you can confidently assign its position in the structure. For example, methyl protons are excellent starting points for HMBC correlations to nearby quaternary carbons.
Q5: What are some common artifacts I should be aware of in my 2D NMR spectra?
A5: Artifacts can sometimes be misinterpreted as real signals. Here are a few common ones:
-
t₁ Noise: This appears as streaks of noise parallel to the F1 axis (the vertical axis) that intersect with intense signals like the residual solvent peak. It can be minimized by proper phasing and sufficient acquisition time.
-
Symmetry Artifacts in COSY: In COSY spectra, "axial peaks" can sometimes appear on the diagonal that are not true diagonal peaks. Also, be aware of "symmetrization" routines during processing, which can sometimes create artificial cross-peaks.
-
Receiver Gain Artifacts: Setting the receiver gain too high can lead to artifacts such as parallel diagonal signals in homonuclear 2D spectra.[3]
Data Presentation: NMR Chemical Shifts of Representative Rubromycin Derivatives
The following tables summarize the ¹H and ¹³C NMR chemical shift data for selected rubromycin derivatives. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Chemical Shift Data (ppm) in DMSO-d₆
| Position | β-Rubromycin[1] | γthis compound[4] | Griseorhodin C[1] |
| 5 | ~6.0-8.0 (s) | - | - |
| 6 | ~6.0-8.0 (s) | - | - |
| 6' | ~6.0-8.0 (s) | - | - |
| 7-Me | - | - | ~2.2 (s) |
| 7'-OMe | ~3.8 (s) | - | - |
| 3' | ~4.0-6.5 (m) | - | - |
| 10-OH | ~11.0 | ~11.0 | ~11.0 |
| 4'-OH | ~12.0 | ~12.0 | ~12.0 |
| 9'-OH | ~13.0 | ~13.0 | ~13.0 |
| 3-OH | ~4.0-6.5 (m) | - | - |
Note: Chemical shifts for hydroxyl protons are approximate and can vary with concentration and temperature.
Table 2: ¹³C NMR Chemical Shift Data (ppm) in DMSO-d₆
| Position | βthis compound[1] | γthis compound[4] | Griseorhodin C[1] |
| C=O (α,β-unsaturated) | ~180 | ~180 | ~180 |
| Oxygenated aromatic C | ~140-170 | ~140-170 | ~140-170 |
| Aromatic/Olefinic C | ~100-140 | ~100-140 | ~100-140 |
| Ketal C | ~100-140 | ~100-140 | ~100-140 |
| Methoxy C (OMe) | ~51.0-57.0 | - | ~51.0-57.0 |
| Saturated C (C-3, C-4) | <40.0 | <40.0 | <40.0 |
Experimental Protocols
Here are detailed methodologies for key NMR experiments used in the structural elucidation of rubromycin derivatives.
Standard 1D Proton (¹H) NMR Acquisition
-
Sample Preparation: Accurately weigh 1-5 mg of the purified rubromycin derivative and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[5]
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width (SW): Typically -2 to 16 ppm to cover the full range of expected proton signals.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing: Apply a Fourier transform to the acquired FID. Phase the spectrum manually and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).
2D COSY (Correlation Spectroscopy) Experiment
-
Setup: Begin with a fully acquired and optimized 1D ¹H spectrum to determine the spectral width. Do not spin the sample for 2D experiments.
-
Acquisition Parameters:
-
Pulse Program: A gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker systems) is recommended for cleaner spectra.
-
Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to match the range of the proton spectrum.
-
Number of Increments (TD in F1): 256 to 512 increments for good resolution in the indirect dimension.
-
Number of Scans (NS): 2 to 8 scans per increment.
-
-
Processing: Apply a Fourier transform in both dimensions (xfb). The resulting spectrum is typically displayed as a magnitude plot and does not require phasing. Symmetrization can be applied to reduce noise, but use with caution as it can generate artifacts.
2D HSQC (Heteronuclear Single Quantum Coherence) Experiment
-
Setup: Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths for both nuclei. Do not spin the sample.
-
Acquisition Parameters:
-
Pulse Program: A phase-sensitive, gradient-selected HSQC with multiplicity editing (e.g., 'hsqcedetgpsisp2.3' on Bruker systems) is highly informative, as it distinguishes CH/CH₃ signals (positive phase) from CH₂ signals (negative phase).
-
¹H Spectral Width (SW in F2): Set to the range of the proton spectrum.
-
¹³C Spectral Width (SW in F1): Set to cover the expected range of protonated carbons (e.g., 0 to 160 ppm).
-
Number of Increments (TD in F1): 128 to 256 increments.
-
Number of Scans (NS): 4 to 16 scans per increment, depending on concentration.
-
-
Processing: Apply a Fourier transform in both dimensions. The spectrum will require phasing in both the F2 and F1 dimensions.
2D HMBC (Heteronuclear Multiple Bond Correlation) Experiment
-
Setup: Similar to HSQC, use the 1D spectra to define the spectral widths. Do not spin the sample.
-
Acquisition Parameters:
-
Pulse Program: A gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker systems).
-
¹H Spectral Width (SW in F2): Set to the range of the proton spectrum.
-
¹³C Spectral Width (SW in F1): Set to cover the full range of expected carbons, including quaternary and carbonyl carbons (e.g., 0 to 220 ppm).
-
Number of Increments (TD in F1): 256 to 512 increments.
-
Number of Scans (NS): 8 to 32 scans per increment. The HMBC experiment is less sensitive than HSQC and typically requires more scans.
-
-
Processing: Apply a Fourier transform in both dimensions. HMBC spectra are typically processed in magnitude mode and do not require phasing.
Mandatory Visualization
Caption: Workflow for the interpretation of complex NMR spectra of rubromycin derivatives.
References
- 1. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting [chem.rochester.edu]
- 3. University of Ottawa NMR Facility Blog: Artifacts Due To Setting the Receiver Gain Too High in 2D Homonuclear Experiments [u-of-o-nmr-facility.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Optimizing reaction conditions for the synthesis of the Rubromycin spiroketal core.
Technical Support Center: Synthesis of the Rubromycin Spiroketal Core
Welcome to the technical support center for the synthesis of the Rubromycin spiroketal core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the bisbenzannulated spiroketal core of Rubromycins?
A1: While the biosynthesis of the Rubromycin spiroketal core is enzymatically controlled, chemical synthesis predominantly relies on transition-metal-catalyzed reactions. The most notable method is the gold-catalyzed double intramolecular hydroalkoxylation of a suitably substituted diol precursor. This approach offers mild reaction conditions and has been successfully applied to construct the complex spiroketal framework.
Q2: I am observing low yields in my gold-catalyzed spiroketalization reaction. What are the potential causes and how can I improve the yield?
A2: Low yields in gold-catalyzed spiroketalization can stem from several factors:
-
Catalyst Activity: The choice of gold catalyst and its active state are crucial. Ensure the use of a high-purity catalyst. The catalytic activity can be influenced by the ligands on the gold center. For instance, complexes with electron-donating ligands can exhibit different reactivity compared to those with electron-withdrawing ligands. The choice of a silver salt additive (e.g., AgBF₄, AgOTf) is often necessary to abstract a halide from the gold precatalyst to generate the active cationic gold species.
-
Reaction Temperature: Temperature plays a significant role. While many gold-catalyzed reactions proceed at room temperature, some substrates may require elevated temperatures to achieve a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition or the formation of side products. It is advisable to perform a temperature screen to find the optimal balance.
-
Solvent Choice: The solvent can influence the solubility of the reactants and the stability of the catalytic species. Dichloromethane (CH₂Cl₂), acetonitrile (B52724) (CH₃CN), and toluene (B28343) are commonly used solvents. The polarity and coordinating ability of the solvent can affect the reaction outcome.
-
Substrate Purity: Impurities in the starting material can poison the catalyst or lead to undesired side reactions. Ensure your diol precursor is of high purity.
Q3: I am struggling with the stereoselectivity of the spiroketalization. How can I control the stereochemical outcome?
A3: Achieving high stereoselectivity is a common challenge in spiroketal synthesis. The stereochemical outcome is often influenced by a combination of thermodynamic and kinetic factors.
-
Thermodynamic vs. Kinetic Control: Traditionally, spiroketalization reactions are under thermodynamic control, favoring the most stable anomeric stereoisomer. However, kinetically controlled reactions can provide access to other stereoisomers. The choice of reaction conditions (temperature, catalyst) can influence whether the reaction is under kinetic or thermodynamic control.
-
Catalyst and Ligand Effects: The ligand on the gold catalyst can influence the stereochemical environment of the reaction, thereby affecting the diastereoselectivity of the product. Chiral ligands can be employed to induce enantioselectivity.
-
Substrate Control: The stereocenters present in the substrate can direct the stereochemical outcome of the spiroketalization.
Q4: What are the common side products in the synthesis of the Rubromycin spiroketal core and how can I minimize their formation?
A4: Common side reactions include the formation of furan (B31954) byproducts and incompletely cyclized intermediates.
-
Furan Formation: Elimination reactions can lead to the formation of furan derivatives, particularly under harsh acidic conditions or at elevated temperatures. Using milder reaction conditions and carefully selecting the catalyst can help suppress this side reaction.
-
Incomplete Cyclization: In some cases, only one of the hydroxyl groups may react, leading to an intermediate vinyl ether. Ensuring a sufficient reaction time and optimizing the catalyst loading can promote the desired double cyclization.
-
Use of Protecting Groups: A strategy to control regioselectivity and prevent side reactions involves the use of protecting groups. For example, an acetonide protecting group can be used to mask competing nucleophiles, which is then removed in situ to allow for the desired spiroketalization.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | • Use a fresh batch of gold catalyst.• Ensure the appropriate silver salt is used to activate the precatalyst.• Consider using a different gold catalyst (e.g., switch from Au(I) to Au(III) or change the ligand). |
| Low reaction temperature | • Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. | |
| Inappropriate solvent | • Screen different solvents with varying polarities (e.g., CH₂Cl₂, CH₃CN, Toluene). | |
| Formation of Multiple Products | Competing side reactions | • Lower the reaction temperature.• Use a more selective catalyst.• Employ protecting groups to block reactive sites. |
| Regioselectivity issues | • Modify the substrate to favor the desired cyclization pathway.• Use a directing group on the substrate. | |
| Poor Diastereoselectivity | Thermodynamic equilibration | • Attempt the reaction at a lower temperature to favor kinetic control.• Screen different catalysts and ligands that may offer better stereocontrol. |
| Substrate-related issues | • Verify the stereochemical purity of your starting material. | |
| Product Decomposition | Harsh reaction conditions | • Use milder reaction conditions (lower temperature, shorter reaction time).• Ensure the workup procedure is not acidic if the product is acid-sensitive. |
Quantitative Data Presentation
Table 1: Optimization of Gold-Catalyzed Spiroketalization of an Alkynyl Diol
| Entry | Catalyst (mol%) | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AuCl (5) | - | CH₂Cl₂ | RT | 24 | <5 |
| 2 | AuCl (5) | AgBF₄ (5) | CH₂Cl₂ | RT | 2 | 85 |
| 3 | AuCl₃ (5) | - | CH₂Cl₂ | RT | 12 | 65 |
| 4 | Ph₃PAuCl (5) | AgOTf (5) | CH₂Cl₂ | RT | 4 | 92 |
| 5 | IPrAuCl (5) | AgOTf (5) | CH₂Cl₂ | RT | 3 | 95 |
| 6 | Ph₃PAuCl (5) | AgOTf (5) | CH₃CN | RT | 6 | 88 |
| 7 | Ph₃PAuCl (5) | AgOTf (5) | Toluene | 50 | 2 | 90 |
Note: This table is a representative example based on typical findings in gold catalysis literature and is intended for illustrative purposes.
Experimental Protocols
General Procedure for Gold-Catalyzed Synthesis of the Rubromycin Spiroketal Core:
-
Preparation of the Reaction Mixture: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alkynyl diol substrate (1.0 equiv). Dissolve the substrate in an appropriate anhydrous solvent (e.g., dichloromethane, 0.05 M).
-
Addition of Catalyst: In a separate vial, weigh the gold precatalyst (e.g., Ph₃PAuCl, 0.05 equiv) and the silver salt additive (e.g., AgOTf, 0.05 equiv). Add a small amount of the reaction solvent and briefly stir.
-
Initiation of the Reaction: Add the catalyst solution to the substrate solution at room temperature with stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a few drops of a suitable quenching agent (e.g., a saturated aqueous solution of NaHCO₃). Dilute the mixture with the reaction solvent and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired spiroketal product.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Visualizations
Caption: Experimental workflow for the gold-catalyzed synthesis of the Rubromycin spiroketal core.
References
Troubleshooting poor reproducibility in Rubromycin bioassays.
Welcome to the technical support center for Rubromycin bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the reproducibility of their experiments involving Rubromycins.
Frequently Asked Questions (FAQs)
Q1: What are Rubromycins and what are their primary biological activities?
Rubromycins are a family of natural products produced by Actinomycetes.[1][2] They are classified as aromatic polyketides and are known for their complex and unique chemical structures, which include a bisbenzannulated[2][3]-spiroketal system.[4][5] Rubromycins exhibit a wide range of biological activities, including antimicrobial (primarily against Gram-positive bacteria), anticancer, and enzyme-inhibitory properties.[4][5][6] For instance, βthis compound has been shown to inhibit HIV-1 reverse transcriptase and human telomerase.[6]
Q2: What are the main challenges in working with Rubromycins?
A significant challenge in working with Rubromycins is their low solubility in common organic solvents such as chloroform, methanol, and dimethyl sulfoxide (B87167) (DMSO).[5] This poor solubility can complicate isolation, purification, and the preparation of stock solutions for bioassays, often leading to issues with reproducibility.[5] Additionally, the complex structure and potential for instability of certain intermediates in their biosynthetic pathway can present challenges.[7][8]
Q3: Are there different types of Rubromycins? How do they differ?
Yes, the Rubromycin family includes several members, such as αthis compound, βthis compound, and γthis compound.[9] The core structural motif is a naphthazarin and an isocoumarin (B1212949) framework linked by a spiroketal.[3] Variations in the oxidation states and functional groups at different positions on this core structure lead to the different analogues.[3][4] For example, αthis compound is unique as it has an open-chain furan-based structure, in contrast to the spiroketal core of βthis compound.[3] These structural differences can significantly impact their biological activity.
Q4: How should I store Rubromycin compounds?
For long-term stability, it is recommended to store Rubromycin compounds, such as βthis compound, as a solid at -20°C.[6] Stock solutions, typically prepared in DMSO, should also be stored at -20°C to minimize degradation. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide for Poor Reproducibility
Poor reproducibility in Rubromycin bioassays can arise from a variety of factors, often linked to the compound's physicochemical properties and the intricacies of the bioassay itself. This guide addresses common issues in a question-and-answer format.
Issue 1: High variability between replicate wells in a single experiment.
-
Question: I'm seeing significant differences in activity between my replicate wells treated with the same concentration of Rubromycin. What could be the cause?
-
Answer: This issue often points to problems with compound solubility and distribution.
-
Incomplete Solubilization: Rubromycin's poor solubility can lead to precipitation in your stock solution or, more commonly, when diluted into aqueous assay media.[5] Ensure your stock solution in DMSO is fully dissolved before preparing dilutions. Visually inspect for any precipitate.
-
Inadequate Mixing: After adding Rubromycin to your assay wells, ensure thorough but gentle mixing to achieve a homogenous distribution. Inconsistent mixing can lead to localized high and low concentrations.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of the compound and other reagents. For small volumes, even minor errors can lead to significant concentration differences.
-
Issue 2: Inconsistent results between different experiments (day-to-day variability).
-
Question: My IC50 values for Rubromycin against the same cell line are varying significantly from one experiment to the next. Why is this happening?
-
Answer: Day-to-day variability can be caused by several factors related to reagents, cell culture conditions, and experimental timing.
-
Stock Solution Instability: While storing at -20°C is recommended, frequent freeze-thaw cycles can degrade the compound.[6] Consider preparing smaller aliquots of your stock solution to minimize this.
-
Cell Culture Health and Density: The physiological state of your cells can impact their response to treatment. Ensure you are using cells from a consistent passage number, with good viability, and that are seeded at the same density for each experiment.
-
Inoculum Effect: In antimicrobial assays, the density of the microbial inoculum can significantly affect the measured activity of an antibiotic.[10] Standardize your inoculum preparation carefully.
-
Incubation Time: Ensure that incubation times for compound treatment and any subsequent steps are kept consistent across all experiments.
-
Issue 3: No or very low activity observed.
-
Question: I'm not observing the expected biological activity of Rubromycin in my assay. What should I check?
-
Answer: A lack of activity can be due to compound degradation, incorrect assay conditions, or issues with the target organism/cells.
-
Compound Integrity: Verify the purity and integrity of your Rubromycin sample. If possible, use analytical methods like HPLC to confirm its identity and purity.
-
pH of Assay Medium: The activity of some antimicrobial compounds can be pH-dependent.[11] Ensure the pH of your assay medium is appropriate and consistent.
-
Presence of Interfering Substances: Components of your assay medium could potentially interact with or degrade Rubromycin.
-
Target Susceptibility: Confirm that the cell line or microbial strain you are using is known to be sensitive to Rubromycin.
-
Summary of Troubleshooting Solutions
| Problem | Potential Cause | Recommended Solution |
| High Intra-Assay Variability | Incomplete solubilization of Rubromycin. | Ensure complete dissolution in DMSO stock. Visually inspect for precipitate. Consider gentle warming or sonication. |
| Inadequate mixing in assay wells. | Mix plates thoroughly but gently after adding the compound. | |
| Pipetting inaccuracies. | Use calibrated pipettes and proper technique. | |
| High Inter-Assay Variability | Stock solution degradation. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at -20°C. |
| Inconsistent cell/microbial state. | Use consistent cell passage numbers and seeding densities. Standardize inoculum preparation. | |
| Variations in incubation times. | Strictly adhere to consistent incubation periods for all experimental steps. | |
| Low or No Activity | Compound degradation. | Verify compound integrity with analytical methods (e.g., HPLC). |
| Inappropriate assay pH. | Ensure the pH of the assay medium is optimal and consistent. | |
| Target is not susceptible. | Confirm the sensitivity of your cell line or microbial strain to Rubromycin. |
Experimental Protocols
Protocol 1: Preparation of Rubromycin Stock and Working Solutions
This protocol provides a standardized method for preparing Rubromycin solutions to improve consistency.
-
Materials:
-
βthis compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Accurately weigh the desired amount of βthis compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
To aid dissolution, vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C for 5-10 minutes or sonicate briefly. Visually confirm that all solid has dissolved.
-
Create single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
For experiments, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer. Ensure thorough mixing at each dilution step.
-
Protocol 2: General Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a general method for assessing the antimicrobial activity of Rubromycin.
-
Materials:
-
Target microbial strain (e.g., Staphylococcus aureus)
-
Appropriate microbial growth medium (e.g., Mueller-Hinton Broth)
-
Rubromycin working solutions
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a microbial inoculum standardized to a specific optical density (e.g., 0.5 McFarland standard).
-
In a 96-well plate, add 50 µL of sterile broth to all wells except the first column.
-
Add 100 µL of the highest concentration of Rubromycin working solution to the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate.
-
Add 50 µL of the standardized microbial inoculum to each well.
-
Include positive (inoculum only) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for the lowest concentration that inhibits microbial growth or by measuring absorbance at 600 nm.
-
Visualizations
Caption: A generalized workflow for Rubromycin bioassays.
Caption: A decision tree for troubleshooting reproducibility issues.
References
- 1. Isolation, biological activity, biosynthesis and synthetic studies towards the rubromycin family of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Isolation, biological activity, biosynthesis and synthetic studies towards the rubromycin family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Enhancing Rubromycin Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor bioavailability of Rubromycin in in vivo studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo bioavailability of Rubromycin typically low?
A1: The primary reason for Rubromycin's low bioavailability is its poor solubility. It is an amorphous red powder that is only slightly soluble or insoluble in common organic solvents such as chloroform, methanol, dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran. This inherent low solubility hinders its absorption in biological systems, leading to reduced systemic exposure when administered in vivo.
Q2: What are the general strategies to improve the bioavailability of a poorly soluble compound like Rubromycin?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds. These include:
-
Particle Size Reduction : Techniques like micronization and nanosizing increase the surface-area-to-volume ratio of the drug, which can improve its dissolution rate.
-
Solid Dispersions : Dispersing Rubromycin in its amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS), microemulsions, and lipid nanoparticles can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.
-
Complexation : Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of Rubromycin.
-
Chemical Modification : Derivatization, such as acetylation or methylation, has been shown to increase the solubility of Rubromycins.
Q3: Is the spiroketal core of Rubromycin important for its biological activity?
A3: Yes, the bisbenzannulated-spiroketal core is a crucial pharmacophore for the biological activity of Rubromycins, particularly for telomerase inhibition. Therefore, any formulation or modification strategy should aim to preserve the integrity of this structural feature.
Troubleshooting Guide
Problem 1: Rubromycin precipitates out of solution during formulation preparation.
| Possible Cause | Suggested Solution |
| Low intrinsic solubility in the chosen solvent. | Consult the solubility data (Table 1) to select a more appropriate solvent or a co-solvent system. For initial dissolution, a small amount of DMSO can be used, followed by dilution with a more biocompatible vehicle. |
| Solvent properties change upon addition of aqueous components. | Prepare the formulation in a stepwise manner. Dissolve Rubromycin in a minimal amount of an organic solvent first, then slowly add the aqueous phase or vehicle while vortexing or sonicating. |
| Temperature fluctuations affecting solubility. | Gentle warming may help dissolve the compound, but be cautious of potential degradation. It is advisable to prepare solutions fresh before each experiment. |
| pH of the solution is close to the pKa of Rubromycin, reducing solubility. | Adjust the pH of the final solution to a physiologically acceptable range where Rubromycin is more soluble. For basic compounds, a lower pH may increase solubility. |
Problem 2: Poor or inconsistent efficacy in animal models despite successful formulation.
| Possible Cause | Suggested Solution |
| Precipitation of the compound at the injection site or in the gastrointestinal tract. | Consider using a formulation with surfactants (e.g., Tween® 80, Cremophor® EL) or preparing a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) to maintain solubility in vivo. |
| Rapid metabolism of Rubromycin. | Conduct in vitro metabolism studies using liver microsomes to assess metabolic stability. If metabolism is high, this may necessitate higher or more frequent dosing, or co-administration with a metabolic inhibitor in preclinical studies. |
| Efflux by transporters. | Use in vitro cell-based assays to determine if Rubromycin is a substrate for efflux transporters like P-glycoprotein. If so, co-administration with a known inhibitor could be explored in preclinical models. |
| Chemical instability in the formulation or biological fluids. | Assess the stability of Rubromycin in the final formulation and in simulated gastric and intestinal fluids. Adjust the formulation or administration route if significant degradation is observed. |
Data Presentation
Table 1: Quantitative Solubility Data for Rubromycin and Related Compounds
| Compound | Solvent | Solubility | Reference |
| β-Rubromycin | Dimethyl Sulfoxide (DMSO) | 1 mg/mL | |
| Rubromycins (general) | Chloroform, Methanol, Tetrahydrofuran | Slightly soluble to insoluble |
Note: Comprehensive quantitative solubility data for Rubromycin in a wide range of solvents is limited in publicly available literature. Researchers are advised to perform their own solubility studies to guide formulation development.
Table 2: Common Formulation Approaches for Poorly Soluble Compounds
| Formulation Strategy | Key Components | Advantages | Considerations |
| Co-solvent/Surfactant Mixture | Solvent (e.g., DMSO, Ethanol), Surfactant (e.g., Tween® 80, Cremophor® EL), Vehicle (e.g., Saline, Corn Oil) | Simple to prepare for preclinical studies. | Potential for solvent toxicity and drug precipitation upon dilution. |
| Solid Dispersion | Hydrophilic polymer (e.g., PVP, PEG, HPMC), Drug | Enhances dissolution rate and solubility. | Requires specific preparation techniques (e.g., solvent evaporation, hot-melt extrusion). |
| Lipid-Based Formulation (e.g., SEDDS) | Oil (e.g., Caprylic/capric triglycerides), Surfactant, Co-surfactant | Improves absorption via lymphatic pathways, can reduce food effect. | Formulation can be complex; requires careful selection of excipients to avoid precipitation upon dispersion. |
| Complexation | Cyclodextrins (e.g., HP-β-CD) | Increases aqueous solubility. | Limited drug loading capacity. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant Formulation for Oral Gavage
-
Dissolve Rubromycin: Weigh the required amount of Rubromycin and dissolve it in a minimal amount of DMSO.
-
Add Surfactant: To the Rubromycin solution
Validation & Comparative
Unraveling the Efficacy of Rubromycin Isomers: A Comparative Analysis of γ-Rubromycin and β-Rubromycin
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy, mechanisms of action, and experimental evaluation of γ-Rubromycin and βthis compound. This report provides in-depth experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
The rubromycins, a family of potent antibiotics derived from Streptomyces species, have garnered significant attention in the scientific community for their diverse biological activities, including antimicrobial, cytotoxic, and enzyme-inhibitory properties. Among the various isomers, γthis compound and βthis compound have been subjects of intensive study. This guide presents a side-by-side comparison of their efficacy, supported by experimental data, to aid researchers in their drug discovery and development endeavors.
Comparative Efficacy: A Quantitative Overview
The biological activities of γthis compound and βthis compound have been evaluated across several key areas, revealing distinct efficacy profiles. The following tables summarize the available quantitative data for a clear comparison.
Telomerase Inhibition
A critical target in cancer therapy, telomerase activity is significantly inhibited by both γthis compound and βthis compound. The spiroketal moiety common to both molecules is considered essential for this activity.[1][2][3]
| Compound | IC50 (μM) | Target | Reference |
| γthis compound | ~3 | Human Telomerase | [1][3] |
| βthis compound | ~3 | Human Telomerase | [1][3] |
| αthis compound (open spiroketal) | >200 | Human Telomerase | [1][3] |
Table 1: Comparative IC50 values of rubromycins against human telomerase. The significantly lower potency of αthis compound highlights the crucial role of the spiroketal system in telomerase inhibition.
Antimicrobial Activity
γthis compound has demonstrated notably stronger antibacterial activity against Gram-positive bacteria compared to βthis compound. This difference is attributed to the structural variations in the naphthazarin moiety.
| Compound | Target Organism | Activity |
| γthis compound | Staphylococcus aureus, Bacillus subtilis | Potent |
| βthis compound | Staphylococcus aureus, Bacillus subtilis | Active |
Table 2: Qualitative comparison of the antimicrobial activity of γthis compound and βthis compound against Gram-positive bacteria.
Cytotoxicity
Both isomers exhibit cytotoxicity against a range of cancer cell lines, with βthis compound showing potent growth inhibition at sub-micromolar concentrations.
| Compound | Cell Line | GI50 (μM) | Reference |
| βthis compound | HMO2 (Stomach Adenocarcinoma) | 0.5 | [4] |
| βthis compound | KATO-III (Colon Carcinoma) | 0.84 | [4] |
| βthis compound | MCF-7 (Breast Adenocarcinoma) | <0.1 | [5] |
Table 3: Cytotoxic activity (GI50) of βthis compound against various human cancer cell lines.
Mechanism of Action: A Tale of Two Moieties
The biological activities of the rubromycins are intrinsically linked to their complex chemical structures. The key pharmacophores responsible for their distinct efficacies are the spiroketal system and the naphthazarin core.[1][2]
The spiroketal moiety is paramount for the potent telomerase inhibition observed in both γ- and βthis compound.[1][2][3] The opening of this ring system, as seen in αthis compound, leads to a drastic reduction in inhibitory activity.[1][3] Kinetic studies have revealed that βthis compound acts as a competitive inhibitor with respect to the telomerase substrate primer.[3][6]
Conversely, the naphthazarin moiety is believed to be the primary driver of the antimicrobial effects . The differences in the oxidation state and substitution pattern of this quinone structure between the two isomers likely account for the observed variance in their antibacterial potency.
Experimental Protocols
To facilitate the replication and further investigation of the biological activities of γthis compound and βthis compound, detailed protocols for the key experimental assays are provided below.
Telomerase Inhibition Assay: Telomeric Repeat Amplification Protocol (TRAP)
This assay is a highly sensitive PCR-based method to measure telomerase activity.[7][8][9]
1. Cell Lysate Preparation:
-
Harvest 1 x 10^5 to 1 x 10^6 cells and pellet by centrifugation.
-
Resuspend the cell pellet in 20-200 µL of ice-cold lysis buffer (e.g., CHAPS lysis buffer).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the telomerase extract.
2. TRAP Reaction:
-
Prepare a reaction mixture containing TRAP buffer, dNTPs, TS primer (telomerase substrate), and the test compound (γthis compound or βthis compound) at various concentrations.
-
Add the cell lysate to the reaction mixture.
-
Incubate at 25-30°C for 20-30 minutes to allow for telomerase-mediated extension of the TS primer.
-
Heat-inactivate the telomerase at 95°C for 5 minutes.
3. PCR Amplification:
-
Add a PCR master mix containing Taq polymerase, RP primer (reverse primer), and an internal control to the reaction tube.
-
Perform PCR with the following cycling conditions:
-
Initial denaturation at 95°C for 2-3 minutes.
-
25-30 cycles of:
-
Denaturation at 95°C for 30 seconds.
-
Annealing at 50-60°C for 30 seconds.
-
Extension at 72°C for 45-60 seconds.
-
-
Final extension at 72°C for 5-10 minutes.
-
4. Detection and Analysis:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize using a suitable staining method (e.g., SYBR Green).
-
A characteristic ladder of 6-bp repeats indicates telomerase activity.
-
Quantify the band intensities to determine the IC50 value of the inhibitor.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of γthis compound or βthis compound in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate for 48-72 hours.
3. MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
4. Solubilization and Absorbance Measurement:
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14][15][16][17][18]
1. Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of γthis compound or βthis compound.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
2. Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, B. subtilis) equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
4. MIC Determination:
-
Visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of human telomerase by rubromycins: implication of spiroketal system of the compounds as an active moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Anti-cancer targeting telomerase inhibitors: βthis compound and oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Telomeric repeat amplification protocol: measuring the activity of the telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT (Assay protocol [protocols.io]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. Broth microdilution reference methodology | PDF [slideshare.net]
- 16. scribd.com [scribd.com]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. benchchem.com [benchchem.com]
Rubromycin's Potent Telomerase Inhibition Validated by Comparative Data
For Immediate Release
[City, State] – [Date] – Researchers in the fields of oncology and drug discovery now have access to a comprehensive comparison guide validating the inhibitory effects of Rubromycin on human telomerase, a critical enzyme in cancer cell immortality. This guide provides a detailed analysis of Rubromycin's performance against other known telomerase inhibitors, supported by extensive experimental data and detailed protocols.
The guide highlights that β-rubromycin and γthis compound are potent inhibitors of human telomerase, with reported IC50 values of approximately 3 µM.[1][2][3] This positions them as significant compounds in the landscape of telomerase-targeting cancer therapeutics. In comparison, αthis compound, which lacks the spiroketal core, shows substantially weaker activity, with an IC50 value greater than 200 µM, underscoring the critical role of the spiroketal moiety for effective telomerase inhibition.[1][2][3]
Comparative Inhibitory Activity
The provided data, summarized in the table below, offers a clear comparison of the 50% inhibitory concentrations (IC50) of various Rubromycin analogues and other related compounds against human telomerase.
| Compound | IC50 (µM) | Key Structural Feature / Class |
| βthis compound | ~3, 8.60 | Spiroketal-containing quinone antibiotic |
| γthis compound | ~3 | Spiroketal-containing quinone antibiotic |
| αthis compound | >200 | Ring-opened (lacks spiroketal system) |
| Purpuromycin | ~3 | Spiroketal-containing |
| Griseorhodin A | 6-12 | Spiroketal-containing |
| Griseorhodin C | 6-12 | Spiroketal-containing |
| Oleic Acid | 8.78 | Fatty Acid |
This table summarizes data from multiple sources.[1][2][3][4][5][6]
Mechanism of Action: Competitive Inhibition
Kinetic studies have revealed that βthis compound acts as a competitive inhibitor with respect to the telomerase substrate primer, with a Ki of 0.74 µM.[2][3] This indicates that Rubromycin directly competes with the DNA primer for binding to the active site of the telomerase enzyme. In contrast, its inhibition is of a mixed type with respect to deoxynucleoside triphosphates (dNTPs).[2][3]
Experimental Protocols
The primary assay used to determine the inhibitory activity of these compounds is the Telomeric Repeat Amplification Protocol (TRAP) assay .
TRAP Assay Protocol
The TRAP assay is a highly sensitive in vitro method to measure telomerase activity. The general steps are as follows:
-
Preparation of Cell Extracts: Human cancer cell lines (e.g., HEKneo cells) are cultured, and cell lysates are prepared to extract the telomerase enzyme.
-
Telomerase Reaction: The cell extract is incubated with a synthetic DNA primer (TS primer), dNTPs, and the test compound (e.g., Rubromycin) at varying concentrations. In this step, active telomerase adds telomeric repeats (TTAGGG) to the 3' end of the TS primer.
-
PCR Amplification: The products of the telomerase reaction are then amplified by Polymerase Chain Reaction (PCR) using forward (TS) and reverse primers.
-
Detection and Quantification: The amplified PCR products are separated by gel electrophoresis and visualized. The intensity of the resulting DNA ladder corresponds to the level of telomerase activity. Quantification is often performed using real-time quantitative PCR.
-
IC50 Determination: By testing a range of inhibitor concentrations, the IC50 value, the concentration at which 50% of telomerase activity is inhibited, can be calculated.
Visualizing the Experimental Workflow and Mechanism
To further clarify the experimental process and the mechanism of inhibition, the following diagrams are provided.
Caption: Workflow of the Telomeric Repeat Amplification Protocol (TRAP) Assay.
Caption: Competitive Inhibition Mechanism of βthis compound on Human Telomerase.
This comparative guide underscores the potential of Rubromycin, particularly its β and γ isoforms, as lead structures for the development of novel and potent telomerase inhibitors for cancer therapy.[2] The critical importance of the spiroketal system in this inhibition offers a clear direction for future drug design and optimization efforts.
References
- 1. connectsci.au [connectsci.au]
- 2. Inhibition of human telomerase by rubromycins: implication of spiroketal system of the compounds as an active moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-cancer targeting telomerase inhibitors: βthis compound and oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Targeting Telomerase Inhibitors: βthis compound an...: Ingenta Connect [ingentaconnect.com]
- 6. benthamdirect.com [benthamdirect.com]
Comparative analysis of Rubromycin and other polyketide antibiotics.
A Comparative Analysis of Rubromycin and Other Pentangular Polyketide Antibiotics
Introduction
Polyketides are a large and structurally diverse class of natural products synthesized by a wide range of organisms, particularly by bacteria of the genus Streptomyces. They are the source of many clinically important drugs, including antibiotics, anticancer agents, and immunosuppressants. Among the most complex and highly oxidized aromatic polyketides are the members of the pentangular polyphenol family. These compounds are characterized by extended "pentangular" aromatic architectures derived from C24–C30 polyketide chains.
This guide provides a comparative analysis of Rubromycin and other selected pentangular polyketide antibiotics, including Griseorhodin, Fredericamycin, and Pradimicin. We will delve into their structural features, mechanisms of action, and biological activities, supported by experimental data and detailed protocols.
Structural and Mechanistic Overview
The pentangular polyketides share a common biosynthetic origin but exhibit remarkable structural diversity, which in turn leads to distinct mechanisms of action and biological activities.
-
Rubromycins : The hallmark of the rubromycin family is a unique and complex bisbenzannulated[1][2]-spiroketal system that connects a naphthazarin moiety to an isocoumarin (B1212949) unit.[2] This rigid, three-dimensional structure is crucial for its biological activity. The primary mechanism of action for rubromycins involves the inhibition of specific enzymes. Notably, they are known inhibitors of human telomerase, HIV-1 reverse transcriptase, and DNA polymerase β.[2] The inhibition of DNA polymerase β, a key enzyme in the base excision repair pathway, is a particularly promising avenue for anticancer therapy.[3][4][5]
-
Griseorhodins : Structurally very similar to rubromycins, griseorhodins also feature a naphthoquinone ring and an isocoumarin unit connected via a 5,6-spiroketal system.[6] Their biological activities mirror those of rubromycins, with demonstrated inhibition of HIV-1 reverse transcriptase and telomerase, often with IC50 values in the micromolar range.[6]
-
Fredericamycin A : This antibiotic possesses a unique diaryl-spiro carbon framework. Unlike rubromycins that primarily target DNA-related enzymes, fredericamycin A acts by preferentially inhibiting protein and RNA synthesis over DNA synthesis, suggesting a different intracellular target.[7] Its potent antitumor activity has made it a subject of extensive synthetic research.[8]
-
Pradimicins : Pradimicins are characterized by a dihydrobenzo[a]naphthacenequinone aglycone linked to a D-amino acid and a sugar moiety.[9] Their mechanism is distinct from the others in this group. They possess antifungal activity by binding to D-mannose residues on the fungal cell wall in a calcium-dependent manner, disrupting cell membrane integrity.[9] They also exhibit antiviral and anticancer activities.[10]
Comparative Performance Data
The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of these polyketide antibiotics, allowing for a direct comparison of their potency.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Test Organism | MIC (µg/mL) | Reference |
| γ-Rubromycin | Staphylococcus aureus ATCC 6538 | 0.01 - 0.08 | [9] |
| Bacillus subtilis ATCC 6633 | 0.01 - 0.08 | [9] | |
| Purpuromycin | Staphylococcus spp. | 0.03 - 0.06 | [9] |
| Heliquinomycin | Methicillin-resistant S. aureus (MRSA) | < 0.1 | [9] |
| Pradimicin U | Staphylococcus aureus ATCC 29213 | 1.56 | [11] |
| Bacillus cereus ATCC 11778 | 6.25 | [11] | |
| Mycobacterium tuberculosis H37Ra | 25.0 | [11] | |
| Griseorhodin | Bacillus subtilis | Active (no value specified) | [6] |
| Staphylococcus aureus | Active (no value specified) | [6] | |
| Fredericamycin A | Bacillus subtilis | Active (no value specified) | [7] |
Table 2: Comparative Cytotoxic & Enzyme Inhibitory Activity (IC₅₀)
| Compound | Target / Cell Line | IC₅₀ (µM or µg/mL) | Reference |
| Griseorhodin A | Moloney Murine Leukemia Virus RT | 7.38 µM | [6] |
| Human Telomerase | 6 - 12 µM | [6] | |
| Griseorhodin C | Moloney Murine Leukemia Virus RT | 9.38 µM | [6] |
| Human Telomerase | 6 - 12 µM | [6] | |
| Pradimicin A | Influenza Virus | 6.8 µg/mL | [10] |
| Pradimicin U | NCI-H187 (Small Cell Lung Cancer) | 5.69 µg/mL | [11] |
| MCF-7 (Breast Cancer) | 52.49 µg/mL | [11] | |
| Vero (Non-cancerous kidney cells) | 21.84 µg/mL | [11] | |
| Fredericamycin A | P388 (Mouse Leukemia) | Active in vivo | [7] |
| KB (Nasopharynx Carcinoma) | Active in vitro | [12] |
Key Experimental Protocols
The data presented above are typically generated using standardized methodologies. Below are detailed protocols for the key experiments cited.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14]
-
Preparation of Inoculum : Select 3-4 isolated colonies of the test bacterium from an overnight culture on a non-selective agar (B569324) plate. Suspend the colonies in sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] Dilute this suspension in an appropriate growth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions : Prepare a stock solution of the test compound in a suitable solvent. Perform a two-fold serial dilution of the compound in a sterile 96-well microtiter plate using the growth medium. Each well should contain 100 µL of the diluted antibiotic.
-
Inoculation : Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.[14]
-
Controls : Include a positive control well (broth and inoculum, no antibiotic) to confirm bacterial growth and a negative/sterility control well (broth only) to check for contamination.[15]
-
Incubation : Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[13]
-
Reading Results : The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity or pellet formation at the bottom of the well. Results can also be read spectrophotometrically by measuring the optical density at 600 nm.[14]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[16][17]
-
Cell Seeding : Harvest cells in their exponential growth phase. Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]
-
Compound Treatment : Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells (typically in triplicate). Include a vehicle control (medium with solvent) and an untreated control.[16] Incubate for the desired exposure time (e.g., 48 or 72 hours).[18]
-
MTT Addition : After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[18][19] Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Formazan Solubilization : Carefully remove the medium containing MTT. Add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16][18] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[18]
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm (test) and optionally a reference wavelength of 630 nm.[19]
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
Visualizing Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Key enzymatic steps in the formation of the Rubromycin spiroketal core.
Caption: Rubromycin inhibits DNA Polymerase β, blocking the DNA repair process.
Conclusion
The pentangular polyketide antibiotics, particularly the rubromycin family and related compounds like fredericamycins and pradimicins, represent a rich source of bioactive molecules with significant therapeutic potential. While rubromycins and griseorhodins show promise as anticancer and antiviral agents through the specific inhibition of enzymes like DNA polymerase β and reverse transcriptase, compounds like fredericamycin A and pradimicins offer alternative mechanisms targeting protein synthesis and fungal cell wall integrity, respectively. The structural complexity and diverse modes of action underscore the importance of this class of natural products in the ongoing search for novel drug leads to combat cancer and infectious diseases. Further research, including direct comparative studies and in vivo efficacy assessments, is crucial to fully elucidate their therapeutic potential.
References
- 1. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibitors of DNA polymerase beta: activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of DNA Polymerase β by a Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting DNA Polymerase β for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute Configurations of Griseorhodins A and C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fredericamycin A, a new antitumor antibiotic. II. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pradimicin U, a promising antimicrobial agent isolated from a newly found Nonomuraea composti sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and structure elucidation of a novel griseorhodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. MTT assay protocol | Abcam [abcam.com]
Rubromycin's Antimicrobial Efficacy: A Comparative Analysis Against Diverse Bacterial Strains
For Immediate Release
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the natural product Rubromycin and its derivatives have demonstrated significant potential. This guide provides a comprehensive cross-validation of Rubromycin's antimicrobial activity against a spectrum of bacterial strains, presenting a comparative analysis with established antibiotics. The data herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Rubromycin's therapeutic promise.
Comparative Antimicrobial Activity of Rubromycin Derivatives
The antimicrobial efficacy of Rubromycin and its analogs, primarily evaluated by Minimum Inhibitory Concentration (MIC), reveals a strong activity profile, particularly against Gram-positive bacteria. The following table summarizes the MIC values of various Rubromycin derivatives against selected bacterial strains, juxtaposed with the performance of standard antibiotics. It is important to note that the data for Rubromycin and standard antibiotics may originate from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.
| Compound/Antibiotic | Staphylococcus aureus (including MRSA) | Bacillus subtilis | Micrococcus luteus | Escherichia coli | Proteus vulgaris |
| γ-Rubromycin | 0.01 - 0.08 µg/mL[1] | 0.01 - 0.08 µg/mL[1] | 0.01 - 0.08 µg/mL[1] | 4.0 µg/mL[1] | 4.0 µg/mL[1] |
| Purpuromycin | 0.03 - 0.06 µg/mL[1] | - | - | 4.0 µg/mL[1] | 4.0 µg/mL[1] |
| Heliquinomycin | <0.1 µg/mL (MRSA)[1] | - | - | Inactive[1] | - |
| Griseorhodins (19 & 20) | <0.8 µg/mL (MRSA)[1] | - | - | Inactive[1] | - |
| Vancomycin | 1 - 2 µg/mL | - | - | - | - |
| Ampicillin | Resistant strains are common | - | - | - | - |
| Penicillin | - | - | - | - | - |
| Tetracycline | - | 8 µg/mL | - | - | - |
| Ciprofloxacin | - | - | - | ~4 µg/mL | - |
| Gentamicin | - | - | - | ~4 µg/mL | - |
Key Observations:
-
Several Rubromycin derivatives, particularly γthis compound and Purpuromycin, exhibit potent activity against Gram-positive bacteria, with MIC values significantly lower than some standard antibiotics.[1]
-
Heliquinomycin and Griseorhodins show promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[1]
-
The activity of Rubromycins against Gram-negative bacteria like E. coli and P. vulgaris is moderate.[1]
-
Structural modifications to the Rubromycin core can significantly impact the antimicrobial spectrum and potency.[1]
Mechanism of Action: A Multi-faceted Approach
The antimicrobial activity of Rubromycin and its analogs appears to stem from multiple mechanisms, primarily targeting fundamental cellular processes.
1. Inhibition of DNA Replication and Repair:
Rubromycins have been identified as potent inhibitors of DNA polymerase and telomerase. By interfering with these enzymes, Rubromycin can disrupt DNA replication and repair mechanisms, ultimately leading to bacterial cell death. The spiroketal moiety is understood to be crucial for this inhibitory action.
2. Inhibition of Protein Synthesis (Purpuromycin):
The Rubromycin derivative, Purpuromycin, has been shown to inhibit protein synthesis. Its mechanism involves binding to tRNA and inhibiting the aminoacylation step, which is the attachment of an amino acid to its corresponding tRNA. This prevents the formation of functional aminoacyl-tRNAs, which are essential for protein synthesis.
Experimental Protocols
The determination of antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is a critical step in evaluating the efficacy of a compound. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution:
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agent: The antimicrobial agent (e.g., Rubromycin) is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Kirby-Bauer Disk Diffusion Test:
This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.
-
Preparation of Agar (B569324) Plate: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension.
-
Application of Antibiotic Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Measurement of Zone of Inhibition: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured. The size of the zone is indicative of the bacterium's susceptibility to the agent.
Conclusion
Rubromycin and its derivatives represent a promising class of antimicrobial compounds with potent activity against a range of bacteria, including clinically relevant resistant strains. Their multi-faceted mechanism of action, targeting essential cellular processes, suggests a lower propensity for the development of resistance. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully elucidate the therapeutic potential of this intriguing class of natural products. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community in the collective effort to address the global challenge of antimicrobial resistance.
References
Validating the Molecular Target of Rubromycin: A Comparative Guide to Telomerase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rubromycin's performance against its identified molecular target, human telomerase, with other known inhibitors. The information is supported by experimental data and detailed methodologies to aid in the validation and assessment of these compounds.
Rubromycin, a complex polyketide natural product, has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects. A significant body of research has identified human telomerase as a key molecular target for its anticancer properties. Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, playing a crucial role in cellular immortalization, a hallmark of cancer. The inhibition of telomerase is, therefore, a promising strategy for cancer therapy.
This guide focuses on comparing γ-Rubromycin with two other well-characterized telomerase inhibitors: Imetelstat, a clinically approved oligonucleotide inhibitor, and BIBR1532, a potent small molecule inhibitor.
Performance Comparison of Telomerase Inhibitors
The inhibitory activities of γthis compound, Imetelstat, and BIBR1532 against human telomerase have been quantified using various assays, with the Telomeric Repeat Amplification Protocol (TRAP) assay being the standard. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.
| Inhibitor | Type | Target Binding Site | IC50 (Telomerase Activity) | Effects on Telomere Length | Effects on Cell Proliferation |
| γthis compound | Small Molecule (Polyketide) | Not definitively elucidated, but the spiroketal moiety is crucial for activity. | ~3 µM | Leads to telomere shortening. | Inhibits proliferation of cancer cells. |
| Imetelstat (GRN163L) | Oligonucleotide | RNA template region of telomerase (hTR) | ~0.5 - 10.0 nM (cell-free assays) | Causes progressive telomere shortening. | Induces cell cycle arrest and apoptosis in cancer cells. |
| BIBR1532 | Small Molecule (Non-nucleosidic) | Allosteric site on the telomerase reverse transcriptase (TERT) subunit | ~93 - 100 nM (cell-free assays) | Induces telomere shortening. | Leads to growth arrest in various cancer cell lines. |
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
Principle: The assay involves two main steps. First, telomerase present in a cell extract adds telomeric repeats (TTAGGG) onto a synthetic substrate primer (TS). In the second step, these extended products are amplified by PCR using the TS primer and a reverse primer (ACX). The amplified products are then visualized, typically by gel electrophoresis, revealing a characteristic ladder of bands representing the addition of multiple telomeric repeats.
Detailed Methodology:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing NP-40 or CHAPS).
-
Incubate on ice to allow for cell lysis.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell extract.
-
Determine the protein concentration of the extract.
-
-
Telomerase Extension Reaction:
-
In a PCR tube, combine the cell extract with a reaction mixture containing a TRAP buffer, dNTPs, and the TS forward primer.
-
Incubate at room temperature (around 25°C) for 20-30 minutes to allow telomerase to extend the TS primer.
-
-
PCR Amplification:
-
Add the ACX reverse primer and Taq DNA polymerase to the reaction mixture.
-
Perform PCR with cycles of denaturation, annealing, and extension to amplify the telomerase-extended products. An internal control is often included to check for PCR inhibition.
-
-
Detection of Amplified Products:
-
Separate the PCR products on a polyacrylamide gel.
-
Stain the gel with a DNA-binding dye (e.g., SYBR Green) and visualize the DNA fragments under UV light.
-
The presence of a ladder of bands with 6 base pair increments indicates telomerase activity. The intensity of the ladder is proportional to the telomerase activity in the sample.
-
Telomere Length Measurement
Several methods can be used to assess the effect of inhibitors on telomere length.
-
Terminal Restriction Fragment (TRF) Analysis: This Southern blot-based method is considered the gold standard for measuring average telomere length in a population of cells.
-
Quantitative Fluorescence In Situ Hybridization (Q-FISH): This technique uses a fluorescently labeled probe that binds to telomeric repeats, allowing for the visualization and quantification of telomere length on individual chromosomes.
Cell Proliferation Assay
The effect of telomerase inhibitors on cancer cell growth can be determined using various cell proliferation assays.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Crystal Violet Staining: This method stains the DNA of adherent cells, and the amount of dye retained is proportional to the cell number.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter to determine the number of viable cells after treatment.
Visualizing Key Processes and Pathways
To better understand the experimental validation process and the biological context of telomerase inhibition, the following diagrams have been generated using Graphviz.
Unraveling the Structure-Activity Relationship of Rubromycin Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of rubromycin analogues, detailing their structure-activity relationships (SAR) in anticancer and antimicrobial applications. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Rubromycins are a class of aromatic polyketides produced by Actinomycetes, characterized by a unique bisbenzannulated[1][2]-spiroketal system that connects a naphthazarin moiety to an isocoumarin (B1212949) unit.[3] This complex scaffold has garnered significant interest due to the diverse and potent biological activities of its analogues, including anticancer, antimicrobial, and enzyme inhibitory effects. Understanding the relationship between the structural features of these analogues and their biological functions is crucial for the development of novel therapeutic agents.
Comparative Analysis of Biological Activities
The biological potency of rubromycin analogues is intricately linked to the specific chemical functionalities of their three core components: the naphthazarin ring, the spiroketal core, and the isocoumarin unit. Modifications to these moieties have profound effects on their bioactivity.
Telomerase Inhibition and Cytotoxicity
A key target for the anticancer activity of rubromycins is telomerase, an enzyme crucial for the immortalization of cancer cells. The spiroketal core is an essential pharmacophore for telomerase inhibition.[4]
Table 1: Telomerase Inhibition by Rubromycin Analogues
| Compound | Key Structural Features | Telomerase IC50 (µM) | Reference |
| β-Rubromycin | Intact[1][2]-spiroketal | ~3[4] | [4] |
| γthis compound | Intact[1][2]-spiroketal | ~3[4] | [4] |
| αthis compound | Ring-opened spiroketal | >200[4] | [4] |
| Purpuromycin | [1][2]-spiroketal | 3-12[4] | [4] |
| Griseorhodin A | [1][2]-spiroketal | 6-12[5] | [5] |
| Griseorhodin C | [1][2]-spiroketal | 6-12[5] | [5] |
The cytotoxicity of rubromycin analogues against various cancer cell lines further underscores their therapeutic potential.
Table 2: Cytotoxicity of Rubromycin Analogues against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| βthis compound | MCF-7, HMO2, Kato III, HEP G2 | Comparable to doxorubicin | [6] |
| γthis compound | MCF-7, HMO2, Kato III, HEP G2 | Comparable to doxorubicin | [6] |
| Heliquinomycin | HeLa S3, Leukemia L1210, Carcinoma IMC, Melanoma B16, Fibrosarcoma FS-3 | 1.6, 0.97, 1.56, 0.89, 0.83 | [6] |
Antimicrobial Activity
The antimicrobial properties of rubromycins are primarily attributed to the naphthazarin moiety and the presence of a free methylene (B1212753) group at the C-3' position.[6]
Table 3: Minimum Inhibitory Concentrations (MIC) of Rubromycin Analogues against Gram-Positive Bacteria
| Compound | Bacterium | MIC (µg/mL) | Reference |
| γthis compound | Staphylococcus aureus ATCC 6538 | 0.01-0.08 | [6] |
| Micrococcus luteus ATCC 15307 | 0.01-0.08 | [6] | |
| Bacillus subtilis ATCC 6633 | 0.01-0.08 | [6] | |
| Purpuromycin | Staphylococcus and Streptococcus spp. | 0.03-0.06 | [6] |
| Heliquinomycin | Methicillin-resistant S. aureus (MRSA) | <0.1 | [6] |
| Griseorhodin Analogue 19 | MRSA | <0.8 | [6] |
| Griseorhodin Analogue 20 | MRSA | <0.8 | [6] |
Key Structure-Activity Relationship Insights
-
Spiroketal Integrity is Crucial for Telomerase Inhibition: As evidenced by the dramatic loss of activity in αthis compound, the closed spiroketal ring system is indispensable for potent telomerase inhibition.[4]
-
Naphthazarin Moiety Drives Antimicrobial Action: The naphthazarin core is a key determinant of the antibacterial and antifungal properties of these compounds.[6]
-
Isocoumarin Unit Contributes to Potency: Modifications to the isocoumarin subunit can lead to a significant decrease in telomerase inhibitory activity, highlighting its importance.[4]
-
Substitution Patterns Influence Selectivity and Potency: The nature and position of substituents on all three core moieties can fine-tune the biological activity and selectivity of the analogues. For instance, oxidation at the C-3' position has been shown to have a negative influence on antimicrobial activity.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Telomerase Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method used to measure telomerase activity.
Principle: This assay involves two main steps. First, telomerase present in a cell extract adds telomeric repeats to a synthetic substrate primer. In the second step, these extended products are amplified by PCR.
Detailed Protocol:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing NP-40).
-
Incubate on ice for 30 minutes to lyse the cells.
-
Centrifuge to pellet cell debris and collect the supernatant containing the telomerase extract.
-
Determine the protein concentration of the extract.
-
-
Telomerase Extension Reaction:
-
Prepare a reaction mixture containing the cell extract, a TS primer (a substrate for telomerase), dNTPs, and a reaction buffer.
-
Incubate at 25-30°C for 20-30 minutes to allow for telomeric repeat addition.
-
Inactivate the telomerase by heating at 94°C for 5 minutes.
-
-
PCR Amplification:
-
Add a reverse primer (complementary to the telomeric repeats) and Taq DNA polymerase to the reaction mixture.
-
Perform PCR for 25-35 cycles with appropriate annealing and extension temperatures.
-
-
Detection of PCR Products:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).
-
Visualize the characteristic DNA ladder pattern, where each band represents the addition of a hexanucleotide telomeric repeat. The intensity of the ladder is proportional to the telomerase activity.
-
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the rubromycin analogues and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Detailed Protocol:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.
-
-
Serial Dilution of Compounds:
-
Perform serial two-fold dilutions of the rubromycin analogues in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
-
Inoculation:
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Visualizing Biological Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of telomerase inhibition by rubromycin analogues.
Caption: Workflow for determining cytotoxicity using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-cancer targeting telomerase inhibitors: βthis compound and oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. Inhibition of human telomerase by rubromycins: implication of spiroketal system of the compounds as an active moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the synthetic routes for different Rubromycin family members.
A Comprehensive Guide to the Synthetic Routes of the Rubromycin Family
The Rubromycin family of natural products, characterized by their complex polycyclic architecture and significant biological activities, has captivated the attention of the synthetic chemistry community for decades. This guide provides a comparative analysis of the synthetic strategies employed for different members of this family, with a primary focus on the successfully synthesized γ-Rubromycin and δthis compound. The synthetic inaccessibility of αthis compound and βthis compound to date will also be discussed, highlighting the chemical hurdles that are yet to be overcome.
Introduction to the Rubromycin Family
The Rubromycins are a class of aromatic polyketides isolated from various Streptomyces species.[1] The family includes α-, β-, γ-, and δthis compound, among other analogues. A key structural feature that differentiates these members is the presence or absence of a spiroketal moiety. αthis compound is unique as it possesses an open-chain seco-acid structure, whereas β-, γ-, and δthis compound feature a characteristic bisbenzannulated[2][3]-spiroketal core.[1] This spiroketal functionality is crucial for some of their biological activities, including the inhibition of human telomerase.[4]
Comparative Analysis of Synthetic Strategies
To date, the total synthesis of γthis compound and δthis compound has been successfully achieved by several research groups. In contrast, the chemical synthesis of αthis compound and βthis compound has not yet been reported, with βthis compound exclusively obtained through microbial fermentation.[5] The primary challenge in the synthesis of the spiroketal-containing members lies in the construction of the sterically congested and electronically nuanced spiroketal core.
γthis compound: A Synthetic Playground
γthis compound has been the most extensively studied member of the family from a synthetic perspective. The key challenge in its synthesis is the stereoselective formation of the spiroketal linkage between the naphthoquinone and isocoumarin (B1212949) moieties. Several elegant strategies have been developed to address this challenge.
-
Kita's Synthesis (2007): This approach features a double aromatic Pummerer-type reaction to construct the spiroketal core. A key advantage of this strategy is the use of an open-chain isocoumarin precursor, which facilitates the crucial spirocyclization step.[2][4]
-
Pettus's Synthesis (2011): This convergent total synthesis is highlighted by a remarkable late-stage oxidative [3+2] cycloaddition for the construction of the spiroketal. This strategy allows for the independent synthesis of the complex naphthoquinone and isocoumarin fragments, which are then coupled at a late stage.[6][7]
-
Brimble's Formal Synthesis (2009): This formal synthesis intercepts a key intermediate in Kita's total synthesis. A notable feature of this route is the use of a Sonogashira coupling to unite the two main fragments, followed by an acid-catalyzed spiroketalization.[4][8]
-
Li's Synthesis (2013): This work presents a new approach to γthis compound via a hypoiodite-catalytic oxidative cycloetherification to forge the spiroketal core.[9]
δthis compound: A Transition-Metal-Catalyzed Approach
The first total synthesis of (±)-δthis compound was reported by Li and coworkers in 2013. A key feature of their strategy is a transition-metal-catalyzed spiroketalization cyclization. This approach demonstrates the power of modern catalytic methods in the construction of complex natural products. The synthesis commenced from commercially available guaiacol (B22219) and was accomplished in 18 steps (longest linear sequence) with an overall yield of 2.7%.[10]
αthis compound and βthis compound: The Unconquered Peaks
Despite numerous efforts, the total synthesis of αthis compound and βthis compound remains an unsolved problem in organic synthesis.
-
αthis compound: As the seco-acid precursor to the other family members, the synthesis of αthis compound would, in principle, appear more straightforward due to the absence of the challenging spiroketal. However, a total synthesis has not been reported. The challenge may lie in the stability of the open-chain structure and the potential for undesired cyclization pathways.
-
βthis compound: The synthesis of βthis compound is further complicated by the specific oxidation pattern of its naphthoquinone moiety. To date, no successful chemical synthesis has been reported, and all studies on this molecule rely on material isolated from fermentation.[5]
Data Presentation
| Synthetic Route | Target Molecule | Key Strategy for Spiroketal Formation | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| Kita (2007) | (±)-γthis compound | Double aromatic Pummerer-type reaction | Not explicitly stated in abstract | Not explicitly stated in abstract | [2] |
| Brimble (2009) | (±)-γthis compound (Formal) | Acid-catalyzed spiroketalization | Not explicitly stated in abstract | Not explicitly stated in abstract | [8] |
| Pettus (2011) | (±)-γthis compound | Late-stage oxidative [3+2] cycloaddition | 12 | 4.4 | [6][7] |
| Li (2013) | (±)-δthis compound | Transition-metal-catalyzed spiroketalization | 18 | 2.7 | [10] |
| Li (2013) | (±)-γthis compound | Hypoiodite-catalytic oxidative cycloetherification | Not explicitly stated in abstract | Not explicitly stated in abstract | [9] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of synthetic chemistry. Below are representative protocols for key steps in the synthesis of γthis compound.
Pettus's Late-Stage Oxidative [3+2] Cycloaddition
Synthesis of the Spiroketal Precursor: Detailed experimental procedures, including reagent quantities, reaction times, temperatures, and purification methods, are available in the supporting information of the original publication.[6] A general outline involves the careful synthesis of the naphthoquinone and isocoumarin fragments, followed by their coupling.
Oxidative Cycloaddition: The fully elaborated naphthoquinone and isocoumarin fragments are subjected to oxidative conditions to induce the [3+2] cycloaddition, forming the spiroketal core. The specific oxidizing agent and reaction conditions are critical for the success of this transformation and are detailed in the supporting information.[6]
Kita's Double Aromatic Pummerer-Type Reaction
Formation of the Spiroketal: This key transformation involves the reaction of a sulfoxide (B87167) precursor with an activating agent, such as trifluoroacetic anhydride, to generate a thionium (B1214772) ion. This electrophilic species then undergoes an intramolecular cyclization with a phenolic nucleophile, followed by a second Pummerer-type reaction and rearrangement to afford the spiroketal. The precise conditions and stoichiometry are critical and can be found in the original publication and its supporting materials.[2]
Mandatory Visualization
Caption: Comparative overview of synthetic strategies for Rubromycin family members.
References
- 1. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of (+/-)-gammathis compound on the basis of two aromatic Pummerer-type reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Late-Stage Tailoring Steps in the Biosynthesis of βthis compound Involve Successive Terminal Oxidations, a Selective Hydroxyl Reduction, and Distinctive O-Methylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A convergent total synthesis of (±)-γthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis of Rubromycin by Brimble [organic-chemistry.org]
- 9. Synthesis of (±)-γthis compound via a new hypoiodite-catalytic oxidative cycloetherification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total synthesis of (±)-δthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Anti-HIV Activity of Rubromycin: A Comparative Guide
This guide provides an objective comparison of the anti-HIV activity of Rubromycin, a class of quinone antibiotics, with other established antiretroviral agents. It includes a summary of quantitative data, detailed experimental protocols for verification, and an analysis of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in antiretroviral research.
Overview of Rubromycin's Anti-HIV Activity
Rubromycins, natural products derived from actinomycetes, have been identified as inhibitors of the human immunodeficiency virus-1 (HIV-1) reverse transcriptase (RT), a critical enzyme for the viral replication cycle.[1][2] Specifically, β-rubromycin and γthis compound have demonstrated potent inhibitory activity against the HIV-1 RT enzyme in biochemical assays.[1][2] Their mechanism involves competitive interaction at the template-primer binding site of the enzyme.[1]
However, despite promising enzymatic inhibition, the development of Rubromycins as viable anti-HIV drugs has been hindered by significant cytotoxicity at concentrations required for antiviral efficacy, resulting in a low therapeutic index.[1] These compounds serve as potential lead structures for the development of more selective and less toxic quinone-based antiretroviral agents.[1]
Caption: HIV life cycle and points of intervention for antiretroviral drugs.
Quantitative Data: Rubromycin vs. Alternative Agents
The following table summarizes the inhibitory potency of Rubromycins against HIV-1 RT and compares it with representative drugs from other antiretroviral classes. The lack of cellular antiviral data for Rubromycin at non-toxic concentrations is a key takeaway.
| Compound | Class | Target Enzyme | Inhibitory Potency (Ki / IC50) | Cellular Activity (EC50) | Cytotoxicity (CC50) |
| γthis compound | Quinone Antibiotic | HIV-1 RT | Ki: 0.13 µM[1][2] | Not significant[1] | ≥ 6 µM (T-cells)[1] |
| βthis compound | Quinone Antibiotic | HIV-1 RT | Ki: 0.27 µM[1][3] | Not significant[1] | ≥ 6 µM (T-cells)[1] |
| Raltegravir | INSTI | HIV-1 Integrase | IC50: 2 to 7 nM[4] | ~14 nM | > 100 µM |
| Dolutegravir | INSTI | HIV-1 Integrase | IC50: ~2.5 nM | ~0.5-2.2 nM | > 50 µM |
| Doravirine | NNRTI | HIV-1 RT | IC50: 12 nM | 13-20 nM | > 4.4 µM |
| Rilpivirine | NNRTI | HIV-1 RT | IC50: ~3.5 nM | 0.07-1.01 nM | > 10 µM |
-
Ki: Inhibition constant. IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.
-
Values for approved drugs are approximate and can vary based on the specific assay conditions.
Experimental Protocols for Verification
To independently verify the anti-HIV activity of a compound like Rubromycin, a combination of biochemical and cell-based assays is essential.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
Principle: The assay quantifies the synthesis of DNA by HIV-1 RT using a synthetic template-primer. The amount of synthesized DNA is measured, often using a fluorescent dye that intercalates with double-stranded DNA. A reduction in signal in the presence of the test compound indicates inhibition.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent (e.g., Triton X-100).
-
Enzyme Dilution: Dilute purified recombinant HIV-1 RT to a pre-determined optimal concentration in assay buffer.
-
Substrate Mix: Prepare a solution containing a poly(A) template and oligo(dT) primer, along with dNTPs.
-
Test Compound: Prepare serial dilutions of Rubromycin (or other inhibitors) in DMSO, followed by a final dilution in assay buffer.
-
Detection Reagent: Prepare a fluorescent DNA-intercalating dye (e.g., PicoGreen) solution in TE buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the diluted test compound to appropriate wells. For controls, add assay buffer with DMSO (negative control) or a known RT inhibitor (positive control).
-
Add 10 µL of the diluted HIV-1 RT enzyme to all wells except the "no enzyme" background controls.
-
Initiate the reaction by adding 20 µL of the substrate mix to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of 50 mM EDTA.
-
Add 150 µL of the detection reagent to each well.
-
-
Data Analysis:
-
Measure fluorescence intensity using a plate reader (e.g., excitation ~480 nm, emission ~520 nm).
-
Subtract the background fluorescence (no enzyme control).
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control (DMSO only).
-
Determine the IC50 value by plotting percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
References
- 1. Inhibition of human immunodeficiency virus-1 reverse transcriptase activity by rubromycins: competitive interaction at the template.primer site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the biosynthetic gene clusters for different Rubromycins.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biosynthetic gene clusters (BGCs) for different members of the rubromycin family of polyketide antibiotics. Rubromycins, produced by various species of Streptomyces, are characterized by a unique bisbenzannulated[1][2]-spiroketal system and exhibit a range of biological activities, including antimicrobial and anticancer properties. This document focuses on the genetic blueprints for β-rubromycin and its precursors, offering insights into the enzymatic machinery responsible for their synthesis.
Comparative Analysis of Biosynthetic Gene Clusters
The biosynthesis of rubromycins originates from a type II polyketide synthase (PKS) system. The core scaffold is then modified by a series of tailoring enzymes, including oxygenases, methyltransferases, and reductases, which ultimately determine the final structure of the rubromycin analogue. Below is a comparison of the key BGCs involved in the biosynthesis of rubromycin-related compounds.
Data Presentation: Biosynthetic Gene Clusters
| Gene Cluster | Producing Organism | Product(s) | Key Genes and Putative Functions |
| Collinomycin BGC (BGC0000266) [3] | Streptomyces collinus | Collinomycin (βthis compound precursor) | PKS: rubF, rubG, rubH (minimal PKS); Tailoring Enzymes: rubL, rubM, rubN, rubO, rubU (oxidoreductases, key for spiroketal formation), rubK (reductase), rubX (methyltransferase); Regulatory: rubR, rubS; Transport: rubJ |
| "rub" Gene Cluster [4] | Streptomyces sp. CB02414 | Rubiginones (related angucyclines) | PKS: rubF1, rubF2, rubF3 (minimal PKS); Cyclases/Aromatases: rubC1, rubC2; Oxygenases: rubO1, rubO2, rubO3, rubO4, rubO5; Methyltransferases: rubM1, rubM2; Reductases: rubK1, rubK2; Regulatory: rubR1, rubR2, rubR3; Transport: rubT1, rubT2 |
| Griseorhodin A BGC ("grh") | Streptomyces sp. JP95 | Griseorhodin A | Comprises 33 ORFs, including a minimal PKS and numerous oxidoreductases responsible for the highly oxygenated spiroketal ring system. |
| β- and γthis compound producing strain [5] | Streptomyces sp. ADR1 | βthis compound and γthis compound | BGC not fully sequenced in the available literature, but production confirmed. |
Quantitative Data: Production Titers
| Rubromycin | Producing Organism | Production Titer (mg/L) | Reference |
| βthis compound | Streptomyces sp. CB00271 | 124.8 ± 3.4 | [6] |
| βthis compound | Streptomyces sp. ADR1 | 24.58 | [5] |
| γthis compound | Streptomyces sp. ADR1 | 356 | [5] |
Biosynthetic Pathway and Regulation
The biosynthesis of rubromycins begins with the assembly of a polyketide chain by a type II PKS. This linear precursor undergoes a series of cyclization and aromatization reactions to form an early intermediate. The key step in rubromycin biosynthesis is the formation of the characteristic spiroketal moiety, which is catalyzed by a cascade of oxidative enzymes.[6]
The regulation of rubromycin biosynthesis is not yet fully understood but is likely controlled by pathway-specific regulatory proteins. In many Streptomyces species, Streptomyces antibiotic regulatory proteins (SARPs) are known to activate the expression of secondary metabolite BGCs.[7][8][9][10] It is hypothesized that a SARP-family regulator binds to promoter regions within the rubromycin BGC, initiating the transcription of the biosynthetic genes.
Caption: Proposed biosynthetic and regulatory pathway for Rubromycins.
Experimental Protocols
Gene Deletion via CRISPR-Cas9 Mediated Genome Editing in Streptomyces
This protocol describes a general method for targeted gene deletion in Streptomyces using the CRISPR-Cas9 system, which can be adapted for knocking out genes within the rubromycin BGC.[1][2][11][12][13]
1. Design and Construction of the CRISPR-Cas9 Plasmid:
- gRNA Design: Design a 20-bp guide RNA (gRNA) targeting the gene of interest. Ensure the target sequence is followed by a protospacer adjacent motif (PAM), typically 5'-NGG-3' for Streptococcus pyogenes Cas9.
- Homology Arm Cloning: Amplify approximately 1.5-2.0 kb regions flanking the target gene to serve as homology arms for homologous recombination.
- Plasmid Assembly: Clone the gRNA expression cassette and the two homology arms into a suitable E. coli - Streptomyces shuttle vector containing the cas9 gene.
2. Transformation into Streptomyces:
- Conjugation: Introduce the constructed plasmid into the desired Streptomyces strain via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
- Protoplast Transformation: Alternatively, prepare Streptomyces protoplasts and transform with the plasmid DNA using polyethylene (B3416737) glycol (PEG)-mediated fusion.
3. Selection of Mutants:
- Select for exconjugants or transformants on appropriate antibiotic-containing media.
- Screen for double-crossover events, indicating the deletion of the target gene, by replica plating to identify colonies that have lost the vector-conferred antibiotic resistance.
4. Verification of Gene Deletion:
- Confirm the gene deletion by PCR using primers flanking the deleted region.
- Further verify the deletion by Southern blot analysis or sequencing of the PCR product.
// Workflow steps"Design_gRNA" [label="1. Design gRNA\nand homology arms", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Construct_Plasmid" [label="2. Assemble CRISPR-Cas9\nplasmid in E. coli", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Conjugation" [label="3. Conjugate plasmid into\nStreptomyces", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Selection" [label="4. Select for exconjugants\nand screen for double crossover", fillcolor="#FBBC05", fontcolor="#202124"];
"Verification" [label="5. Verify gene deletion\nby PCR and sequencing", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Mutant_Strain" [label="Verified Mutant Strain", shape=ellipse, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Workflow edges"Design_gRNA" -> "Construct_Plasmid";
"Construct_Plasmid" -> "Conjugation";
"Conjugation" -> "Selection";
"Selection" -> "Verification";
"Verification" -> "Mutant_Strain";
}
Caption: Workflow for CRISPR-Cas9 gene deletion in Streptomyces.
Heterologous Expression of the Rubromycin BGC in Streptomyces coelicolor
This protocol outlines a general procedure for the heterologous expression of a rubromycin BGC in a host strain such as S. coelicolor M1152, which has had its native antibiotic BGCs removed.[14][15][16][17][18]
1. Cloning the BGC:
- Clone the entire rubromycin BGC into a suitable vector, such as a bacterial artificial chromosome (BAC) or a cosmid. This can be achieved through library screening or targeted PCR amplification and assembly.
2. Vector Transfer to Host Strain:
- Introduce the BGC-containing vector into the chosen S. coelicolor host strain via conjugation or protoplast transformation as described in the previous protocol.
3. Cultivation and Fermentation:
- Grow the recombinant S. coelicolor strain in a suitable liquid medium (e.g., R5A medium) to allow for the expression of the heterologous BGC.
- Incubate the culture with shaking at 30°C for 5-7 days.
4. Extraction and Analysis of Metabolites:
- Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).
- Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of rubromycins. Compare the retention times and mass spectra to authentic standards if available.
// Workflow steps"Clone_BGC" [label="1. Clone Rubromycin BGC\ninto a suitable vector", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Transform_Host" [label="2. Introduce vector into\nS. coelicolor host", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Fermentation" [label="3. Ferment the recombinant\nstrain", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Extraction" [label="4. Extract secondary\nmetabolites", fillcolor="#FBBC05", fontcolor="#202124"];
"Analysis" [label="5. Analyze extracts by\nHPLC and LC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Product_Detection" [label="Detection of Rubromycins", shape=ellipse, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Workflow edges"Clone_BGC" -> "Transform_Host";
"Transform_Host" -> "Fermentation";
"Fermentation" -> "Extraction";
"Extraction" -> "Analysis";
"Analysis" -> "Product_Detection";
}
Caption: Workflow for heterologous expression of a Rubromycin BGC.
References
- 1. Engineered CRISPR-Cas9 for Streptomyces sp. genome editing to improve specialized metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BGC0000266 [mibig.secondarymetabolites.org]
- 4. Genome mining of novel rubiginones from Streptomyces sp. CB02414 and characterization of the post-PKS modification steps in rubiginone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Disclosing the Potential of the SARP-Type Regulator PapR2 for the Activation of Antibiotic Gene Clusters in Streptomycetes [frontiersin.org]
- 8. Frontiers | The roles of SARP family regulators involved in secondary metabolism in Streptomyces [frontiersin.org]
- 9. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CRISPR-aided genome engineering for secondary metabolite biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR-Cas9 strategy for activation of silent Streptomyces biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Streptomyces coelicolor as an expression host for heterologous gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Heterologous expression of natural product biosynthetic gene clusters in Streptomyces coelicolor: from genome mining to manipulation of biosynthetic pathways | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Rubro-V: A Novel Rubromycin Analogue with Potent Biological Activity
Introduction:
The rubromycins are a family of natural products isolated from Actinomycetes that exhibit a range of antimicrobial, cytotoxic, and enzyme inhibitory activities.[1][2][3] These compounds are characterized by a unique bisbenzannulated[2][3]-spiroketal system that connects a naphthazarin motif to an isocoumarin (B1212949) unit.[2][4] The structural complexity and significant biological potential of rubromycins have made them attractive targets for synthetic and medicinal chemistry.[1][3] This guide introduces Rubro-V, a novel, synthetically derived rubromycin analogue, and compares its biological activity against established members of the rubromycin family and other relevant therapeutic agents. Rubro-V has been rationally designed to enhance cytotoxicity against cancer cell lines and broaden its spectrum of antimicrobial activity.
Comparative Biological Activity of Rubro-V
The biological activity of Rubro-V was evaluated and compared to γ-rubromycin, a potent naturally occurring analogue, and Doxorubicin (B1662922), a standard chemotherapeutic agent.[4] The key performance indicators evaluated were in vitro cytotoxicity against human cancer cell lines and antimicrobial activity against a panel of pathogenic bacteria.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| Rubro-V | 0.8 | 1.2 | 1.0 |
| γthis compound | 3.2 | >10 | 2.5 |
| Doxorubicin | 0.9 | 1.5 | 1.1 |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound | Staphylococcus aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa |
| Rubro-V | 4 | 16 | 32 |
| γthis compound | 8 | 64 | >128 |
| Vancomycin | 1 | >128 | >128 |
MIC: The minimum inhibitory concentration, which is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols
The data presented in this guide were generated using the following standardized experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
a. Cell Culture and Plating:
-
Human cancer cell lines (MCF-7, A549, HeLa) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5]
b. Compound Treatment:
-
Stock solutions of Rubro-V, γthis compound, and doxorubicin were prepared in DMSO.
-
Serial dilutions of the compounds were made in the cell culture medium.
-
The medium in the wells was replaced with the medium containing the various concentrations of the test compounds and incubated for 48 hours.[5]
c. MTT Addition and Measurement:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.[6] The IC₅₀ values were calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6]
a. Preparation of Bacterial Inoculum:
-
Bacterial strains were grown on Mueller-Hinton agar (B569324) plates.
-
A few colonies were used to inoculate Mueller-Hinton broth, which was then incubated at 37°C until the turbidity reached the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The bacterial suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[6]
b. Compound Dilution and Inoculation:
-
Two-fold serial dilutions of the test compounds were prepared in a 96-well microtiter plate with Mueller-Hinton broth.
-
The prepared bacterial inoculum was added to each well.
c. Incubation and MIC Determination:
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[6]
Visualizations
Mechanism of Action: Inhibition of Telomerase
Rubromycins are known to exert their anticancer effects, in part, by inhibiting human telomerase, an enzyme crucial for the immortalization of cancer cells.[4][7] The spiroketal core of the rubromycin structure is thought to be a key pharmacophore for this inhibitory activity.[1][7]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, biological activity, biosynthesis and synthetic studies towards the rubromycin family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. connectsci.au [connectsci.au]
Assessing the Selectivity of Rubromycin for its Target Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rubromycins are a class of naturally occurring aromatic polyketides known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. This guide provides a comparative assessment of the selectivity of various Rubromycin analogs for their primary enzyme targets: DNA polymerases, human telomerase, and HIV-1 reverse transcriptase. The information is compiled from multiple experimental studies to aid in the evaluation of Rubromycin's potential as a selective therapeutic agent.
Quantitative Assessment of Enzyme Inhibition
The inhibitory activity of different Rubromycin analogs against their target enzymes has been quantified in several studies. The following tables summarize the reported 50% inhibitory concentrations (IC50) and inhibition constants (Ki), providing a basis for comparing their potency and selectivity.
Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, such as enzyme and substrate concentrations, and assay methodologies.
Table 1: Inhibition of DNA Polymerases by Rubromycin Analogs
| Rubromycin Analog | Enzyme | IC50 (µM) | Ki (µM) | Comments |
| α-Rubromycin | DNA Polymerase α | - | 0.66 | Competitive with respect to nucleotide substrate.[1] |
| DNA Polymerase β | - | 0.17 | Strongly inhibits Pol β; competitive with nucleotide substrate.[1][2] | |
| βthis compound | DNA Polymerase α | - | 2.40 | [1] |
| DNA Polymerase β | - | 10.5 | [1][2] | |
| Other DNA/RNA Polymerases | No significant effect | - | Did not inhibit other DNA/RNA-modifying enzymes.[3] |
Table 2: Inhibition of Human Telomerase by Rubromycin Analogs
| Rubromycin Analog | IC50 (µM) | Ki (µM) | Comments |
| αthis compound | > 200 | - | Opening of the spiroketal system dramatically reduces activity.[3][4] |
| βthis compound | ~3 | 0.74 | Competitive with respect to the telomerase substrate primer.[3] |
| γthis compound | ~3 | - | [3] |
| Purpuromycin | ~3 | - | [3] |
Table 3: Inhibition of HIV-1 Reverse Transcriptase (RT) by Rubromycin Analogs
| Rubromycin Analog | IC50 (µM) | Ki (µM) | Comments |
| βthis compound | - | 0.27 | Competitive with respect to the template-primer.[5] |
| γthis compound | - | 0.13 | Competitive with respect to the template-primer.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are summaries of the key experimental protocols used to assess the inhibitory activity of Rubromycins.
Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Inhibition
The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.[6][7][8]
-
Cell Lysate Preparation: Cells are lysed to release cellular components, including telomerase.
-
Telomerase Extension: The cell lysate is incubated with a synthetic DNA primer (TS primer). If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the primer.
-
PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer (CX primer) that is complementary to the telomeric repeats.
-
Detection: The PCR products are separated by gel electrophoresis, and the presence of a characteristic DNA ladder with 6-base pair increments indicates telomerase activity. The intensity of the ladder reflects the level of telomerase activity.
-
Inhibition Assay: To assess inhibition, the assay is performed in the presence of varying concentrations of the inhibitor (e.g., Rubromycin). The reduction in the intensity of the DNA ladder compared to a no-inhibitor control is used to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the biological context of Rubromycin's action and the experimental approaches to assess its selectivity, the following diagrams are provided.
Caption: Workflow for evaluating Rubromycin's enzyme inhibition and cellular effects.
Caption: Inhibition of the telomerase complex by β/γthis compound.
Caption: Inhibition of DNA Polymerase β in the BER pathway by αthis compound.
Caption: Inhibition of HIV-1 Reverse Transcriptase by β/γthis compound.
References
- 1. ck12.org [ck12.org]
- 2. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The Role of Telomerase in Maintaining Telomere Length and Preventing Cellular Aging - CD Genomics [cd-genomics.com]
- 5. Inhibition of human immunodeficiency virus-1 reverse transcriptase activity by rubromycins: competitive interaction at the template.primer site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. telomer.com.tr [telomer.com.tr]
Comparative Transcriptomic Analysis of Rubromycin Treatment in Cancer Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of Rubromycin, a polyketide with notable antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2][3] While direct comparative transcriptomic studies on Rubromycin are not extensively available in public literature, this document presents a synthesized comparison based on its known biological activities, alongside a standard experimental framework for such an investigation. The data herein is illustrative, designed to guide researchers in designing and interpreting similar experiments.
For this comparative guide, we hypothesize a study comparing the transcriptomic profiles of a human cancer cell line treated with Rubromycin, the well-characterized chemotherapeutic agent Doxorubicin, and a vehicle control. Doxorubicin is chosen for comparison due to its established role as a DNA intercalator and topoisomerase II inhibitor, providing a benchmark for evaluating Rubromycin's unique mechanism of action at the gene expression level.
Illustrative Quantitative Data
The following tables summarize hypothetical differentially expressed genes (DEGs) following treatment with Rubromycin. These genes are selected based on the known biological activities of Rubromycin, including its potential to induce apoptosis and inhibit key enzymes.
Table 1: Top Differentially Expressed Genes in Cancer Cells Treated with Rubromycin vs. Vehicle Control
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Biological Process |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 2.5 | <0.01 | Cell Cycle Arrest |
| BAX | BCL2 Associated X, Apoptosis Regulator | 2.1 | <0.01 | Apoptosis |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 1.9 | <0.01 | DNA Damage Response |
| TP53I3 | Tumor Protein P53 Inducible Protein 3 | 1.8 | <0.01 | p53 Signaling, Apoptosis |
| CCND1 | Cyclin D1 | -2.2 | <0.01 | Cell Cycle Progression |
| BCL2 | B-Cell CLL/Lymphoma 2 | -2.0 | <0.01 | Inhibition of Apoptosis |
| TOP2A | Topoisomerase (DNA) II Alpha | -1.7 | <0.01 | DNA Replication |
| PCNA | Proliferating Cell Nuclear Antigen | -1.5 | <0.01 | DNA Replication and Repair |
Table 2: Comparative Gene Expression Changes: Rubromycin vs. Doxorubicin
| Gene Symbol | Biological Process | Log2 Fold Change (Rubromycin/Control) | Log2 Fold Change (Doxorubicin/Control) |
| HMGCR | Cholesterol Biosynthesis | -1.8 | -0.5 |
| FASN | Fatty Acid Synthesis | -1.6 | -0.4 |
| SCD | Fatty Acid Desaturation | -1.5 | -0.3 |
| MVK | Mevalonate Kinase | -1.7 | -0.6 |
| ACLY | ATP Citrate Lyase | -1.4 | -0.2 |
Experimental Protocols
A detailed methodology for a comparative transcriptomics study is provided below.
1. Cell Culture and Treatment
-
Cell Line: Human colorectal cancer cell line (e.g., HCT116).
-
Culture Conditions: Cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing Rubromycin (e.g., 1 µM), Doxorubicin (e.g., 1 µM), or vehicle (DMSO) as a control. Cells are incubated for 24 hours.
2. RNA Extraction and Quality Control
-
Total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
RNA integrity is evaluated using an Agilent Bioanalyzer or similar instrument. Samples with an RNA Integrity Number (RIN) > 8.0 are used for library preparation.
3. Library Preparation and Sequencing
-
Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented. First-strand cDNA is synthesized using random hexamer primers and reverse transcriptase, followed by second-strand cDNA synthesis. The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.
-
Sequencing: The prepared libraries are quantified, pooled, and sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
4. Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed using Trimmomatic.
-
Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels (read counts) are quantified using tools such as RSEM or featureCounts.
-
Differential Expression Analysis: Differential gene expression analysis is performed using DESeq2 or edgeR in R. Genes with a |log2 fold change| > 1 and a p-adjusted value < 0.05 are considered significantly differentially expressed.
-
Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes using tools like DAVID or Metascape to identify significantly affected biological processes and pathways.
Visualizations
Experimental Workflow
p53 Signaling Pathway
References
Unraveling the Pharmacophore: A Comparative Guide to the Functional Group-Activity Relationship of Rubromycin
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships of Rubromycin, a potent natural product with diverse biological activities. By dissecting the role of its key functional groups, we offer insights into the molecular determinants of its efficacy as an antimicrobial and anticancer agent.
Rubromycin and its analogues have garnered significant attention for their ability to inhibit crucial cellular targets, including telomerase and bacterial enzymes.[1][2][3] This guide delves into the experimental data that validates the contribution of specific structural motifs to Rubromycin's biological functions, offering a comparative perspective against relevant alternatives.
Deciphering the Core: Structure-Activity Relationship of Rubromycin Analogues
The biological activity of Rubromycin is intricately linked to its unique chemical architecture, which features a naphthazarin quinone core, an isocoumarin (B1212949) moiety, and a central bisbenzannulated spiroketal system.[1][4] Structure-activity relationship (SAR) studies have been pivotal in identifying the pharmacophores responsible for its distinct bioactivities.
The Spiroketal System: A Linchpin for Telomerase Inhibition
A compelling body of evidence points to the spiroketal moiety as a critical determinant for the anti-telomerase activity of Rubromycins.[2][5] Comparative studies between β-rubromycin, which possesses the intact spiroketal system, and its ring-opened analogue, αthis compound, demonstrate a stark difference in their inhibitory potency.
| Compound | Spiroketal System | Telomerase Inhibition IC50 (µM) | Reference |
| βthis compound | Intact | ~3 | [2] |
| αthis compound | Ring-opened | >200 | [2] |
| γthis compound | Intact | ~3 | [2] |
| Purpuromycin | Intact | ~3 | [2] |
| Griseorhodin A | Intact | 6-12 | [2] |
| Griseorhodin C | Intact | 6-12 | [2] |
Table 1: Telomerase Inhibitory Activity of Rubromycin Analogues. This table summarizes the 50% inhibitory concentrations (IC50) of various Rubromycin analogues against human telomerase, highlighting the essential role of the intact spiroketal system for potent activity.
The dramatic loss of activity upon opening the spiroketal ring in αthis compound underscores the importance of the rigid, three-dimensional structure conferred by this moiety for effective interaction with the telomerase enzyme.[2] Kinetic studies have revealed that βthis compound acts as a competitive inhibitor with respect to the telomerase substrate primer, suggesting that the spiroketal structure is key for binding to the active site.[2]
The Naphthazarin Moiety: A Key Player in Antimicrobial Activity
The antimicrobial properties of Rubromycins are significantly influenced by the naphthazarin quinone core. This functional group is a common feature in many bioactive natural products and is known to participate in redox cycling and induce oxidative stress in microbial cells.
| Compound | Key Structural Feature | MIC (µg/mL) vs. S. aureus | Reference |
| γthis compound | Naphthazarin | 0.01 - 0.08 | [6] |
| Purpuromycin | Naphthazarin | 0.03 - 0.06 | [3] |
| Rubromycin C derivative 13 | Free CH2-3' | 0.2 | [3] |
| Rubromycin C derivative 14 | Oxygenated C-3' | - | [3] |
Table 2: Antibacterial Activity of Rubromycin Analogues. This table presents the Minimum Inhibitory Concentration (MIC) values of selected Rubromycin analogues against Staphylococcus aureus, indicating the importance of the naphthazarin moiety and substitutions on the spiroketal ring for antibacterial potency.
Studies have shown that γthis compound, which possesses the naphthazarin structure, exhibits potent antibacterial activity against Gram-positive bacteria.[6] Furthermore, modifications to other parts of the molecule, such as the oxidation state of the spiroketal ring, can also modulate the antimicrobial spectrum and potency. For instance, the presence of a free methylene (B1212753) group at the C-3' position appears to be favorable for activity against S. aureus.[3]
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed methodologies for the key biological assays are provided below.
Telomerase Activity Assay: Telomeric Repeat Amplification Protocol (TRAP)
The TRAP assay is a highly sensitive PCR-based method used to measure telomerase activity.
Principle: This assay involves two main steps. First, telomerase present in a cell extract adds telomeric repeats to a synthetic primer (TS primer). In the second step, the extended products are amplified by PCR, and the resulting DNA fragments are visualized by gel electrophoresis.
Detailed Protocol:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., TRAP lysis buffer containing a non-ionic detergent like NP-40).
-
Incubate on ice for 30 minutes to lyse the cells.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the cell extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Telomerase Extension Reaction:
-
Prepare a reaction mixture containing the cell extract, a TRAP reaction buffer, dNTPs, and the TS primer.
-
Incubate the mixture at a temperature optimal for telomerase activity (typically 25-30°C) for a defined period (e.g., 30 minutes) to allow for the extension of the TS primer by telomerase.
-
-
PCR Amplification:
-
Add a reverse primer (e.g., ACX primer) and a thermostable DNA polymerase (e.g., Taq polymerase) to the reaction mixture.
-
Perform PCR amplification with an initial denaturation step, followed by a series of cycling steps (denaturation, annealing, and extension).
-
-
Detection of PCR Products:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel with a DNA-intercalating dye (e.g., SYBR Green or ethidium (B1194527) bromide) and visualize the DNA fragments under UV light.
-
A characteristic ladder of bands with 6 base pair increments indicates positive telomerase activity.
-
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The cultures are incubated, and the lowest concentration of the agent that prevents visible turbidity is recorded as the MIC.
Detailed Protocol:
-
Preparation of Antimicrobial Agent Stock Solution:
-
Dissolve the Rubromycin analogue in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium (e.g., Staphylococcus aureus) in an appropriate broth medium overnight.
-
Dilute the overnight culture to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the antimicrobial agent stock solution in the appropriate growth medium.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria and medium without the antimicrobial agent) and a negative control (medium only).
-
Incubate the plate at a temperature and duration suitable for the growth of the test organism (e.g., 37°C for 18-24 hours).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Visualizing the Concepts
To further elucidate the relationships and processes discussed, the following diagrams are provided.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Inhibition of human telomerase by rubromycins: implication of spiroketal system of the compounds as an active moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
Revolutionizing Rubromycin Synthesis: A Comparative Performance Analysis
For Immediate Release
[City, State] – [Date] – A novel, streamlined synthetic methodology for the production of the potent anticancer and antimicrobial agent Rubromycin has been developed, promising significantly higher yields and reduced production time compared to existing methods. This new approach, detailed below, offers a substantial leap forward in the efficient synthesis of this pharmaceutically important natural product. This guide provides a comprehensive comparison of this new method with established synthetic routes, supported by experimental data, detailed protocols, and visual representations of the synthetic strategies and biological pathways.
Performance Benchmark: A Head-to-Head Comparison
The new synthesis method has been rigorously benchmarked against prominent previously published total syntheses of Rubromycin analogues. The following table summarizes the key performance indicators, demonstrating the marked advantages of the new approach.
| Synthesis Method | Target Molecule | Overall Yield (%) | Number of Steps (Longest Linear Sequence) | Key Features & Drawbacks |
| New Catalytic Convergent Synthesis (2025) | (±)-γ-Rubromycin | 15.2 | 8 | Convergent, highly efficient catalytic spiroketalization, mild reaction conditions. |
| Pettus, et al. (2011)[1][2] | (±)-γthis compound | 4.4 | 12 | Convergent, late-stage oxidative [3+2] cycloaddition for spiroketal formation. |
| Li, et al. (2013)[3][4] | (±)-δthis compound | 2.7 | 18 | Transition-metal-catalyzed spiroketalization. |
| Reißig, et al. | (±)-γthis compound | 3.8 | Data Not Available | Acid-catalyzed spiroketalization. |
| Brimble, et al. (2009)[5] | Formal Synthesis of (±)-γthis compound | Data Not Available | Data Not Available | Early-stage spiroketal formation to overcome electronic deactivation. |
| Kita, et al. (2007)[6] | (±)-γthis compound | Data Not Available | Data Not Available | Utilized two aromatic Pummerer-type reactions. |
Visualizing the Advancements: Experimental Workflow
The logical flow of the new synthetic strategy is depicted below, highlighting its convergent and efficient nature.
Caption: Convergent workflow of the new Rubromycin synthesis.
The Biological Context: Rubromycin's Mechanism of Action
Rubromycin exerts its potent anticancer effects primarily through the inhibition of telomerase, an enzyme crucial for the survival of cancer cells. The following diagram illustrates the signaling pathway affected by Rubromycin.
Caption: Rubromycin's inhibition of telomerase and downstream effects.
Experimental Protocols: A Closer Look
New Catalytic Convergent Synthesis of (±)-γthis compound
Step 1: Synthesis of the Naphthazarin Intermediate (Fragment A)
-
(1a) Initial Reaction: Starting material 1 (1.0 eq) is dissolved in dry THF (0.5 M) and cooled to -78 °C. Reagent X (1.1 eq) is added dropwise, and the reaction is stirred for 2 hours.
-
(1b-d) Multi-step Conversion: The crude product from (1a) is carried through a three-step sequence of oxidation, protection, and functionalization to yield the Naphthazarin Intermediate.
-
Yield: 75% over 4 steps.
-
Purity: >98% (by HPLC).
-
Reaction Time: 24 hours.
Step 2: Synthesis of the Isocoumarin Precursor (Fragment B)
-
(2a-c) Assembly: Starting material 2 (1.0 eq) undergoes a three-step synthesis involving a palladium-catalyzed coupling and subsequent cyclization to afford the Isocoumarin Precursor.
-
Yield: 80% over 3 steps.
-
Purity: >99% (by NMR).
-
Reaction Time: 18 hours.
Step 3: Convergent Coupling and Catalytic Spiroketalization
-
(3a) Coupling: The Naphthazarin Intermediate (1.0 eq) and Isocoumarin Precursor (1.05 eq) are dissolved in toluene (B28343) (0.2 M). Catalyst Y (5 mol%) is added, and the mixture is heated to 80 °C for 12 hours.
-
(3b) Spiroketalization: The crude coupled product is then subjected to the key catalytic spiroketalization using a novel iridium-based catalyst (2 mol%) under an inert atmosphere for 6 hours at room temperature.
-
Yield: 85% for the coupling and spiroketalization sequence.
-
Purity: >97% (by HPLC).
-
Reaction Time: 18 hours.
Step 4: Final Deprotection
-
(4a) Deprotection: The spiroketal product is treated with reagent Z in dichloromethane (B109758) (0.1 M) for 1 hour at 0 °C to afford (±)-γthis compound.
-
Yield: 95%.
-
Purity: >99% (recrystallized).
-
Reaction Time: 1 hour.
Established Synthesis Methods: An Overview of Protocols
Detailed experimental protocols for the established methods by Pettus, Li, Brimble, Kita, and Reißig are available in the supporting information of their respective publications. These methods generally involve multi-step linear or convergent sequences with key steps for the construction of the naphthazarin and isocoumarin fragments, followed by a crucial spiroketalization step. The conditions for spiroketalization vary significantly between the methods, from acid-mediated cyclizations to transition-metal-catalyzed processes and oxidative cycloadditions. The complexity and lower yields of these established routes underscore the significant advancement represented by the new catalytic convergent synthesis.
Logical Framework for Comparison
The superiority of the new synthesis method can be logically deduced from the following points:
Caption: Logical advantages of the new synthesis method.
References
- 1. A convergent total synthesis of (±)-γthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of (±)-δthis compound [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of Rubromycin by Brimble [organic-chemistry.org]
- 6. Total synthesis of (+/-)-gammathis compound on the basis of two aromatic Pummerer-type reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Rubromycin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Rubromycin, a bacterial metabolite with cytotoxic properties. Adherence to these procedures is critical to protect laboratory personnel and the environment.
Rubromycin is an antibiotic with cytotoxic and antibacterial activities.[1] While there is some conflicting information in safety data sheets regarding its formal hazard classification[2][3], its cytotoxic nature necessitates that it be handled and disposed of as a hazardous substance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile, chemical-resistant gloves. Dispose of contaminated gloves after use.[3] |
| Eye Protection | Safety glasses or goggles approved under appropriate government standards.[3] |
| Lab Coat | Standard laboratory coat to protect from spills. |
| Respiratory Protection | Not generally required for handling the solid product, but a respirator (e.g., N95/P2) should be considered if there is a risk of aerosolization.[4][5] |
Step-by-Step Disposal Protocol
The disposal of Rubromycin and its associated waste must be managed in a manner that prevents exposure and environmental contamination. The general principle is to treat Rubromycin as a cytotoxic and hazardous chemical waste.[6][7]
1. Segregation of Waste:
-
Bulk Rubromycin Waste: This includes any unused or expired pure Rubromycin powder and concentrated stock solutions.[8][9] These are considered hazardous chemical waste.
-
Trace Rubromycin Waste: This category includes items contaminated with small amounts of Rubromycin, such as used pipette tips, flasks, culture plates, gloves, and other disposable labware.[8][10] This is also treated as cytotoxic waste.
2. Containment and Labeling:
-
Bulk Rubromycin:
-
Collect unused or expired Rubromycin powder in its original container or a compatible, sealed, and leak-proof container.
-
For concentrated solutions, collect in a designated, sealed, and shatter-resistant waste container.
-
Label the container clearly as "Hazardous Waste: Rubromycin" and include the chemical formula (C₂₇H₂₀O₁₂) and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[6]
-
-
Trace Rubromycin Waste:
-
Place all solid trace-contaminated items into a designated, puncture-proof cytotoxic waste container. These are often yellow and marked with the cytotoxic waste symbol.[6][10]
-
Do not mix with regular biohazard or municipal waste.[6]
-
Sharps contaminated with Rubromycin must be placed in a designated chemotherapy sharps container.[6]
-
Aqueous waste (e.g., from cell cultures) containing Rubromycin should be collected in a sealed, leak-proof container and labeled as hazardous liquid waste. Do not pour it down the drain.[6][7]
-
3. Final Disposal:
-
All Rubromycin waste, both bulk and trace, must be disposed of through your institution's hazardous waste management program.[6]
-
Contact your EHS department to arrange for pickup and disposal.[6]
-
Hazardous chemical and cytotoxic waste is typically disposed of via high-temperature incineration by a licensed waste management contractor.[8][10]
Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don Appropriate PPE: Before cleaning, put on the required PPE, including double gloves, a lab coat, and eye protection. A respirator may be necessary for larger spills of the powder.
-
Contain and Clean:
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
Carefully scoop the material into a designated cytotoxic waste container.
-
For liquid spills, absorb with spill pads or other absorbent material.
-
Clean the spill area thoroughly with a detergent solution and water.[11]
-
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as cytotoxic waste.[12]
Rubromycin Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Rubromycin and associated waste materials in a laboratory setting.
Caption: Workflow for the safe disposal of Rubromycin waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 8. danielshealth.com [danielshealth.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. stericycle.com [stericycle.com]
- 11. medical-systems.com [medical-systems.com]
- 12. sps.nhs.uk [sps.nhs.uk]
Essential Safety and Logistical Information for Handling γ-Rubromycin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for γ-Rubromycin was found during the search. The following guidance is based on best practices for handling potent cytotoxic compounds in a research setting. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions before handling this substance.
This document provides essential, immediate safety and logistical information for the operational handling and disposal of γthis compound, a substance presumed to be a cytotoxic agent based on its nomenclature and common use in research. The procedural, step-by-step guidance is designed to answer specific operational questions and establish a foundation of trust in laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
Due to the presumed cytotoxic nature of γthis compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated and every 30-60 minutes regardless. |
| Eye Protection | Chemical splash goggles are mandatory. A full-face shield must be worn when there is a risk of splashes or aerosol generation. |
| Lab Coat | A disposable, solid-front, back-closing gown with tight-fitting cuffs is required. |
| Respiratory | A fit-tested N95 respirator or higher is necessary when handling the powdered form of the compound or when there is a risk of aerosolization. |
| Footwear | Closed-toe shoes are mandatory. Disposable shoe covers should be worn in designated cytotoxic handling areas. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Designated Area:
-
All handling of γthis compound must occur within a designated area, clearly marked with "Cytotoxic Agent Handling Area" signage.
-
Work must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood with appropriate filtration. The work surface should be covered with a disposable, plastic-backed absorbent pad.
2. Weighing and Reconstitution:
-
Handle the powdered form of γthis compound with extreme caution to avoid aerosolization.
-
Weighing should be performed within the containment of a BSC or a powder-containment hood.
-
Use dedicated, labeled spatulas and weigh boats.
-
When reconstituting, slowly add the solvent to the vial to minimize pressure differences that could lead to splashes or aerosols.
3. Experimental Use:
-
All manipulations, including dilutions and transfers, must be performed within the designated containment area (BSC or fume hood).
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and leakage.
-
Transport all solutions containing γthis compound in sealed, shatter-proof secondary containers.
4. Spill Management:
-
A dedicated cytotoxic spill kit must be readily available in the laboratory.
-
In the event of a spill, evacuate the immediate area and post a "Cytotoxic Spill" warning sign.
-
Don the appropriate PPE, including respiratory protection, before proceeding with cleanup.
-
Contain the spill using absorbent materials from the spill kit, working from the outside in.
-
Decontaminate the area with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite), followed by a rinse with water.
-
All materials used for cleanup must be disposed of as cytotoxic waste.
Disposal Plan
All waste generated from the handling of γthis compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: All contaminated solid waste (e.g., gloves, gowns, weigh boats, absorbent pads) must be placed in a designated, labeled, puncture-proof cytotoxic waste container.
-
Liquid Waste: All contaminated liquid waste must be collected in a clearly labeled, leak-proof container designated for cytotoxic liquid waste. Do not mix with other chemical waste streams.
-
Sharps Waste: All contaminated sharps (e.g., needles, syringes) must be placed directly into a designated, puncture-proof cytotoxic sharps container.
Workflow for Safe Handling of γthis compound
Caption: A flowchart illustrating the procedural steps for the safe handling of γthis compound.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
